Verapamil
Description
Verapamil is a phenylalkylamine calcium channel blocker used in the treatment of high blood pressure, heart arrhythmias, and angina, and was the first calcium channel antagonist to be introduced into therapy in the early 1960s. It is a member of the non-dihydropyridine class of calcium channel blockers, which includes drugs like [diltiazem] and [flunarizine], but is chemically unrelated to other cardioactive medications. This compound is administered as a racemic mixture containing equal amounts of the S- and R-enantiomer, each of which is pharmacologically distinct - the S-enantiomer carries approximately 20-fold greater potency than the R-enantiomer, but is metabolized at a higher rate.
This compound is a Calcium Channel Blocker. The mechanism of action of this compound is as a Calcium Channel Antagonist, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A Inhibitor, and P-Glycoprotein Inhibitor.
This compound is a first generation calcium channel blocker used for treatment of hypertension, angina pectoris and superventricular tachyarrhythmias. This compound has been linked to a low rate of serum enzyme elevations during therapy and to rare instances of clinically apparent acute liver injury.
This compound has been reported in Teichospora striata and Schisandra chinensis with data available.
This compound is a phenylalkylamine calcium channel blocking agent. This compound inhibits the transmembrane influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, causing dilatation of the main coronary and systemic arteries and decreasing myocardial contractility. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in some multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1981 and has 4 approved and 16 investigational indications.
This compound is only found in individuals that have used or taken this drug. This compound is a calcium channel blocker that is a class IV anti-arrhythmia agent. [PubChem]this compound inhibits voltage-dependent calcium channels. Specifically, its effect on L-type calcium channels in the heart causes a reduction in ionotropy and chronotropy, thuis reducing heart rate and blood pressure. This compound's mechanism of effect in cluster headache is thought to be linked to its calcium-channel blocker effect, but which channel subtypes are involved is presently not known. [PubChem] Calcium channel antagonists can be quite toxic. In the management of poisoning, early recognition is critical. Calcium channel antagonists are frequently prescribed, and the potential for serious morbidity and mortality with over dosage is significant. Ingestion of these agents should be suspected in any patient who presents in an overdose situation with unexplained hypotension and conduction abnormalities. The potential for toxicity should be noted in patients with underlying hepatic or renal dysfunction who are receiving therapeutic doses. (A7844).
A calcium channel blocker that is a class IV anti-arrhythmia agent.
See also: this compound Hydrochloride (active moiety of); Gallopamil (narrower); Fendiline (related) ... View More ...
Structure
3D Structure
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTNSNPWRIOYBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041152 | |
| Record name | (+/-)-Verapamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Verapamil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
BP: 245 °C at 0.01 mm Hg, 243-246 °C at 1.00E-02 mm Hg | |
| Record name | Verapamil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Verapamil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility (mg/mL): water 83, ethanol (200 proof) 26, propylene glycol 93, ethanol (190 proof) >100, methanol >100, 2-propanol 4.6, ethyl acetate 1.0, DMF >100, methylene chloride >100, hexane 0.001; Freely soluble in chloroform, practically insoluble in ether /Verapamil hydrochloride/, Practically insoluble in water, Sparingly soluble in hexane; soluble in benzene, ether; freely soluble in the lower alcohols, acetone, ethyl acetate, chloroform, 4.47 mg/L | |
| Record name | Verapamil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Verapamil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Viscous, pale yellow oil | |
CAS No. |
52-53-9 | |
| Record name | Verapamil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Verapamil [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verapamil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00661 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+/-)-Verapamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Verapamil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERAPAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ0O37KU29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Verapamil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Verapamil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Verapamil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Verapamil in Cardiac Myocytes
Abstract
Verapamil, a phenylalkylamine derivative, was the first-in-class calcium channel blocker to be introduced into clinical practice. Its profound effects on the cardiovascular system, particularly its antiarrhythmic, antianginal, and antihypertensive properties, are rooted in its intricate interaction with the molecular machinery governing cardiac myocyte function. This technical guide provides a comprehensive exploration of this compound's mechanism of action, moving from its primary interaction with L-type calcium channels to the resultant electrophysiological and mechanical consequences. We will delve into the principle of state-dependent blockade that underlies its clinical efficacy and discuss advanced, non-canonical mechanisms of action. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to rigorously investigate and validate these mechanisms in a laboratory setting.
The Central Role of Calcium in Cardiac Myocyte Physiology
The cardiac myocyte is a highly specialized cell whose every contraction is orchestrated by precise fluxes of calcium ions (Ca²⁺). This process, known as excitation-contraction (EC) coupling, is initiated by the cardiac action potential. A critical phase of this action potential is the plateau (Phase 2), which is sustained by the inward flow of Ca²⁺ through voltage-gated L-type calcium channels (LTCCs). This initial influx of Ca²⁺, often termed the "trigger calcium," is insufficient to induce contraction directly. Instead, it binds to and activates ryanodine receptors (RyR2) on the sarcoplasmic reticulum (SR), the cell's internal calcium store. This activation unleashes a much larger wave of Ca²⁺ from the SR into the cytosol—a process known as calcium-induced calcium release (CICR)—which then binds to the myofilament protein Troponin C, initiating cross-bridge cycling and cellular contraction[1][2].
In the heart's pacemaker tissues, the sinoatrial (SA) and atrioventricular (AV) nodes, the influx of Ca²⁺ through LTCCs is also fundamental for the depolarization phase of the action potential, thereby governing heart rate and the conduction of electrical impulses from the atria to the ventricles[3][4]. This compound exerts its therapeutic effects by precisely targeting these fundamental calcium-dependent processes.
Core Mechanism: State-Dependent Blockade of the L-Type Calcium Channel
This compound's primary mechanism of action is the blockade of the transmembrane influx of Ca²⁺ through L-type (or slow) calcium channels[5].
Molecular Target: The α1-Subunit of the Cav1.2 Channel
The cardiac L-type calcium channel is a hetero-oligomeric protein complex, but its pore-forming and voltage-sensing functions are housed within the α1-subunit, specifically the Cav1.2 isoform in the heart[6]. This compound, along with other classes of calcium channel blockers, interacts with a binding region located near the channel's pore on this α1-subunit[6]. Structural and functional studies suggest that this compound accesses its binding site from the intracellular side of the membrane, physically occluding the pore to prevent Ca²⁺ permeation[7][8]. This blockade reduces the availability of intracellular calcium for muscle contraction[5].
The Principle of State-Dependent Inhibition
A crucial aspect of this compound's mechanism, which explains its clinical utility, is its state- and use-dependent nature. The L-type calcium channel exists in three main conformational states:
-
Resting (Closed): Prevalent at negative membrane potentials (diastole).
-
Open (Activated): Occurs upon membrane depolarization.
-
Inactivated: A non-conducting state that the channel enters after opening, even if the membrane remains depolarized.
This compound exhibits a significantly higher affinity for the open and inactivated states of the channel compared to the resting state[7][9][10]. This is a cornerstone of its therapeutic profile. Tissues that are frequently depolarizing, such as the SA and AV nodes or ventricular muscle during tachycardia, spend more time with their channels in the open and inactivated states. This provides a greater opportunity for this compound to bind and exert its blocking effect[10]. This "use-dependent" blockade means that this compound is more effective when the heart is beating faster, making it a powerful tool for controlling tachyarrhythmias[11]. In contrast, at normal heart rates, the channels spend more time in the low-affinity resting state, mitigating the drug's effect.
References
- 1. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How CaV1.2-bound this compound blocks Ca2+ influx into cardiomyocyte: Atomic level views - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics and state-dependent effects of this compound on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Electrophysiology and pharmacology of cardiac arrhythmias. VI. Cardiac effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Verapamil as a P-glycoprotein Inhibitor in Cancer Cells: A Technical Guide to Overcoming Multidrug Resistance
Abstract
Multidrug resistance (MDR) remains a formidable obstacle in oncology, frequently leading to the failure of chemotherapeutic regimens. A primary driver of this phenomenon is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp, or ABCB1), which functions as a broad-spectrum drug efflux pump.[1][2] Verapamil, a phenylalkylamine calcium channel blocker traditionally used for cardiovascular conditions, was one of the first agents identified to reverse P-gp-mediated MDR.[3] This technical guide provides an in-depth exploration of this compound's mechanism as a P-gp inhibitor, offers detailed protocols for its experimental validation, and discusses its clinical limitations and its foundational role in the development of next-generation MDR modulators.
The Challenge of Multidrug Resistance and the Central Role of P-glycoprotein (P-gp)
The efficacy of many anticancer drugs is compromised by the ability of tumor cells to develop resistance to multiple, structurally and functionally diverse compounds simultaneously. This MDR phenotype is often acquired through the overexpression of P-glycoprotein, a 170 kDa transmembrane protein encoded by the ABCB1 gene.[1][2][4]
P-gp is an energy-dependent efflux pump that utilizes the energy from ATP hydrolysis to expel a wide array of xenobiotics, including a majority of clinically important chemotherapeutic agents (e.g., anthracyclines, taxanes, vinca alkaloids), from the intracellular environment.[1][5] This action effectively lowers the intracellular concentration of the anticancer drug below its therapeutic threshold, rendering the cancer cell resistant to treatment. The transporter is a single polypeptide with two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs) that work in concert to bind and transport substrates.[4][5]
References
- 1. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 2. Genetics of ABCB1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The calcium channel blocker this compound and cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Function Relationships in the Human P-Glycoprotein (ABCB1): Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the History and Discovery of Verapamil's Calcium Channel Blocking Properties
Abstract
This technical guide provides a comprehensive exploration of the historical development and scientific discovery of Verapamil's groundbreaking properties as a calcium channel blocker. Initially synthesized as a coronary vasodilator, the unexpected observations of its effects on myocardial contractility led to a paradigm shift in cardiovascular pharmacology. This document details the pivotal experiments, from early physiological studies to sophisticated electrophysiological and radioligand binding assays, that unraveled the core mechanism of this compound's action. We delve into the scientific reasoning behind the experimental designs and the logical progression of thought that solidified the concept of calcium antagonism. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this landmark discovery.
Introduction: The Serendipitous Journey of a Phenylalkylamine
The story of this compound is a testament to the power of serendipity in scientific discovery. In the early 1960s, the pharmaceutical company Knoll AG synthesized a series of phenylalkylamines with the primary goal of developing a potent coronary vasodilator for the treatment of angina pectoris.[1] this compound, then known as Iproveratril, emerged from this screening program. Initial studies confirmed its ability to increase coronary blood flow, but astute observations by researchers, most notably Albrecht Fleckenstein, revealed a pharmacological profile that could not be explained by simple vasodilation alone.[2][3]
Fleckenstein's seminal work in 1964 showed that this compound and another compound, prenylamine, mimicked the effects of calcium withdrawal on the heart.[2] Specifically, they reduced the force of contraction (negative inotropy), decreased heart rate (negative chronotropy), and lowered myocardial oxygen consumption without significantly affecting the sodium-dependent action potential.[2] These effects were remarkably similar to those observed in cardiac muscle preparations when the extracellular calcium concentration was lowered. This crucial insight laid the foundation for a new pharmacological principle: calcium antagonism.[2][3]
The Genesis of a Hypothesis: Mimicking Calcium Withdrawal
The initial hypothesis that this compound interfered with calcium's role in cardiac function stemmed from a series of meticulously designed physiological experiments. The understanding of calcium's central role in muscle contraction, a concept dating back to the work of Sydney Ringer in 1883, was fundamental to this line of inquiry.[1][4] By the mid-20th century, the role of intracellular calcium in excitation-contraction coupling was becoming clearer.[1][5][6]
Fleckenstein's group observed that the negative inotropic effects of this compound could be overcome by increasing the extracellular calcium concentration or by administering agents that increase intracellular calcium, such as beta-adrenergic agonists or cardiac glycosides.[2] This competitive-like interaction strongly suggested that this compound was somehow interfering with the availability or action of calcium ions at a critical step in the contraction process.
Key Experimental Observations by Fleckenstein's Group:
-
Decreased Myocardial Contractility: Isolated heart muscle preparations treated with this compound showed a dose-dependent reduction in contractile force.
-
Reduced High-Energy Phosphate Utilization: Coinciding with the decreased contractility, there was a measurable decrease in the utilization of ATP and creatine phosphate, the energy currency of the cell. This indicated that this compound was not causing a general metabolic poisoning but was specifically targeting the energy-demanding process of contraction.
-
Preservation of the Action Potential Upstroke: Crucially, the rapid upstroke of the cardiac action potential, which is dependent on the influx of sodium ions, remained largely unaffected by this compound. This differentiated its action from that of local anesthetics and other agents that block sodium channels.
-
Reversal of Effects by Calcium: The negative inotropic effects of this compound could be readily reversed by elevating the concentration of calcium in the surrounding medium.
These findings led Fleckenstein to coin the term "calcium antagonist" in 1969 to describe this novel mechanism of action.[2][7] This was a conceptual leap that moved beyond the then-dominant focus on adrenoceptors and offered a new target for cardiovascular drug development.
Elucidating the Mechanism: From Physiological Observation to Molecular Targeting
The initial physiological evidence, while compelling, did not pinpoint the precise molecular target of this compound. The subsequent decades saw the application of more sophisticated techniques, including voltage-clamp electrophysiology and radioligand binding assays, which definitively identified voltage-gated calcium channels as the site of action.
Voltage-Clamp Electrophysiology: Isolating the Slow Inward Current
The development of the voltage-clamp technique was instrumental in dissecting the different ionic currents that contribute to the cardiac action potential. It allowed researchers to hold the membrane potential of a cell constant and measure the flow of specific ions across the cell membrane.
In the early 1970s, studies using this technique revealed the existence of a "slow inward current" that was carried primarily by calcium ions. This current was distinct from the fast inward sodium current responsible for the initial rapid depolarization of the action potential. The slow calcium current was found to be critical for the plateau phase of the cardiac action potential and for triggering the release of calcium from intracellular stores, a process known as calcium-induced calcium release.[8]
Experimental Protocol: Voltage-Clamp Analysis of this compound's Effect on Cardiac Myocytes
-
Cell Preparation: Single ventricular myocytes are isolated from an animal model (e.g., guinea pig, rabbit) through enzymatic digestion.
-
Patch-Clamp Configuration: A whole-cell patch-clamp configuration is established, allowing for the control of the intracellular environment and the measurement of whole-cell currents.
-
Ionic Current Isolation: To isolate the L-type calcium current (ICa,L), sodium and potassium currents are blocked using specific inhibitors (e.g., tetrodotoxin for sodium channels, and cesium and tetraethylammonium for potassium channels).
-
Voltage Protocol: The cell is held at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state. A series of depolarizing voltage steps (e.g., to 0 mV) are applied to activate the calcium channels.
-
Data Acquisition: The resulting inward calcium current is recorded in the absence (control) and presence of varying concentrations of this compound.
-
Analysis: The peak inward current at each voltage step is measured and plotted against the voltage to generate a current-voltage (I-V) relationship. The effect of this compound on the peak current and the kinetics of channel activation and inactivation are analyzed.
These experiments demonstrated that this compound directly inhibited the slow inward calcium current in a dose-dependent and voltage-dependent manner.[2] This provided direct evidence that this compound's site of action was the calcium channel itself.
Diagram: Experimental Workflow for Voltage-Clamp Analysis
Caption: Workflow for characterizing this compound's effect on L-type calcium channels using voltage-clamp electrophysiology.
Radioligand Binding Assays: Identifying the Binding Site
The development of radiolabeled forms of calcium channel blockers, including this compound and dihydropyridines like nitrendipine, provided a powerful tool for directly studying the interaction of these drugs with their receptor sites.[9][10] These assays allowed for the quantification of binding affinity and the characterization of the binding sites on the calcium channel protein.
Experimental Protocol: Radioligand Binding Assay for this compound
-
Membrane Preparation: A tissue rich in L-type calcium channels, such as skeletal muscle T-tubules or cardiac sarcolemma, is homogenized and centrifuged to isolate a membrane fraction.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand, such as [3H]this compound or [3H]nitrendipine, in the presence or absence of unlabeled this compound (as a competitor).
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Analysis: Scatchard analysis or non-linear regression is used to determine the binding affinity (Kd) and the density of binding sites (Bmax). Competitive binding experiments are used to determine the inhibitory constant (Ki) of unlabeled drugs.
Radioligand binding studies revealed that this compound binds to a specific site on the α1 subunit of the L-type calcium channel.[9] Furthermore, these studies demonstrated allosteric interactions between the binding sites for different classes of calcium channel blockers.[9] For example, the binding of dihydropyridines can be modulated by the presence of this compound, indicating that these drugs bind to distinct but interacting sites on the channel protein.
The L-Type Calcium Channel: The Molecular Target of this compound
The culmination of these research efforts led to a detailed understanding of this compound's mechanism of action at the molecular level. This compound is now classified as a non-dihydropyridine calcium channel blocker.[11] Its primary target is the L-type voltage-gated calcium channel (Cav1.2), which is predominantly expressed in cardiac and smooth muscle cells.[12][13]
This compound exhibits a "use-dependent" or "frequency-dependent" block, meaning its blocking effect is more pronounced at higher frequencies of channel opening.[14] This is because this compound preferentially binds to the open and inactivated states of the calcium channel, which are more prevalent during rapid heart rates. This property contributes to its efficacy in treating tachyarrhythmias.
Diagram: this compound's Interaction with the L-Type Calcium Channel
Caption: this compound preferentially binds to the open and inactivated states of the L-type calcium channel, leading to reduced calcium influx.
Broader Implications and Therapeutic Applications
The discovery of this compound's calcium channel blocking properties revolutionized cardiovascular medicine. It introduced a new class of drugs with a wide range of therapeutic applications, including:
-
Hypertension: By relaxing vascular smooth muscle, this compound and other calcium channel blockers lower blood pressure.[11][13]
-
Angina Pectoris: By reducing myocardial oxygen demand (through decreased heart rate and contractility) and increasing oxygen supply (through coronary vasodilation), this compound is effective in treating angina.[11][13]
-
Supraventricular Tachycardias: Due to its depressant effects on the sinoatrial and atrioventricular nodes, this compound is used to control rapid heart rates in certain arrhythmias.[11][13]
Beyond its cardiovascular effects, the discovery of this compound as a calcium channel blocker spurred further research into the diverse roles of calcium channels throughout the body, leading to the development of other calcium channel blockers with different selectivities and therapeutic uses.
Conclusion
The journey from the synthesis of this compound as a potential coronary vasodilator to its establishment as the prototypical calcium channel blocker is a classic example of how astute scientific observation and the application of evolving technologies can lead to profound medical breakthroughs. The work of pioneers like Albrecht Fleckenstein laid the conceptual groundwork, which was later solidified by detailed mechanistic studies using advanced electrophysiological and biochemical techniques. The discovery of this compound's mechanism of action not only provided a powerful new therapeutic tool but also fundamentally advanced our understanding of the critical role of calcium signaling in cellular physiology.
References
- 1. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. History of calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. historischesarchiv.dgk.org [historischesarchiv.dgk.org]
- 4. Discovery and Development of Calcium Channel Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Early History of the Biochemistry of Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium regulation of muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Muscle cells need calcium ions [mpg.de]
- 9. Calcium channels: basic properties as revealed by radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacological Profile of Verapamil's Enantiomers
Foreword: The Imperative of Chirality in Pharmacology
Verapamil, a cornerstone in the management of cardiovascular diseases, is a classic example of a chiral drug administered as a racemic mixture—a 50:50 combination of its two non-superimposable mirror-image molecules, or enantiomers: (S)-verapamil and (R)-verapamil.[1] While chemically similar, these enantiomers interact with the chiral environment of the human body—receptors, enzymes, and transporters—with profound specificity. This stereoselectivity dictates their pharmacological and toxicological profiles, making a separate investigation of each enantiomer not merely an academic exercise, but a clinical necessity. This guide provides a deep dive into the distinct pharmacological profiles of this compound's enantiomers, elucidating the causality behind their differential effects and outlining the experimental frameworks required for their characterization.
Stereoselective Pharmacodynamics: A Tale of Two Potencies
The therapeutic action of this compound is primarily attributed to its ability to block L-type calcium channels, which are crucial for cardiac conduction and vascular smooth muscle contraction.[2][3][4] However, this activity is not shared equally between the two enantiomers.
The L-type Calcium Channel: The Primary Target
The (S)-enantiomer is the principal pharmacologically active agent concerning the L-type calcium channel. It exhibits a significantly higher affinity for the channel, resulting in more potent negative chronotropic (heart rate reduction), dromotropic (slowing of atrioventricular conduction), and inotropic (reduction of myocardial contractility) effects.[5][6] Multiple studies have quantified this difference, consistently demonstrating that (S)-verapamil is approximately 10 to 20 times more potent than (R)-verapamil in its calcium channel blocking activity.[1][7][8][9][10]
This differential potency is most evident in the prolongation of the PR interval on an electrocardiogram (ECG), a direct measure of atrioventricular (AV) node conduction. Clinical studies have shown that the concentration of (S)-verapamil, not (R)-verapamil or total this compound, is the primary determinant of this effect.[11] While (S)-verapamil is the key driver of the cardiac effects, some studies suggest (R)-verapamil may contribute more significantly to the reduction in mean arterial pressure, although its overall vasodilatory potency is still lower than the (S)-form.[9][10][12]
Interactions with Other Channels and Transporters
Beyond the primary target, this compound's enantiomers interact with other physiological systems, sometimes in a non-stereoselective manner.
-
Potassium Channels: this compound is known to block several types of potassium channels, including hERG and Kv channels, which can contribute to its antiarrhythmic profile but also to potential pro-arrhythmic risk.[2][13]
-
P-glycoprotein (P-gp): Both enantiomers are effective inhibitors of the P-glycoprotein efflux pump, a key player in multidrug resistance in oncology and in the absorption and distribution of many drugs.[14][15][16] Interestingly, this inhibition is not stereoselective ; (R)- and (S)-verapamil are equipotent in modulating P-gp activity.[17] This has led to research into using the less cardiotoxic (R)-verapamil as a chemosensitizing agent.[18]
-
Adrenergic and Muscarinic Receptors: this compound can also interact with alpha-adrenergic and muscarinic receptors, though these effects are generally observed at higher concentrations than those required for calcium channel blockade.[19][20] Some stereoselectivity has been noted at muscarinic receptors, with the (-)-enantiomer ((S)-verapamil) being more potent.[19]
Stereoselective Pharmacokinetics: The First-Pass Phenomenon
The most striking difference in the disposition of this compound's enantiomers arises from its metabolism. While well-absorbed orally, this compound's bioavailability is low (10-30%) due to extensive presystemic, or "first-pass," metabolism in the gut wall and liver.[9][14][21] This metabolic process is highly stereoselective.
The metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4, preferentially targets (S)-verapamil .[1][14] Consequently, after oral administration of the racemate, a much larger fraction of the more active (S)-enantiomer is cleared before it can reach systemic circulation. This results in a plasma concentration ratio of (R)- to (S)-verapamil that can be as high as 5:1.[11][14]
This phenomenon has critical clinical implications:
-
The overall pharmacological effect of an oral dose is less than what would be predicted from the total drug concentration, as the majority of the circulating drug is the less potent (R)-enantiomer.[11]
-
The pharmacodynamic profile of oral this compound differs significantly from intravenous this compound, where first-pass metabolism is bypassed, and the (R)/(S) ratio is closer to 2:1.[11]
-
Factors that influence CYP3A4 activity, such as genetic polymorphisms, co-administered drugs, age, and disease state, can disproportionately affect the clearance of (S)-verapamil, leading to significant inter-individual variability in clinical response.[22][23]
References
- 1. This compound | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of L-type Calcium Channel Antagonists this compound and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Antiarrhythmic Drugs: Class IV Agents as Calcium Channel Blockers [jove.com]
- 4. youtube.com [youtube.com]
- 5. Pharmacokinetics of this compound and northis compound enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective pharmacokinetics and pharmacodynamics of this compound and northis compound in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective pharmacokinetics and pharmacodynamics of this compound and northis compound in rabbits. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Cardiovascular effects of (R)- and (S)-verapamil and racemic this compound in humans: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of d,l-verapamil on atrioventricular conduction in relation to its stereoselective first-pass metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Actions of R- and S-verapamil and nifedipine on rat vascular and intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Antiarrhythmic calcium channel blocker this compound inhibits trek currents in sympathetic neurons [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. This compound suppresses the emergence of P-glycoprotein-mediated multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
- 19. This compound interaction with the muscarinic receptor: stereoselectivity at two sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Interaction of this compound and other calcium channel blockers with alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Stereoselective first-pass metabolism of this compound in the small intestine and liver in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Age and gender related changes in stereoselective pharmacokinetics and pharmacodynamics of this compound and northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Aging effects on stereoselective pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on Verapamil's Role in Modulating Multidrug Resistance In Vitro
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, frequently leading to treatment failure. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[1][2][3] This guide provides a comprehensive technical overview of Verapamil, a calcium channel blocker, and its seminal role as a first-generation modulator of P-gp-mediated MDR in vitro. We delve into the molecular mechanisms of this compound's action, present detailed, field-proven protocols for its evaluation, and discuss the interpretation of experimental data within a self-validating framework. This document serves as a foundational resource for researchers aiming to design, execute, and interpret in vitro studies on MDR reversal.
The Phenomenon of Multidrug Resistance (MDR) in Oncology
Introduction to MDR and Its Clinical Impact
MDR is a state of resistance of cancer cells to a broad spectrum of structurally and functionally diverse cytotoxic drugs, severely compromising the efficacy of chemotherapy.[2][3] This resistance can be intrinsic or acquired after initial exposure to a therapeutic agent. The primary consequence of MDR is the reduction of intracellular drug concentration to sub-therapeutic levels, thereby allowing cancer cells to survive and proliferate despite treatment.
The Role of ATP-Binding Cassette (ABC) Transporters: P-glycoprotein (P-gp/ABCB1)
The ABC transporter superfamily, particularly P-glycoprotein (P-gp), is a major contributor to MDR.[4][5] P-gp is a 170 kDa transmembrane protein encoded by the ABCB1 gene that functions as an ATP-dependent efflux pump.[6][7] It recognizes and actively transports a wide array of hydrophobic xenobiotics, including many cornerstone chemotherapy drugs like doxorubicin, vincristine, and paclitaxel, out of the cell.[7] The overexpression of P-gp is a common feature in many drug-resistant cancer cell lines and tumors, making it a critical target for therapeutic intervention.[2][3]
This compound: From Calcium Channel Blocker to MDR Modulator
Pharmacological Profile of this compound
This compound is a phenylalkylamine class calcium channel blocker first recognized for its cardiovascular effects in the 1960s.[8] Its primary clinical application is in the management of hypertension, angina, and cardiac arrhythmias. The discovery of its ability to reverse MDR was a landmark finding that opened a new avenue of research into chemosensitizing agents.[9]
The Mechanistic Basis of this compound-Mediated MDR Reversal
This compound was one of the first compounds identified to reverse P-gp-mediated MDR.[10] Its mechanism of action is multifaceted but is primarily attributed to its direct interaction with P-glycoprotein.[11]
-
Competitive Inhibition: this compound itself is a substrate for P-gp. It competitively binds to the drug-binding sites on the transporter, thereby inhibiting the efflux of co-administered cytotoxic drugs.[11] This competition leads to increased intracellular accumulation and retention of the anticancer agent, restoring its cytotoxic efficacy.
-
Modulation of ATPase Activity: P-gp relies on ATP hydrolysis to power drug efflux.[1][3] this compound interacts with P-gp in a complex manner that can modulate its ATPase activity, interfering with the energy supply for drug transport.[12][13]
-
Downregulation of P-gp Expression: Some studies have suggested that prolonged exposure to this compound can lead to a decrease in the expression of P-gp at both the mRNA and protein levels, although this is considered a secondary mechanism.[14]
Caption: this compound competitively inhibits P-gp, blocking chemotherapy drug efflux.
In Vitro Models for Studying MDR
The foundation of a robust MDR study is the selection and proper characterization of the cellular model.
Selection of Appropriate Cancer Cell Lines
The most common approach involves using a pair of cell lines: a drug-sensitive parental line (e.g., MCF-7, K562) and its drug-resistant subline that overexpresses P-gp (e.g., MCF-7/ADR, K562/ADM).[11] This paired system allows for direct comparison and isolates the effect of P-gp-mediated resistance. It is critical to validate the overexpression of P-gp in the resistant line using methods like Western blotting or flow cytometry.
Induction of the MDR Phenotype
Resistant sublines are typically generated by continuous, long-term exposure of the parental cell line to gradually increasing concentrations of a single cytotoxic drug (e.g., doxorubicin, vinblastine). This selection pressure favors the survival and proliferation of cells that have upregulated P-gp expression.
Core Methodologies for Assessing this compound's MDR Modulating Activity
Protocol 1: Cytotoxicity and Reversal of Resistance Assay (MTT Assay)
This assay quantifies the ability of this compound to restore the sensitivity of resistant cells to a chemotherapy agent. The core principle is that metabolically active, viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be measured spectrophotometrically.[15]
Step-by-Step Methodology:
-
Cell Seeding: Seed both parental (e.g., K562) and P-gp overexpressing resistant (e.g., K562/ADM) cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[16]
-
Compound Preparation: Prepare serial dilutions of the cytotoxic drug (e.g., Doxorubicin) and this compound.
-
Treatment: Treat the cells with:
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[16][20]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability percentage relative to untreated controls. Determine the IC50 (the concentration of drug required to inhibit cell growth by 50%) for the cytotoxic agent in the presence and absence of this compound. The Reversal Fold (RF) is calculated as: RF = IC50 (drug alone in resistant cells) / IC50 (drug + this compound in resistant cells)
Data Presentation: Example Cytotoxicity Data
| Cell Line | Treatment | IC50 of Doxorubicin (nM) | Reversal Fold (RF) |
| K562 (Parental) | Doxorubicin Alone | 25 | - |
| K562 (Parental) | Doxorubicin + 10 µM this compound | 22 | ~1.1 |
| K562/ADM (Resistant) | Doxorubicin Alone | 550 | - |
| K562/ADM (Resistant) | Doxorubicin + 10 µM this compound | 35 | 15.7 |
Causality Insight: A high RF value (>10) in the resistant cell line, coupled with a minimal effect in the parental line, strongly indicates that this compound's chemosensitizing effect is specific to the P-gp-mediated resistance mechanism.[18]
Protocol 2: Drug Accumulation and Efflux Assay (Rhodamine 123 Assay)
This functional assay directly measures the ability of this compound to inhibit the P-gp efflux pump. Rhodamine 123 (Rh123) is a fluorescent substrate of P-gp.[21] In P-gp overexpressing cells, Rh123 is rapidly pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp by this compound blocks this efflux, leading to Rh123 accumulation and a corresponding increase in fluorescence.[21][22]
Step-by-Step Methodology:
-
Cell Preparation: Prepare single-cell suspensions of both parental and resistant cells.
-
Pre-incubation with Modulator: Incubate the cells with a non-toxic concentration of this compound (e.g., 10-50 µM) or vehicle control for 30-60 minutes at 37°C.[23]
-
Substrate Loading: Add Rhodamine 123 (final concentration e.g., 5 µM) to the cell suspensions and incubate for another 30-60 minutes at 37°C.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular dye.[24]
-
Fluorescence Measurement (Accumulation): Analyze the intracellular fluorescence of the cells using a flow cytometer or fluorescence plate reader.
-
Efflux Phase (Optional but Recommended): After loading and washing, resuspend the cells in fresh, warm medium (with or without this compound) and incubate for an additional 30-60 minutes. Re-analyze fluorescence to measure the amount of dye retained.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) between treated and untreated cells. A significant increase in MFI in resistant cells treated with this compound indicates inhibition of P-gp efflux.
Caption: Workflow for the Rhodamine 123 efflux assay.
Interpreting the Data: A Self-Validating Experimental System
The trustworthiness of your findings is established by correlating the results from different assays.
-
Connecting Cytotoxicity and Efflux: A positive result in the cytotoxicity assay (i.e., a significant RF value) should be directly supported by a positive result in the Rhodamine 123 assay. The ability of this compound to increase drug accumulation (higher fluorescence) provides the mechanistic explanation for its ability to restore drug sensitivity (lower IC50).
-
Essential Controls:
-
Parental Cell Line: Always run parallel experiments on the drug-sensitive parental cell line. This compound should have minimal effect on the baseline cytotoxicity or dye accumulation in these cells, confirming its specificity for the P-gp-mediated resistance mechanism.[25]
-
Intrinsic Cytotoxicity: Determine the concentration at which this compound itself becomes toxic to the cells.[17][26] MDR reversal experiments must be conducted at non-toxic concentrations of this compound to ensure that the observed effect is chemosensitization and not a synergistic toxic effect.
-
Limitations and the Evolution of MDR Modulators
The Challenge of this compound's Therapeutic Window
While this compound was a pioneering tool for in vitro MDR research, its clinical translation has been largely unsuccessful.[10] The high concentrations required to effectively inhibit P-gp in vivo lead to significant dose-limiting cardiovascular side effects, such as hypotension and heart block.[27][28] This narrow therapeutic window has prevented its widespread use as a chemosensitizer in cancer patients.
The Legacy of this compound and the Quest for Next-Generation Inhibitors
The study of this compound provided invaluable proof-of-concept that MDR could be pharmacologically reversed.[9] This foundational work spurred the development of second and third-generation P-gp inhibitors (e.g., PSC 833, XR9576) with greater potency and specificity, and reduced off-target toxicity, in an ongoing effort to find clinically viable MDR modulators.[29][30]
Conclusion
This compound remains a cornerstone compound for the in vitro study of P-gp-mediated multidrug resistance. Its well-characterized mechanism of action and the availability of established experimental protocols make it an excellent tool for researchers entering the field. By employing a validated system of cytotoxicity and functional efflux assays, scientists can accurately probe the mechanisms of MDR and evaluate the potential of novel modulatory agents. The lessons learned from this compound continue to inform the rational design of next-generation therapies aimed at overcoming one of the most significant challenges in modern oncology.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The roles of the human ATP-binding cassette transporters P-glycoprotein and ABCG2 in multidrug resistance in cancer and at endogenous sites: future opportunities for structure-based drug design of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure and Functions of P-Glycoprotein: Ingenta Connect [ingentaconnect.com]
- 4. ATP-binding cassette (ABC) transporters in cancer: A review of recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure, function and regulation of P-glycoprotein and its clinical relevance in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein [bionity.com]
- 8. History of calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. precisionfda.org [precisionfda.org]
- 11. Reversal mechanism of multidrug resistance by this compound: direct binding of this compound to P-glycoprotein on specific sites and transport of this compound outward across the plasma membrane of K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Cooperativity between this compound and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. makhillpublications.co [makhillpublications.co]
- 18. Does this compound help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dissociation of the this compound-induced enhancement of doxorubicin's cytotoxicity from changes in cellular accumulation or retention of doxorubicin in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Assessment of P-glycoprotein-dependent drug transport in isolated rat hepatocytes using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparative effect of this compound, cyclosporin A and SDZ PSC 833 on rhodamine 123 transport and cell cycle in vinblastine-resistant Chinese hamster ovary cells overexpressing P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The activity of this compound as a resistance modifier in vitro in drug resistant human tumour cell lines is not stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Systemic toxic effects associated with high-dose this compound infusion and chemotherapy administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A randomised clinical study of this compound in addition to combination chemotherapy in small cell lung cancer. West of Scotland Lung Cancer Research Group, and the Aberdeen Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Reversal of multidrug resistance by this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. aacrjournals.org [aacrjournals.org]
Beyond the Pore: A Technical Guide to the Polypharmacology of Verapamil
Introduction: The Archetypal Calcium Channel Blocker and Its Hidden Depths
Verapamil, a phenylalkylamine derivative, is a cornerstone of cardiovascular medicine, primarily recognized for its potent antagonism of L-type voltage-gated calcium channels.[1] This action, which underpins its efficacy in treating hypertension, angina, and cardiac arrhythmias, involves the blockade of calcium influx into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced myocardial contractility and conductivity.[1] However, a wealth of scientific evidence accumulated over decades reveals a more complex pharmacological profile. This compound is not a singularly selective agent; it engages with a diverse array of molecular targets, a phenomenon known as polypharmacology.
This in-depth technical guide moves beyond the canonical L-type calcium channel blockade to explore the scientifically validated, yet often overlooked, molecular interactions of this compound. For researchers, scientists, and drug development professionals, understanding this polypharmacology is critical. It not only elucidates the broader therapeutic and adverse effect profile of this compound but also presents opportunities for drug repurposing and the design of more selective therapeutic agents. Here, we delve into the mechanisms, physiological relevance, and experimental methodologies used to characterize this compound's interactions with key "off-target" molecules.
P-glycoprotein (P-gp/MDR1): A Gateway to Modulating Multidrug Resistance
One of the most significant non-L-type channel interactions of this compound is with P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family. P-gp functions as an ATP-dependent efflux pump, actively extruding a wide range of xenobiotics, including many therapeutic drugs, from cells.[2][3] This is a primary mechanism of multidrug resistance (MDR) in cancer cells and also influences the pharmacokinetics of numerous drugs.[3]
Mechanism of P-gp Inhibition
This compound acts as a potent, first-generation inhibitor of P-gp.[2] The interaction is complex and thought to be non-competitive, with this compound binding to a site on P-gp distinct from the substrate-binding site.[4] This binding is believed to allosterically modulate the transporter's conformation, thereby inhibiting its ATPase activity and substrate efflux.[4][5]
Physiological and Clinical Relevance
The inhibition of P-gp by this compound has profound implications:
-
Reversal of Multidrug Resistance: In oncology, this compound has been investigated for its ability to resensitize MDR cancer cells to chemotherapeutic agents by preventing their efflux.[3]
-
Drug-Drug Interactions: Co-administration of this compound with drugs that are P-gp substrates can lead to increased plasma concentrations and potential toxicity of the co-administered drug.[2] A classic example is the interaction with digoxin.
Quantitative Analysis of this compound-P-gp Interaction
The inhibitory potency of this compound on P-gp is typically quantified by its IC50 value, which can vary depending on the experimental system and substrate used.
| Metric | Value (µM) | Cell Line/System | Notes | Reference |
| IC50 | 1.1 | Caco-2 cells | Inhibition of P-gp-mediated digoxin transport. | [2] |
| IC50 | ~6.99 | LLC-PK1/MDR1 cells | Based on a rhodamine 123 accumulation assay. | [6] |
| IC50 | Variable | Various | IC50 values for this compound show significant variability across different in vitro experimental systems. | [6][7] |
Experimental Protocol: P-glycoprotein ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Materials:
-
P-gp-containing membranes (from P-gp overexpressing cells, e.g., Sf9 insect cells)
-
ATP solution
-
This compound solution (at various concentrations)
-
Assay buffer (e.g., Tris-MES buffer)
-
Phosphate standard solution
-
Reagents for colorimetric detection of inorganic phosphate (Pi) (e.g., ammonium molybdate and stannous chloride or a commercially available kit)
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare P-gp Membranes: Isolate membranes from cells overexpressing P-gp. Determine the protein concentration of the membrane preparation.[8]
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
P-gp membranes (e.g., 250 µg/mL final concentration).[9]
-
This compound solution at the desired final concentrations.
-
Assay buffer to the final volume.
-
-
Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow this compound to bind to P-gp.
-
Initiate Reaction: Add ATP to each well to initiate the ATPase reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).[9]
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Phosphate Detection: Add the colorimetric reagents for Pi detection and incubate as required by the manufacturer's protocol.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Create a standard curve using the phosphate standards. Calculate the amount of Pi released in each well. Plot the ATPase activity against the this compound concentration to determine the IC50 value.
Caption: Workflow for P-gp ATPase Activity Assay.
Potassium Channels: A Key to this compound's Antiarrhythmic Effects
This compound's interaction with potassium channels contributes significantly to its antiarrhythmic properties, an effect that extends beyond its primary calcium channel blockade.
hERG (human Ether-à-go-go-Related Gene) Channels
This compound is a potent blocker of hERG potassium channels, which are crucial for cardiac repolarization.[9][10] Inhibition of hERG can prolong the cardiac action potential, a mechanism that can be both antiarrhythmic and proarrhythmic (leading to Torsades de Pointes). This compound's block of hERG channels is use- and frequency-dependent.[10]
Voltage-gated K+ (Kv) Channels
This compound also inhibits various voltage-gated potassium channels in a state-, time-, and use-dependent manner, independent of its action on calcium channels. This inhibition can contribute to its effects on vascular tone and cardiac electrophysiology.
Quantitative Analysis of this compound-Potassium Channel Interaction
| Channel | Metric | Value | Cell Line/System | Reference |
| hERG | IC50 | 143.0 nmol/L | HEK 293 cells expressing hERG | [9] |
| Kv Channels | Kd | 0.82 µM | Rabbit coronary arterial smooth muscle cells | |
| fKv1.4ΔN | IC50 | 260.71 ± 18.50 µmol/L | Xenopus oocytes expressing fKv1.4ΔN |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in living cells.
Materials:
-
Cells expressing the potassium channel of interest (e.g., HEK293 cells stably transfected with hERG)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (e.g., Tyrode's solution)
-
Internal pipette solution (containing KCl)
-
This compound stock solution
-
Data acquisition and analysis software (e.g., pCLAMP)
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips for recording.
-
Pipette Fabrication: Pull glass capillaries to form micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.[10]
-
Establish Whole-Cell Configuration:
-
Mount the coverslip in the recording chamber and perfuse with the external solution.
-
Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).
-
-
Record Baseline Currents: Apply a voltage-clamp protocol to elicit the potassium channel currents of interest and record the baseline activity.
-
Drug Application: Perfuse the recording chamber with the external solution containing this compound at the desired concentration.
-
Record Drug-Inhibited Currents: Once the drug effect has reached a steady state, apply the same voltage-clamp protocol to record the inhibited currents.
-
Washout: Perfuse the chamber with the drug-free external solution to observe the reversal of the block.
-
Data Analysis: Measure the peak current amplitude before and after drug application. Calculate the percentage of inhibition. Construct a dose-response curve by testing a range of this compound concentrations to determine the IC50 value.
References
- 1. Mechanism of this compound action on wild-type and slow-channel mutant human muscle acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 6. Mechanism of block and identification of the this compound binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BindingDB BDBM81939 CAS_52-53-9::NSC_62969::this compound [bindingdb.org]
- 8. This compound competitively inhibits alpha 1-adrenergic and muscarinic but not beta-adrenergic receptors in rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (Open Access) Mechanisms of this compound inhibition of action potential firing in rat intracardiac ganglion neurons (1999) | Ron C Hogg | 16 Citations [scispace.com]
- 10. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Immunomodulatory Effects of Verapamil on T Lymphocytes
An In-Depth Technical Guide
Abstract
Verapamil, a phenylalkylamine derivative, is a well-established L-type calcium channel blocker (CCB) widely prescribed for the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1] Beyond its primary therapeutic role, a growing body of evidence substantiates its potent immunomodulatory properties, particularly on T lymphocytes. The activation, proliferation, and effector functions of T cells are critically dependent on tightly regulated intracellular calcium (Ca²⁺) signaling cascades.[2][3][4] By interfering with these essential Ca²⁺ fluxes, this compound exerts significant, dose-dependent inhibitory effects on T cell-mediated immunity. This technical guide provides an in-depth exploration of the mechanisms through which this compound modulates T lymphocyte function, details the consequential impacts on T cell activation and effector responses, and furnishes field-proven experimental protocols for researchers to investigate these effects.
The Centrality of Calcium Signaling in T Lymphocyte Activation
T lymphocyte activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T cell receptor (TCR) with a specific antigen presented by an antigen-presenting cell (APC). This binding event triggers a sophisticated intracellular signaling cascade in which calcium ions act as a critical second messenger.[2]
The canonical pathway proceeds as follows:
-
TCR Engagement & Initiation: Ligation of the TCR and co-receptors (e.g., CD28) activates phospholipase C-γ1 (PLC-γ1).
-
Intracellular Ca²⁺ Store Release: PLC-γ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors (IP₃Rs) on the endoplasmic reticulum (ER) membrane, causing the release of stored Ca²⁺ into the cytoplasm.[3]
-
Store-Operated Calcium Entry (SOCE): The depletion of ER Ca²⁺ stores is sensed by the stromal interaction molecule (STIM) proteins, which translocate to the plasma membrane.[5][6] There, they activate the ORAI1 protein, the pore-forming subunit of the Calcium Release-Activated Calcium (CRAC) channel.[5][7][8] This opens the CRAC channel, permitting a sustained influx of extracellular Ca²⁺. This sustained elevation is crucial for full T cell activation.[6]
-
Downstream Signaling: The elevated cytoplasmic Ca²⁺ concentration activates calmodulin, which in turn activates the serine/threonine phosphatase, calcineurin.[5] Calcineurin dephosphorylates the Nuclear Factor of Activated T cells (NFAT) transcription factors.[5][6]
-
Gene Transcription: Dephosphorylated NFAT translocates to the nucleus, where it orchestrates the transcription of key genes essential for T cell activation, including Interleukin-2 (IL-2), a potent T cell growth factor.[5][9]
While CRAC channels are the primary route for Ca²⁺ influx in T cells, other channels, including L-type voltage-gated calcium (Caᵥ1) channels, are also expressed and contribute to regulating T cell function.[4][7][8][10]
Figure 1: Simplified Ca²⁺ signaling cascade in T cell activation.
This compound's Intervention Points in T Cell Signaling
This compound's primary immunomodulatory effect stems from its ability to block L-type calcium channels (Caᵥ1).[11] While not the main channel for initial Ca²⁺ influx (a role held by CRAC/ORAI1), Caᵥ1 channels are implicated in sustaining the calcium signals required for robust T cell responses.[10][12] By inhibiting this influx, this compound attenuates the downstream calcineurin-NFAT signaling axis, a critical checkpoint for T cell activation and gene transcription.[13]
Beyond its canonical L-type channel blockade, this compound exhibits promiscuous activity on other ion channels and transporters that influence T cell function.[1] It has been reported to inhibit potassium channels like KCa3.1 and Kv1.3, which are important for maintaining the negative membrane potential that drives Ca²⁺ entry through CRAC channels.[1] Furthermore, this compound can inhibit the P-glycoprotein transporter, which may interfere with the transport of metabolites and cytokines.[1] Recent studies also suggest this compound influences the thioredoxin system, promoting a gene expression profile with anti-oxidative and immunomodulatory effects.[14][15]
Figure 2: Primary mechanisms of this compound's action on T cells.
Functional Consequences of this compound Treatment on T Lymphocytes
The disruption of Ca²⁺ signaling by this compound leads to profound and measurable downstream effects on T cell function, primarily characterized by a state of immunosuppression.
Inhibition of T Cell Activation and Proliferation
Treatment of T cells with this compound in vitro results in a dose-dependent inhibition of their activation and subsequent proliferation.[1][14][16] This is evidenced by a significant reduction in the surface expression of key activation-induced molecules and a failure of cells to divide upon stimulation.
-
Activation Markers: Following stimulation (e.g., with anti-CD3/CD28 antibodies), T cells upregulate surface markers like CD25 (the IL-2 receptor alpha chain), CD69 (an early activation marker), and CD40L. This compound treatment markedly diminishes the expression of these markers.[1][16][17][18]
-
Proliferation: T cell proliferation, commonly measured by the dilution of dyes like Carboxyfluorescein succinimidyl ester (CFSE), is almost completely abrogated at higher concentrations of this compound.[1][14][19] This is a direct consequence of the block in IL-2 production and signaling, which is required for cell cycle entry and progression.[20][21]
Table 1: Summary of this compound's Effect on T Cell Activation and Proliferation
| Parameter | Method of Measurement | Observed Effect of this compound | Concentration Range | Reference |
|---|---|---|---|---|
| Proliferation | CFSE Dilution Assay | Dose-dependent inhibition | 6.25–50 μM | [1][14][19] |
| CD25 Expression | Flow Cytometry (MFI) | Dose-dependent reduction | 6.25–50 μM | [1][14] |
| CD69 Expression | Flow Cytometry (MFI) | Dose-dependent reduction | 6.25–50 μM | [1][14] |
| CD40L Expression | Flow Cytometry (MFI) | Dose-dependent reduction | 6.25–50 μM | [1][14] |
| PD-1 Expression | Flow Cytometry (MFI) | Significant reduction | 50 μM | [1][17] |
| OX40 Expression | Flow Cytometry (MFI) | Significant reduction | 50 μM | [1][17] |
MFI: Mean Fluorescence Intensity
Broad-Spectrum Reduction in Cytokine Production
A critical function of activated T cells is the secretion of cytokines to orchestrate the immune response. This compound significantly curtails the production of a wide array of cytokines from different T helper (Th) subsets.[1][16][17] This broad-spectrum suppression affects pro-inflammatory, anti-inflammatory, and regulatory responses.
-
Th1/Th17 Cytokines: Production of key pro-inflammatory cytokines such as IFN-γ, TNF-α, IL-2, IL-17A, IL-17F, and IL-22 is substantially reduced.[1][19] The inhibition of the Th1-type response has been observed in multiple experimental models.[11]
-
Th2 Cytokines: Secretion of Th2-associated cytokines, including IL-4, IL-5, IL-9, IL-10, and IL-13, is also significantly diminished by this compound treatment.[1][19]
Table 2: Summary of this compound's Effect on Cytokine Production
| Cytokine Class | Specific Cytokines Affected | Observed Effect of this compound (at 50 μM) | Reference |
|---|---|---|---|
| Th1/Th17 | IFN-γ, TNF-α, IL-2, IL-17A, IL-17F, IL-22 | Significant reduction | [1][19] |
| Th2 | IL-4, IL-5, IL-9, IL-10, IL-13 | Significant reduction |[1][19] |
Impairment of T Cell Motility and Effector Functions
Beyond activation and cytokine secretion, this compound also impacts the physical capabilities of T cells. It has been shown to disrupt the remodeling of the T cell cytoskeleton, which is essential for cell motility, chemotaxis, and transmigration across endothelial layers to reach sites of inflammation.[22] This is partly attributed to a reduction in intracellular F-actin.[22] The generation and function of cytotoxic T cells are also reported to be impaired.
Experimental Protocols for Assessing this compound's Effects
To enable researchers to validate and expand upon these findings, this section provides standardized, step-by-step protocols for core assays.
Figure 3: General workflow for in vitro analysis of this compound's effects.
Protocol 1: T Cell Proliferation Assay using CFSE
This protocol measures the extent of cell division by tracking the dilution of the fluorescent dye CFSE. Each daughter cell inherits half the fluorescence of the parent.
Causality: This assay directly quantifies the functional outcome of the upstream signaling blockade caused by this compound. Inhibition of the Ca²⁺-NFAT-IL-2 axis prevents cells from entering the cell cycle, resulting in fewer divisions and higher CFSE fluorescence.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Purify total T cells using a negative selection magnetic bead kit.
-
CFSE Labeling: Resuspend purified T cells at 10-20 x 10⁶ cells/mL in pre-warmed PBS. Add an equal volume of 10 μM CFSE working solution (final concentration 5 μM) and incubate for 10 minutes at 37°C, protected from light.[23]
-
Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS) and incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with complete RPMI medium to remove excess CFSE.
-
Plating and Treatment: Resuspend cells at 1 x 10⁶ cells/mL and plate in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1 μg/mL). Add soluble anti-CD28 antibody (e.g., 1 μg/mL).
-
Add this compound hydrochloride at desired final concentrations (e.g., a serial dilution from 50 μM down to 6.25 μM). Include "unstimulated" and "stimulated vehicle control" wells.
-
Incubation: Culture the cells for 96-120 hours at 37°C, 5% CO₂.[1][14]
-
Analysis: Harvest cells, wash, and analyze on a flow cytometer. Gate on the live lymphocyte population. Proliferation is visualized as a series of peaks on a histogram of CFSE fluorescence, with each peak representing a successive generation of divided cells.
Protocol 2: Analysis of T Cell Activation Markers
This protocol quantifies the expression of surface proteins that are upregulated upon T cell activation.
Causality: The expression of markers like CD25 and CD69 is transcriptionally regulated by NFAT and other activation-dependent factors. Measuring their surface levels provides a direct readout of the success or failure of the initial activation signaling cascade in the presence of this compound.
Methodology:
-
Cell Preparation and Culture: Purify and culture T cells as described in Protocol 1, steps 1, 4, and 5.
-
Treatment: Add this compound (e.g., 50 μM) or vehicle control to the appropriate wells.
-
Incubation: Culture the cells for 24 to 72 hours at 37°C, 5% CO₂.[1][18]
-
Staining: Harvest cells and wash with FACS buffer (PBS + 2% FBS). Resuspend cells in FACS buffer and add a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD25, anti-CD69) at pre-titrated concentrations.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Washing and Acquisition: Wash cells twice with FACS buffer and resuspend in a final volume for flow cytometry analysis.
-
Analysis: Acquire data on a flow cytometer. Gate on the live T cell population and quantify the Mean Fluorescence Intensity (MFI) for each activation marker in the this compound-treated versus control groups.[1]
Protocol 3: Measurement of Intracellular Calcium Flux
This protocol allows for the real-time measurement of changes in intracellular Ca²⁺ concentration following cell stimulation.
Causality: This is the most direct assay to demonstrate this compound's mechanism of action. By observing a blunted or inhibited rise in intracellular Ca²⁺ post-stimulation, one can directly attribute the downstream functional deficits to a failure in this primary signaling event.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of purified T cells at 5-6 x 10⁶ cells/mL in a suitable buffer (e.g., complete RPMI).[24]
-
Dye Loading: Load cells with a ratiometric calcium indicator dye like Indo-1 AM (e.g., 3 μg/mL) by incubating for 45 minutes at 37°C.[24][25] Alternatively, use a single-wavelength dye like Fluo-4 AM.[26]
-
Pre-treatment: If assessing inhibition, incubate the dye-loaded cells with this compound or vehicle for a defined period before analysis.
-
Acquisition Setup: Warm cells to 37°C. Set up a flow cytometer capable of kinetic analysis.
-
Baseline Reading: Begin acquiring data for the cell sample for 30-60 seconds to establish a stable baseline fluorescence signal.[24]
-
Stimulation: Pause acquisition, add a stimulating agent (e.g., anti-CD3 antibody, ionomycin), and immediately resume acquisition.[24]
-
Data Acquisition: Continue recording data for several minutes to capture the full calcium flux profile.
-
Analysis: Analyze the data by plotting the fluorescence ratio (for ratiometric dyes) or fluorescence intensity over time. Compare the peak and sustainability of the Ca²⁺ signal between this compound-treated and control cells.
Implications and Future Directions
The robust immunosuppressive effects of this compound on T lymphocytes carry significant clinical and scientific implications.
-
Therapeutic Potential: The ability of this compound to blunt T cell activation and pro-inflammatory cytokine production suggests its potential as a repurposed drug for T cell-mediated autoimmune diseases. Indeed, it has shown promise in models of Type 1 Diabetes by protecting beta cells and modulating the immune response.[13][15] Its mechanism, distinct from calcineurin inhibitors like cyclosporine, offers an alternative therapeutic avenue.
-
Clinical Consideration: For the millions of patients taking this compound for cardiovascular diseases, these immunomodulatory effects are an important consideration. This "off-target" activity could potentially alter their susceptibility to infections or the efficacy of vaccines by dampening T cell responses.
-
Research Tool: As a well-characterized inhibitor of specific calcium channels, this compound serves as a valuable pharmacological tool for researchers dissecting the complex roles of different Ca²⁺ influx pathways in lymphocyte biology.
Future research should focus on more selective targeting of T cell calcium channels to harness the therapeutic benefits while minimizing off-target effects. Combination therapies, such as this compound with low-dose anti-thymocyte globulin, have shown enhanced efficacy in preclinical models and warrant further investigation.[13] Understanding the long-term immunological consequences in patients receiving chronic this compound therapy is also a critical area for clinical study.
References
- 1. The Ca2+ Channel Blocker this compound Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the Roles of Ca2+ Signals during T Cell Activation - Signaling Mechanisms Regulating T Cell Diversity and Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Calcium signaling mechanisms in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Calcium signaling in T lymphocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of T Cell Metabolism and Function through Calcium Signaling [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Emerging Roles of L-Type Voltage-Gated and Other Calcium Channels in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ca2+ Influx in T Cells: How Many Ca2+ Channels? [frontiersin.org]
- 9. Frontiers | Revisiting the Concept of Targeting NFAT to Control T Cell Immunity and Autoimmune Diseases [frontiersin.org]
- 10. Frontiers | Mutation of an L-Type Calcium Channel Gene Leads to T Lymphocyte Dysfunction [frontiersin.org]
- 11. This compound-sensitive Ca2+ channel regulation of Th1-type proliferation of splenic lymphocytes induced by Walker 256 tumor development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mutation of an L-Type Calcium Channel Gene Leads to T Lymphocyte Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and low-dose anti-mouse thymocyte globulin combination therapy stably reverses recent-onset type 1 diabetes in NOD mice by acting on the beta cell and immune axes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Ca2+ Channel Blocker this compound Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchportal.unamur.be [researchportal.unamur.be]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. The interference of T cell activation by calcium channel blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of this compound on T-lymphocyte activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. agilent.com [agilent.com]
- 24. Video: Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry [jove.com]
- 25. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. agilent.com [agilent.com]
Verapamil's Dichotomous Influence on Autophagy and Apoptosis in Cancer Cell Lines: A Technical Guide
Executive Summary
Verapamil, a phenylalkylamine L-type calcium channel blocker, has long been a cornerstone in cardiovascular medicine. However, its sphere of influence extends deep into the intricate signaling networks governing cell fate, particularly in oncology. This technical guide moves beyond this compound's canonical function to explore its complex and often paradoxical roles in modulating autophagy and apoptosis within cancer cells. We dissect the molecular underpinnings of how this compound can simultaneously trigger a pro-survival autophagic response in some contexts while promoting or sensitizing cells to apoptosis in others. This duality presents both a challenge and an opportunity in drug development. By understanding the context-dependent mechanisms—spanning from metabolic reprogramming and calcium homeostasis disruption to the modulation of multidrug resistance proteins—researchers can devise more rational and effective combination therapies. This document serves as a resource for researchers, scientists, and drug development professionals, providing not only a synthesis of the current mechanistic understanding but also detailed, field-proven protocols for investigating these phenomena in a laboratory setting.
Introduction: The this compound Conundrum in Cancer Cell Biology
The utility of a drug is often defined by its primary mechanism of action. For this compound, this is the blockade of voltage-gated L-type calcium channels. In cancer, however, this primary action becomes the epicenter of a cascade of downstream effects that perturb cellular homeostasis and force a choice between survival and death.
-
Autophagy and Apoptosis: A Cellular Crossroads: Autophagy is a catabolic "self-eating" process where cells degrade and recycle damaged organelles and proteins to maintain homeostasis and survive stress. Apoptosis is a programmed "cell suicide" mechanism that eliminates damaged or unwanted cells in a controlled manner. In cancer, autophagy can be a double-edged sword: it can suppress tumor initiation but also enable established tumors to survive the metabolic stress induced by chemotherapy[1]. The decision to trigger one pathway over the other is a critical determinant of therapeutic success.
-
This compound's Dual Mandate: this compound introduces a fascinating complexity to this crossroads. Its administration can lead to two opposing outcomes:
-
Induction of Cytoprotective Autophagy: In many cancer cell lines, this compound treatment induces autophagic flux as a compensatory survival mechanism against cellular stress[1][2]. This can antagonize the efficacy of anticancer agents.
-
Promotion of Apoptosis: Conversely, this compound has been shown to induce apoptosis directly in certain cancer cells or, more commonly, to sensitize multidrug-resistant cells to the apoptotic effects of conventional chemotherapeutics[3][4][5].
-
This guide will systematically deconstruct these divergent pathways, offering mechanistic insights and practical methodologies to navigate the this compound conundrum.
The Pro-Survival Axis: this compound-Induced Autophagy
The induction of autophagy by this compound is primarily a response to cellular stress. By disrupting normal cellular processes, this compound forces the cell to activate its internal recycling machinery to adapt and survive.
Core Mechanisms of Autophagy Induction
-
Metabolic Reprogramming: A principal mechanism is this compound's impact on cellular metabolism. In colon cancer cells, this compound treatment was found to enhance aerobic glycolysis and maintain ATP levels. This metabolic shift is linked to the activity of L-lactate dehydrogenase A (LDHA). Inhibition of LDHA was shown to reduce both basal and this compound-induced autophagy, ultimately decreasing cell viability[1][2]. This suggests that cancer cells activate autophagy to cope with the metabolic stress imposed by this compound. In normal cells, this compound can have the opposite effect, diminishing glucose levels and leading to ATP depletion, which also triggers autophagy as a stress response[2].
-
Disruption of Calcium-Dependent Signaling: As a calcium channel blocker, this compound's influence on Ca2+-dependent signaling is profound. In the context of tissue fibrosis, which shares signaling pathways with cancer, this compound was shown to activate autophagy by repressing the Ca2+/calmodulin-dependent protein kinase II (CaMK II) δ/STAT3/PAF1 axis[6][7]. Inhibition of this pro-proliferative pathway can trigger a compensatory autophagic response.
-
Mitochondrial Damage: Studies using this compound stereoisomers have indicated that its antiproliferative effects can be independent of calcium channel blockade and are associated with enhanced mitochondrial damage, which is a potent trigger for autophagy (mitophagy)[8][9].
Signaling Pathway: this compound-Induced Cytoprotective Autophagy
The following diagram illustrates the key pathways by which this compound can lead to the activation of a pro-survival autophagic response.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound treatment induces cytoprotective autophagy by modulating cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uhod.org [uhod.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound (VER) Enhances the Cytotoxic Effects of Docetaxel and Vinblastine Combined Therapy Against Non-Small Cell Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits inflammation and promotes autophagy to alleviate ureteral scar by regulation of CaMK IIδ/STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits inflammation and promotes autophagy to alleviate ureteral scar by regulation of CaMK IIδ/STAT3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound stereoisomers induce antiproliferative effects in vascular smooth muscle cells via autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Stereoisomers Induce Antiproliferative Effects In Vascular Smooth Muscle Cells Via Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Preparation of Verapamil Stock Solution for Cell Culture
Introduction: The Role of Verapamil in Cellular Research
This compound hydrochloride is a phenylalkylamine derivative that functions as a potent L-type calcium channel blocker.[1][2] Its primary mechanism involves the inhibition of voltage-dependent calcium channels, thereby reducing the influx of calcium ions into cells.[3][4] This action disrupts the excitation-contraction coupling in smooth and cardiac muscle cells, making it a cornerstone therapeutic for cardiovascular conditions.[2][5]
In the realm of cell culture and in vitro research, this compound's utility extends far beyond its cardiovascular effects. Scientists leverage it as a critical tool for:
-
Modulating Calcium Signaling: Investigating the downstream consequences of blocking calcium entry in various cellular pathways.
-
Reversing Multidrug Resistance (MDR): this compound is a well-documented inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux pump that confers resistance to many chemotherapeutic agents in cancer cells.[1][6]
-
Virology Research: Studies have explored its role in mediating or inhibiting viral entry into host cells, such as for Influenza A and Ebolaviruses.[1]
-
Inducing Autophagy: this compound can induce cytoprotective autophagy by modulating cellular metabolism.[7]
The accuracy and reproducibility of experiments employing this compound are fundamentally dependent on the correct preparation, sterilization, and storage of the stock solution. This document provides a comprehensive, field-proven protocol designed to ensure the integrity and efficacy of your this compound stock solution for cell culture applications.
Scientific Principle: Mechanism of Action
This compound exerts its effects by binding to the α1 subunit of L-type calcium channels, which are prevalent in vascular smooth muscle and myocardial cells.[6] The blockade is voltage- and frequency-dependent, meaning its efficacy increases as the frequency of channel opening increases.[6]
-
Calcium Influx Inhibition: By blocking the channel, this compound directly reduces the amount of extracellular Ca²⁺ entering the cell during depolarization.[3][5]
-
Downstream Effects: In muscle cells, this reduction in intracellular Ca²⁺ availability prevents the activation of myosin light chain kinase (MLCK), leading to muscle relaxation (vasodilation) and a decrease in cardiac contractility (negative inotropy).[2][5]
-
P-glycoprotein Inhibition: this compound also functions as a non-competitive inhibitor of the P-gp efflux pump, which is encoded by the ABCB1 gene. By binding to P-gp, it sterically hinders the pump's ability to expel substrates, such as anticancer drugs, thereby restoring drug sensitivity in resistant cells.[1][6]
Caption: this compound blocks L-type calcium channels, reducing Ca²⁺ influx and subsequent cellular responses.
Reagent Specifications & Physicochemical Properties
For research applications, it is imperative to use high-purity this compound hydrochloride (CAS No. 152-11-4). The hydrochloride salt form exhibits significantly improved solubility in aqueous solutions compared to the free base.
| Property | Specification | Source(s) |
| Chemical Name | α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile, monohydrochloride | [1][6] |
| Molecular Formula | C₂₇H₃₈N₂O₄ • HCl | [1] |
| Molecular Weight | 491.1 g/mol | [1][6] |
| Appearance | White to pale yellow crystalline solid/powder | [8][9] |
| Recommended Purity | ≥98% | [1][6] |
| Solubility | Water: ≥25 mg/mL[1] (up to 50 mM)DMSO: ≥10 mg/mL[8] (up to 50 mM)Ethanol: ≥10 mg/mL | [6][8] |
| Storage (Powder) | Store at Room Temperature or -20°C, desiccated, protected from light. Stable for ≥24 months. | [1][8][10] |
Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions. The primary recommended solvent is sterile, cell culture-grade water. DMSO can be used if a higher concentration is required, but careful attention must be paid to the final solvent concentration in the culture medium.
Materials & Equipment
-
This compound Hydrochloride powder (≥98% purity)
-
Sterile, cell culture-grade water (e.g., Water for Injection, WFI) OR anhydrous DMSO
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes and micropipettes with sterile, filtered tips
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (PVDF or PES recommended for low protein binding)
-
Sterile syringes (size appropriate for desired volume)
-
Sterile, light-protecting storage tubes (e.g., amber cryovials)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
-
Biological Safety Cabinet (BSC)
Step-by-Step Methodology
Expertise Insight: All steps involving open containers of sterile media, solvents, or the final stock solution should be performed within a certified Biological Safety Cabinet (BSC) to maintain sterility.
-
Pre-Calculation: Determine the mass of this compound HCl required.
-
Molecular Weight (MW) = 491.1 g/mol
-
Desired Stock Concentration = 10 mM = 0.010 mol/L
-
Mass (mg) for 1 mL of stock = 0.010 mmol/mL * 491.1 mg/mmol = 4.911 mg
-
For this protocol (e.g., preparing 5 mL): 5 mL * 4.911 mg/mL = 24.56 mg
-
Cited Example: A common manufacturer protocol is to reconstitute 5 mg of powder in 1.02 mL of water to achieve a 10 mM stock.[1]
-
-
Weighing:
-
Don appropriate PPE.
-
On a calibrated analytical balance, carefully weigh the calculated mass (e.g., 24.56 mg) of this compound HCl powder into a sterile conical tube.
-
Trustworthiness Check: Taring the balance with the sterile tube before adding the powder ensures an accurate measurement of the compound itself.
-
-
Dissolution:
-
Using a sterile pipette, add the calculated volume of sterile water (e.g., 5 mL) to the conical tube containing the powder.
-
Cap the tube securely and vortex at medium speed until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization:
-
Causality Note: this compound is a chemical compound that can be degraded by heat. Therefore, autoclaving is not appropriate . Sterile filtration is the mandatory method to remove potential microbial contaminants without compromising the drug's integrity.[11]
-
Draw the entire this compound solution into a sterile syringe.
-
Securely attach a 0.22 µm sterile syringe filter to the syringe tip.
-
Carefully dispense the solution through the filter into a new, sterile conical tube. This process removes any potential bacteria or fungi.
-
-
Aliquotting and Storage:
-
Expertise Insight: To preserve the stability of the stock solution, avoid repeated freeze-thaw cycles.[1] Aliquotting into single-use volumes is critical for experimental consistency.
-
Using a sterile micropipette, dispense the filtered stock solution into sterile, light-protecting cryovials (e.g., 100 µL or 500 µL aliquots).
-
Label each vial clearly with the compound name ("this compound HCl"), concentration (10 mM), solvent (Water), preparation date, and your initials.
-
Store aliquots at -20°C. The solution is stable for at least 3 months under these conditions.[1]
-
References
- 1. This compound (Hydrochloride) | Cell Signaling Technology [cellsignal.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. bio-techne.com [bio-techne.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. chembk.com [chembk.com]
- 10. pfizermedical.com [pfizermedical.com]
- 11. nacalai.com [nacalai.com]
Application Note: Enhancing Fluorescent Dye Retention in Flow Cytometry Using Verapamil
Introduction: The Challenge of Dye Efflux in Cellular Analysis
Flow cytometry is a cornerstone of modern cell biology, enabling high-throughput, multi-parametric analysis of individual cells. A critical component of many flow cytometric assays is the use of fluorescent dyes to probe cellular characteristics and functions, such as viability, DNA content, ion concentration, and transporter activity. However, the accuracy and sensitivity of these assays can be significantly compromised by the active efflux of fluorescent dyes from the cell, a phenomenon often mediated by ATP-binding cassette (ABC) transporters.[1][2]
One of the most well-characterized of these transporters is P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[3] Originally identified for its role in conferring multidrug resistance in cancer cells by actively pumping chemotherapeutic agents out of the cell, P-gp also transports a wide range of fluorescent dyes, including Calcein AM, Rhodamine 123, and Hoechst 33342.[1][4][5] This leads to diminished fluorescence intensity and can result in the misinterpretation of experimental data, particularly when studying cell populations with high P-gp expression, such as cancer stem cells, hematopoietic stem cells, and drug-resistant cancer cell lines.[6][7]
This application note provides a detailed guide for researchers on the use of verapamil, a well-established inhibitor of P-gp and other ABC transporters, to enhance the retention of fluorescent dyes in cells for flow cytometric analysis. We will delve into the mechanism of action, provide validated protocols for common applications, and offer insights into data interpretation and troubleshooting.
Mechanism of Action: How this compound Blocks Dye Efflux
This compound, a first-generation calcium channel blocker, has been widely repurposed in cell biology as a potent inhibitor of ABC transporters, most notably P-gp.[8][9] Its inhibitory action is primarily competitive, meaning it directly competes with fluorescent dyes and other substrates for the same binding sites on the transporter protein.[8] By occupying these sites, this compound effectively blocks the efflux pump, leading to the intracellular accumulation of the fluorescent dye and a corresponding increase in the measured fluorescence signal.
The process can be visualized as follows:
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of drug efflux blockers on vital staining of cellular DNA with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. sfera.unife.it [sfera.unife.it]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Verapamil in Side Population Analysis for Cancer Stem Cell Identification
<
Introduction: The Quest for Cancer Stem Cells and the Side Population Phenotype
The cancer stem cell (CSC) hypothesis posits that a small, distinct population of cells within a tumor is responsible for tumor initiation, progression, metastasis, and relapse.[1] These cells possess stem-like properties, including self-renewal and differentiation, and are often resistant to conventional therapies.[2][3] A robust method for identifying and isolating these rare cells is the "Side Population" (SP) assay.[4] This technique leverages the ability of CSCs to efficiently efflux fluorescent dyes, such as Hoechst 33342 or DyeCycle™ Violet, through the action of ATP-binding cassette (ABC) transporters.[2][5] When analyzed by flow cytometry, these low-fluorescence cells form a distinct "tail" or "side population" separate from the bulk of the tumor cells.[2]
A critical component of a valid SP analysis is the use of an inhibitor to block the activity of these ABC transporters. Verapamil, a well-characterized L-type calcium channel blocker, serves as a vital control by inhibiting the function of several ABC transporters, including P-glycoprotein (P-gp/ABCB1) and, to some extent, ABCG2 (also known as BCRP1).[6][7][8] By treating a parallel sample with this compound, the dye efflux is blocked, causing the SP to merge with the main population. This disappearance of the SP in the presence of this compound confirms that the observed low-fluorescence phenotype is due to active transporter-mediated efflux and not other cellular artifacts.[9][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of this compound in the side population analysis of cancer stem cells.
Scientific Principles: The Mechanism of this compound and ABC Transporters
Cancer stem cells often exhibit high expression levels of ABC transporters, which function as ATP-dependent efflux pumps.[11][12] These transporters protect the CSCs from a wide range of cytotoxic agents and xenobiotics, contributing to multidrug resistance.[2][11] The SP assay exploits this protective mechanism. The fluorescent dye Hoechst 33342 or DyeCycle™ Violet is actively pumped out of the CSCs by transporters like ABCG2 and ABCB1.[2][5]
This compound's role in this assay is to act as a competitive inhibitor of these transporters.[13] It binds to the transporters, thereby preventing the efflux of the fluorescent dye.[8][13] This leads to an accumulation of the dye within the CSCs, causing them to exhibit fluorescence levels comparable to the non-stem cell (main population) counterparts. The significant reduction or complete disappearance of the SP fraction upon this compound treatment is the definitive validation of the assay.[7][10]
Figure 1. Mechanism of dye efflux by ABC transporters in Cancer Stem Cells and its inhibition by this compound.
Experimental Design and Critical Parameters
Successful and reproducible SP analysis requires careful optimization of several key parameters. The concentrations of both the dye and this compound, incubation times, and cell density can significantly impact the results.
| Parameter | Recommended Range | Key Considerations |
| Cell Density | 1 x 10^6 cells/mL | Higher densities can lead to nutrient depletion and altered dye uptake. |
| Dye (Hoechst 33342) | 2.5 - 10 µg/mL | Titration is crucial for each cell line to achieve optimal SP resolution. |
| Dye (DyeCycle™ Violet) | 5 - 10 µM | A common starting point, but may require optimization. |
| This compound Concentration | 50 - 100 µM | A final concentration of 50 µM is widely effective.[14][15] Higher concentrations may be needed for some cell lines but can increase cytotoxicity.[6][16] |
| Incubation Temperature | 37°C | Efflux is an active, temperature-dependent process. |
| Incubation Time | 60 - 120 minutes | 90 minutes is a standard incubation time, but kinetics can vary between cell types.[6] |
Detailed Protocol: Side Population Analysis Using this compound
This protocol provides a step-by-step guide for performing an SP analysis on a cancer cell line.
Materials:
-
Single-cell suspension of the cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 10 mM HEPES), pre-warmed to 37°C
-
Hoechst 33342 (e.g., from Thermo Fisher Scientific) or DyeCycle™ Violet (DCV) (e.g., from Invitrogen)
-
This compound hydrochloride (e.g., from Sigma-Aldrich), prepared as a stock solution (e.g., 10 mM in DMSO or 100x in 95% ethanol)[14][17]
-
Propidium Iodide (PI) or 7-AAD for dead cell exclusion
-
Flow cytometry buffer (e.g., ice-cold PBS with 2% FBS)
-
Polypropylene tubes for staining
-
Flow cytometer equipped with UV or violet lasers
Figure 2. Step-by-step experimental workflow for Side Population analysis with a this compound control.
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in pre-warmed complete culture medium.[5]
-
Aliquot the cell suspension into two polypropylene tubes: one for the test sample and one for the this compound control.
-
-
This compound Treatment (Control Sample):
-
Dye Staining:
-
Add Hoechst 33342 or DyeCycle™ Violet to both tubes at the predetermined optimal concentration.
-
Gently mix and incubate both samples for 90 minutes at 37°C in a light-protected environment (e.g., a water bath covered with aluminum foil).
-
-
Washing and Resuspension:
-
Following incubation, immediately place the tubes on ice to stop the efflux process.
-
Wash the cells twice with ice-cold flow cytometry buffer to remove excess dye. Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes at 4°C between washes.
-
Resuspend the final cell pellet in an appropriate volume of ice-cold flow cytometry buffer.
-
-
Dead Cell Staining and Flow Cytometry:
-
Just before analysis, add a dead cell exclusion dye like Propidium Iodide (PI) or 7-AAD.
-
Analyze the samples on a flow cytometer. It is critical to keep the cells on ice throughout the acquisition process.
-
Flow Cytometry Analysis and Gating Strategy
Proper gating is essential for the accurate identification of the SP.
-
Initial Gating: Start by gating on the main cell population based on Forward Scatter (FSC) and Side Scatter (SSC) to exclude debris.[18][19]
-
Doublet Discrimination: Use FSC-Area versus FSC-Height (or Width) to gate on single cells.[20]
-
Viability Gating: Gate on the PI-negative (or 7-AAD-negative) population to analyze only live cells.[20]
-
SP Identification:
-
For the test sample (without this compound), create a dot plot of the dye's fluorescence emission at two different wavelengths (e.g., Blue vs. Red for Hoechst 33342, typically using filters like 450/50 nm and 675/20 nm).[14]
-
The SP will appear as a small, distinct population of cells with low fluorescence in both channels, branching off from the main population.[14]
-
-
Validation with this compound Control:
-
Apply the same gating strategy to the this compound-treated sample.
-
A significant reduction or complete disappearance of the SP in the this compound control sample validates the identity of the SP.[10][21] The gate for the SP should be set based on this control, where the SP population is absent.[22]
-
Figure 3. A hierarchical gating strategy for isolating the Side Population in flow cytometry.
Troubleshooting and Expert Insights
-
No SP Detected: If no SP is visible, consider optimizing the dye concentration and incubation time. Not all cell lines have a detectable SP.[1] Also, ensure the flow cytometer's lasers are properly aligned, as SP analysis is sensitive to instrument performance.[5][14]
-
This compound Control Not Working: If this compound does not abrogate the SP, it could be due to several reasons. The concentration may be too low, or the cancer cells might express ABC transporters that are less sensitive to this compound, such as certain variants of ABCG2.[16] In such cases, trying a more specific ABCG2 inhibitor like Fumitremorgin C or Ko143 may be beneficial.[6][14][16] Pre-incubating with this compound before adding the dye can also improve its inhibitory effect.[16]
-
High Cell Death: this compound can be cytotoxic at higher concentrations.[6] If significant cell death is observed in the control sample, consider reducing the this compound concentration or the incubation time. Always assess cell viability post-staining.
Conclusion
The Side Population assay, when properly validated with an inhibitor like this compound, is a powerful tool for the enrichment of cancer stem cells. This compound's ability to block ABC transporter-mediated dye efflux provides the necessary confirmation that the identified SP is a result of a specific biological function associated with the stem-like phenotype. By following the detailed protocols and understanding the underlying principles outlined in these notes, researchers can confidently apply this technique to advance our understanding of cancer stem cell biology and develop novel therapeutic strategies targeting this critical cell population.
References
- 1. Identification of side population cells (stem-like cell population) in pediatric solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABC Transporters in Cancer Stem Cells: Beyond Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. Side Population: Its Use in the Study of Cellular Heterogeneity and as a Potential Enrichment Tool for Rare Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. Optimized Stem Cell Detection Using the DyeCycle-Triggered Side Population Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cooperativity between this compound and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Stem Cell Side Population Analysis and Sorting Using DyeCycle Violet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Requirement of ABC transporter inhibition and Hoechst 33342 dye deprivation for the assessment of side population-defined C6 glioma stem cell metabolism using fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. assaygenie.com [assaygenie.com]
- 20. bosterbio.com [bosterbio.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
How to use Verapamil to increase SiR-probe staining efficiency in live-cell imaging
Application Note & Protocol
Introduction: The Challenge of Probe Efflux in Live-Cell Imaging
The advent of far-red, cell-permeable silicon-rhodamine (SiR) probes has revolutionized live-cell imaging, enabling the visualization of subcellular structures with high specificity and minimal phototoxicity.[1][2] However, a significant challenge in their application is the varying staining efficiency across different cell types.[3] A primary reason for weak or heterogeneous staining is the active removal of these probes from the cell by ATP-binding cassette (ABC) transporters, a superfamily of efflux pumps.[4] These transmembrane proteins, which are ubiquitously expressed in mammalian cells, utilize ATP hydrolysis to export a wide range of substrates, including xenobiotics and fluorescent probes, thereby diminishing intracellular signal and compromising image quality.[5][6][7][8]
This guide provides a comprehensive overview and detailed protocol for utilizing Verapamil, a broad-spectrum efflux pump inhibitor, to counteract this phenomenon and significantly enhance the staining efficiency of SiR-probes in live-cell imaging applications.
The Mechanism: How this compound Boosts SiR-Probe Signal
This compound is a well-characterized L-type calcium channel blocker that also functions as a potent inhibitor of several ABC transporters, including P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated proteins (MRPs/ABCCs), and breast cancer resistance protein (BCRP/ABCG2).[6][9][10] SiR-probes are recognized as substrates by these transporters and are actively pumped out of the cell.[4] By co-incubating cells with this compound, these efflux pumps are inhibited, leading to a higher intracellular accumulation and retention of the SiR-probe.[3][11] This results in a brighter, more uniform, and stable fluorescent signal, which is crucial for long-term time-lapse imaging and quantitative analysis.[12][13][14]
The following diagram illustrates the mechanism by which this compound enhances SiR-probe staining:
Caption: this compound inhibits ABC transporters, preventing the efflux of SiR-probes and increasing their intracellular concentration for target binding.
Experimental Design and Considerations
Before proceeding with the protocol, it is essential to consider the following:
-
Cell-Type Variability: The expression levels and types of ABC transporters can vary significantly between different cell lines.[3] Therefore, the optimal concentration of this compound may need to be determined empirically for your specific cell type.
-
Potential Cytotoxicity: While generally used at non-toxic concentrations for this application, this compound can exhibit cytotoxic effects at higher concentrations or with prolonged exposure.[15][16][17] It is crucial to perform a viability assay if you deviate significantly from the recommended concentrations or incubation times.
-
Off-Target Effects: this compound is a calcium channel blocker.[9] While the concentrations used to inhibit efflux pumps are typically lower than those required for significant calcium channel blockade, it is important to be aware of potential physiological effects on your cells, especially in studies involving calcium signaling or cell contractility.[18][19]
Materials and Reagents
-
This compound Hydrochloride (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or sterile water
-
Your SiR-probe of choice (e.g., SiR-Actin, SiR-Tubulin, SiR-DNA)
-
Cell culture medium appropriate for your cell line
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Adherent cells cultured on a suitable imaging vessel (e.g., glass-bottom dishes or plates)
Protocols
Protocol 1: Preparation of this compound Stock Solution
It is crucial to prepare a concentrated stock solution of this compound to minimize the volume of solvent added to your cell culture medium.
-
Reconstitution: Prepare a 10 mM stock solution of this compound Hydrochloride. For example, reconstitute 5 mg of this compound Hydrochloride (MW: 491.06 g/mol ) in 1.02 ml of sterile water or DMSO.[20] Spirochrome recommends dissolving their complimentary this compound vial in 100 µl of DMSO to yield a 10 mM stock.[3]
-
Storage: Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3-6 months.[20]
Protocol 2: Staining Live Cells with SiR-Probe and this compound
This protocol provides a general guideline for co-incubation. Optimization may be required.
-
Prepare Staining Solution: In a sterile tube, prepare the staining solution by diluting your SiR-probe and the this compound stock solution in pre-warmed cell culture or live-cell imaging medium.
-
SiR-Probe Concentration: Use the concentration recommended by the manufacturer (typically in the range of 100 nM to 1 µM).
-
This compound Working Concentration: A final concentration of 10 µM this compound is a widely used and effective starting point for many cell lines, including U-2 OS cells.[13][14] A range of 1 to 25 µM can be tested to optimize the signal-to-noise ratio for your specific cells.[4]
-
-
Cell Preparation: Aspirate the existing culture medium from your cells.
-
Staining: Gently add the prepared staining solution containing the SiR-probe and this compound to your cells.
-
Incubation: Incubate the cells for the time recommended for your SiR-probe (typically 30 minutes to 2 hours) at 37°C in a CO₂ incubator.[12][13]
-
Washing (Optional): For many SiR-probes, a washing step is not required as they are fluorogenic and have a low background signal.[4] However, if you experience high background, you can gently wash the cells once or twice with a pre-warmed live-cell imaging medium.
-
Imaging: You can now proceed with live-cell imaging. It is recommended to keep the cells in a medium containing the same concentration of this compound during long-term imaging experiments to prevent the gradual efflux of the probe.
The following diagram outlines the experimental workflow:
Caption: A step-by-step workflow for staining live cells with SiR-probes in the presence of this compound.
Optimization and Data Interpretation
Recommended this compound Concentrations for Common Cell Lines
The following table provides recommended starting concentrations for this compound based on literature and general use. It is always advisable to perform a dose-response experiment to find the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Recommended Starting Concentration (µM) | Notes |
| U-2 OS | 10 | Widely used concentration showing significant signal enhancement.[13][14] |
| CHO-K1 | 10 | Effective for enhancing SiR-Actin staining.[12] |
| HeLa | 1-25 | A titration within this range is recommended. |
| A549 | 1-25 | A titration within this range is recommended. |
| T-lymphoma cells | < 20 | Higher concentrations may affect cell growth.[2] |
| HEK293 | < 100 | Cytotoxicity observed at concentrations ≥ 100 µM.[16] |
Interpreting Your Results
-
Successful Enhancement: You should observe a noticeable increase in the fluorescence intensity and a more uniform staining pattern in cells treated with this compound compared to the control group (SiR-probe only).
-
No Significant Improvement: If you do not see an improvement in staining, it is possible that the cell line you are using has low efflux pump activity, and therefore the SiR-probe staining is not limited by this mechanism.
-
Signs of Cytotoxicity: If you observe changes in cell morphology, detachment, or a decrease in cell number, the concentration of this compound may be too high. In this case, reduce the concentration or the incubation time.
Conclusion
The use of this compound as an efflux pump inhibitor is a simple and highly effective method to improve the staining efficiency of SiR-probes in a wide variety of live-cell imaging experiments. By preventing the active removal of the probe, researchers can achieve brighter, more consistent, and reliable staining, thereby enhancing the quality and quantitative power of their imaging data. This protocol provides a robust starting point for incorporating this compound into your live-cell imaging workflow.
References
- 1. Time-lapse live cell imaging and flow analysis of multidrug resistance reversal by this compound in bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound enantiomers and major metabolites on the cytotoxicity of vincristine and daunomycin in human lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Spirochrome [spirochrome.com]
- 4. Labeling protocol for Tubulin, Actin and DNA in living specimens [abberior.rocks]
- 5. ABC Transporters Family - Creative Biogene [creative-biogene.com]
- 6. ABC Family Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ABC transporter - Wikipedia [en.wikipedia.org]
- 9. stemcell.com [stemcell.com]
- 10. Repurposing this compound to Enhance Killing of T-ALL Cells by the mTOR Inhibitor Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efflux Inhibition with this compound Potentiates Bedaquiline in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synentec.com [synentec.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. makhillpublications.co [makhillpublications.co]
- 16. ijstr.org [ijstr.org]
- 17. uhod.org [uhod.org]
- 18. mdpi.com [mdpi.com]
- 19. This compound inhibits proliferation, migration and protein kinase C activity in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound (Hydrochloride) | Cell Signaling Technology [cellsignal.com]
Application Note & Protocol: Verapamil Hydrochloride Salt vs. Free Base for In Vitro Experiments
Abstract
Verapamil is a widely utilized phenylalkylamine compound, acting as both a potent L-type calcium channel blocker and an inhibitor of the P-glycoprotein (P-gp) efflux pump.[1][2] For researchers designing in vitro experiments, a critical but often overlooked decision is the choice between using this compound as a hydrochloride (HCl) salt or as a free base. This choice has significant implications for solubility, stability, and the accuracy of molar concentration calculations, directly impacting experimental reproducibility and data integrity. This guide provides a detailed comparison of the two forms, explains the causality behind experimental choices, and delivers validated protocols for their effective use in cell-based assays.
Foundational Principles: Why the Choice Between Salt and Free Base Matters
In drug discovery and biological research, small molecules are frequently formulated as salts to improve their physicochemical properties. The decision to use a salt form (like this compound HCl) or the corresponding free base is not trivial. The primary differences lie in molecular weight, solubility, and stability—three pillars that dictate how a compound can be handled, stored, and accurately dosed in an experimental setting.
-
Molecular Weight & Molarity: The addition of the hydrochloride counter-ion increases the molecular weight of the compound. Failing to account for this difference when preparing stock solutions will result in significant dosing errors. Molar concentration (e.g., µM, nM) is the standard for biological assays, as it reflects the number of active molecules, and using the correct molecular weight is paramount for accuracy.
-
Solubility: Salts are ionic and generally exhibit significantly higher aqueous solubility compared to their non-ionized free base counterparts.[3][4][5][6][7] This property is crucial when preparing working solutions in physiological buffers or cell culture media, where the limited solubility of a free base can lead to precipitation and inaccurate final concentrations.
-
Stability & Handling: Salt forms are typically crystalline solids that are more stable and easier to handle and weigh accurately than free bases, which can be oily or viscous liquids.[8]
Head-to-Head Comparison: this compound HCl vs. This compound Free Base
The fundamental differences in the physicochemical properties of this compound hydrochloride and its free base directly influence their application in the lab.
| Property | This compound Hydrochloride | This compound Free Base | Rationale & Experimental Implication |
| Chemical Formula | C₂₇H₃₈N₂O₄ • HCl[9] | C₂₇H₃₈N₂O₄[8] | The presence of HCl in the salt form must be accounted for. |
| Molecular Weight | 491.1 g/mol [2][9][10] | 454.6 g/mol [8] | Critical for Molar Calculations. Using the wrong MW will lead to a ~8% error in molar concentration. |
| Physical Form | White, crystalline solid.[9][11] | Viscous, pale yellow oil.[8] | The solid salt is easier to weigh accurately and is less prone to degradation than the oily free base. |
| Aqueous Solubility | Sparingly soluble to soluble. ~25-70 mg/mL in water.[2][12] ~0.25 mg/mL in PBS (pH 7.2).[9] | Practically insoluble. | This compound HCl is the superior choice for direct dissolution in aqueous buffers. The free base is unsuitable for this purpose. |
| Organic Solvent Solubility | Soluble in DMSO (~10-50 mM) and Ethanol (~10-20 mM).[9][13] | Freely soluble in most organic solvents. | Both forms are readily soluble in DMSO, making it the universal solvent for preparing high-concentration stock solutions. |
| Stability | Highly stable as a solid.[9][13] Aqueous solutions are stable at pH 3.2-5.6.[14] Store aqueous solutions for no more than one day.[9] | Less stable; more susceptible to oxidation. | For long-term storage, the solid HCl salt is preferred. Stock solutions in anhydrous DMSO are stable when stored properly. |
Decision Workflow: Selecting the Correct Form
The choice between the salt and free base should be guided by the specific requirements of your experiment, primarily the final solvent system and desired concentration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is the standard and recommended method for preparing a high-concentration stock solution suitable for nearly all in vitro applications. DMSO ensures solubility for both forms and is compatible with most cell culture media at low final concentrations (<0.5%).
Materials:
-
This compound Hydrochloride (MW: 491.1 g/mol ) OR this compound Free Base (MW: 454.6 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Determine Mass for this compound HCl:
-
To prepare 1 mL of a 10 mM stock, weigh out 4.91 mg of this compound HCl.
-
Calculation: 1 mL x (1 L / 1000 mL) x (0.010 mol / L) x (491.1 g / mol) x (1000 mg / g) = 4.91 mg
-
-
Determine Mass for this compound Free Base:
-
To prepare 1 mL of a 10 mM stock, weigh out 4.55 mg of this compound Free Base.
-
Calculation: 1 mL x (1 L / 1000 mL) x (0.010 mol / L) x (454.6 g / mol) x (1000 mg / g) = 4.55 mg
-
-
Dissolution:
-
Carefully transfer the weighed compound into a sterile vial.
-
Add 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
Protocol 2: In Vitro P-glycoprotein (P-gp) Inhibition Assay
This compound is a first-generation P-gp inhibitor and serves as a classic positive control in assays designed to screen for inhibitors of this efflux pump.[1][15] This protocol uses a fluorescent P-gp substrate to measure this compound's inhibitory activity.
Principle: P-gp actively transports fluorescent substrates (e.g., Calcein-AM, Rhodamine 123) out of cells, resulting in low intracellular fluorescence. In the presence of a P-gp inhibitor like this compound, the substrate is retained inside the cells, leading to a quantifiable increase in fluorescence.
Materials:
-
P-gp overexpressing cells (e.g., NCI/ADR-RES) and a parental control cell line (e.g., OVCAR-8).
-
Complete cell culture medium.
-
10 mM this compound stock solution in DMSO (from Protocol 1).
-
Calcein-AM (P-gp substrate).
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding:
-
Seed the P-gp expressing cells and parental cells into a 96-well plate at a density of 50,000 cells/well.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM this compound stock in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50 µM).
-
Crucially, prepare a "Vehicle Control" containing the same final concentration of DMSO as the highest this compound concentration (e.g., 0.5% DMSO if the 50 µM well required a 1:200 dilution).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 30-60 minutes at 37°C.
-
-
Substrate Addition:
-
Add the P-gp substrate Calcein-AM to each well at a final concentration of 0.25 µM.
-
Incubate for an additional 60 minutes at 37°C, protected from light.
-
-
Measurement:
-
Wash the cells twice with ice-cold PBS to remove extracellular substrate.
-
Add 100 µL of PBS to each well.
-
Measure intracellular fluorescence using a plate reader (Excitation: 485 nm, Emission: 530 nm).
-
-
Data Analysis:
-
Subtract background fluorescence (wells with no cells).
-
Calculate the fold-increase in fluorescence for this compound-treated cells relative to the vehicle control. A significant increase indicates P-gp inhibition.
-
Mechanism of Action: this compound's Dual Roles
Understanding this compound's mechanisms is key to its application as a research tool.
-
L-type Calcium Channel Blockade: this compound physically obstructs voltage-gated L-type calcium channels (Caᵥ1.2) on the cell membrane of excitable cells like cardiomyocytes and vascular smooth muscle cells.[13][16][17] This prevents the influx of Ca²⁺ ions, which is a critical step in triggering muscle contraction.[18] This mechanism is fundamental to its clinical use in treating hypertension and arrhythmias.[19][20]
-
P-glycoprotein Inhibition: this compound interacts with the P-gp transporter, a member of the ATP-binding cassette (ABC) family.[15] It acts as both a substrate and an inhibitor.[21] By binding to the transporter, it competitively inhibits the efflux of other P-gp substrates, effectively reversing multidrug resistance in cancer cells or increasing the intracellular concentration of other drugs.[2][22][23] Some studies also suggest this compound can decrease the expression level of P-gp itself over longer exposure times.[15]
Conclusion & Best Practices
For the vast majority of in vitro applications, This compound Hydrochloride is the recommended form. Its superior aqueous solubility, handling characteristics, and stability as a crystalline solid make it a more reliable and convenient choice for researchers. The free base should only be considered in specific circumstances requiring a non-aqueous formulation where the presence of a chloride ion is undesirable.
Key Takeaways:
-
Always use the correct molecular weight for the form of this compound you are using to ensure accurate molar concentrations.
-
Prepare high-concentration primary stocks in anhydrous DMSO for both forms to ensure solubility and stability.
-
Store stock solutions in aliquots at -20°C or -80°C , protected from light, to minimize degradation from freeze-thaw cycles.
-
Always include a vehicle control (e.g., DMSO in media) in your experiments to account for any effects of the solvent on the cells.
By adhering to these principles and protocols, researchers can confidently incorporate this compound into their in vitro experiments, ensuring data that is both accurate and reproducible.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (Hydrochloride) (#49079) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. vapegreen.co.uk [vapegreen.co.uk]
- 4. myvapery.com [myvapery.com]
- 5. Freebase vs. Nicotine Salt: Understanding the Difference - Your Health Magazine [yourhealthmagazine.net]
- 6. ecigator.com [ecigator.com]
- 7. vaporfi.com [vaporfi.com]
- 8. This compound | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound Hydrochloride | C27H39ClN2O4 | CID 62969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. (±)-Verapamil, Hydrochloride [sigmaaldrich.com]
- 13. stemcell.com [stemcell.com]
- 14. tandfonline.com [tandfonline.com]
- 15. This compound decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 18. droracle.ai [droracle.ai]
- 19. This compound - Wikipedia [en.wikipedia.org]
- 20. Video: Antiarrhythmic Drugs: Class IV Agents as Calcium Channel Blockers [jove.com]
- 21. Cooperativity between this compound and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. portlandpress.com [portlandpress.com]
- 23. Unravelling the complex drug–drug interactions of the cardiovascular drugs, this compound and digoxin, with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Verapamil-Resistant Cell Line
Abstract
The emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy. A key mechanism underlying MDR is the overexpression of drug efflux pumps like P-glycoprotein (P-gp). Verapamil, a calcium channel blocker, is a well-known inhibitor of P-gp and is also used to select for resistant cell lines in vitro. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish and characterize a this compound-resistant cell line. We will delve into the scientific rationale behind protocol choices, provide detailed, step-by-step methodologies, and offer insights into the characterization of the resulting resistant phenotype.
Introduction: The Dual Role of this compound in Drug Resistance
This compound, a first-generation calcium channel blocker, has a well-documented role in cardiovascular medicine by inhibiting L-type calcium channels.[1] In the context of oncology and cell biology, this compound is a crucial tool for studying multidrug resistance. Its primary mechanism in this domain is the competitive inhibition of P-glycoprotein (P-gp/ABCB1), a transmembrane efflux pump that actively removes a wide range of xenobiotics, including many chemotherapeutic agents, from the cell.[2][3] This efflux activity lowers the intracellular concentration of the drug, rendering it ineffective.
Paradoxically, while this compound can be used to reverse P-gp-mediated resistance, continuous exposure to this compound can also lead to the selection of cells that overexpress P-gp, thereby inducing a multidrug-resistant phenotype.[4][5] This makes the generation of this compound-resistant cell lines a valuable model for studying the mechanisms of P-gp-mediated drug resistance and for screening novel MDR-reversing agents.
Scientific Principles: The "How" and "Why" of Resistance Development
The establishment of a stable, this compound-resistant cell line is fundamentally a process of Darwinian selection. By subjecting a cancer cell population to gradually increasing concentrations of this compound, we create a selective pressure that favors the survival and proliferation of cells with intrinsic or acquired resistance mechanisms.[6]
The most common mechanism of acquired this compound resistance is the upregulation of the MDR1 (ABCB1) gene, leading to increased expression of P-glycoprotein.[7] P-gp then actively transports this compound out of the cell, allowing the cell to survive and proliferate in the presence of the drug.[2]
It is crucial to employ a stepwise dose-escalation strategy.[6][8] A single high-dose exposure is likely to induce widespread cell death, preventing the selection of resistant clones.[9] Conversely, a concentration that is too low will not provide sufficient selective pressure.[8] The goal is to allow for gradual adaptation and the emergence of a stably resistant population.
Visualizing the Workflow: From Parental Line to Resistant Clone
Caption: Workflow for generating and validating a this compound-resistant cell line.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog Number |
| Parental Cancer Cell Line | ATCC | Varies |
| This compound Hydrochloride | Sigma-Aldrich | V4629 |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco | Varies |
| Fetal Bovine Serum (FBS) | Gibco | Varies |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well and 6-well cell culture plates | Corning | Varies |
| T-25 and T-75 cell culture flasks | Corning | Varies |
Protocol 1: Determination of this compound IC50 in Parental Cell Line
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that inhibits a biological process (in this case, cell proliferation) by 50%.[6] Determining the IC50 of the parental cell line is a critical first step to establish the appropriate starting concentration for resistance induction.[10] The MTT assay is a widely used colorimetric assay to assess cell viability.[11][12]
Step-by-Step Methodology:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[10]
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of this compound in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13] Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[6]
Protocol 2: Induction of this compound Resistance via Continuous Exposure
This protocol outlines the long-term process of selecting for a resistant cell population. Patience is key, as this process can take several months.[15][16]
Step-by-Step Methodology:
-
Initial Treatment: Begin by culturing the parental cells in their standard medium supplemented with a low concentration of this compound, typically the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth, respectively), as determined from the initial IC50 curve.[13]
-
Monitoring and Maintenance: Initially, a significant portion of the cells may die. Monitor the cells closely and change the medium with fresh this compound every 2-3 days. Allow the surviving cells to repopulate the flask to approximately 70-80% confluency.
-
Dose Escalation: Once the cells have a stable growth rate at the current this compound concentration, increase the drug concentration by 1.5- to 2-fold.[8]
-
Iterative Selection: Repeat the process of monitoring, maintaining, and escalating the dose. This gradual increase in selective pressure allows the cells to adapt.[17]
-
Cryopreservation: At each successful dose escalation, it is crucial to cryopreserve a batch of cells. This provides a backup in case the cells do not survive the next concentration increase.[15]
-
Establishment of a Resistant Line: A cell line is generally considered resistant when it can proliferate in a this compound concentration that is at least 5- to 10-fold higher than the IC50 of the parental line.[13] At this point, the resistant line should be maintained in a medium containing this higher concentration of this compound to ensure the stability of the resistant phenotype.
Visualizing the Dose Escalation Strategy
Caption: Iterative cycle of dose escalation for resistance induction.
Characterization and Validation of the Resistant Cell Line
Once a cell line that can tolerate high concentrations of this compound has been established, it is essential to validate its resistant phenotype and investigate the underlying mechanisms.
Confirmation of Resistance
The most direct way to confirm resistance is to re-evaluate the IC50 of this compound in the newly established resistant cell line and compare it to the parental line.[13] A significant rightward shift in the dose-response curve and a substantially higher IC50 value confirm the development of resistance.
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental | [Example: 5.2 ± 0.4] | 1.0 |
| This compound-Resistant | [Example: 58.7 ± 3.1] | [Example: 11.3] |
| RI = IC50 (Resistant) / IC50 (Parental) |
Investigating the Mechanism of Resistance
-
P-glycoprotein Expression:
-
Western Blot: This technique can be used to quantify the protein levels of P-gp in the parental and resistant cell lines. An increase in the P-gp band intensity in the resistant line is indicative of its overexpression.
-
Quantitative PCR (qPCR): This method measures the mRNA levels of the MDR1 gene. Increased MDR1 mRNA in the resistant cells suggests that the resistance is due to transcriptional upregulation.[5]
-
-
P-glycoprotein Function:
-
Rhodamine 123 Efflux Assay: Rhodamine 123 is a fluorescent substrate of P-gp. In cells with high P-gp activity, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. This can be measured by flow cytometry or fluorescence microscopy. A decreased accumulation of Rhodamine 123 in the resistant cells compared to the parental cells indicates increased P-gp function.
-
Assessing Cross-Resistance
P-gp is known to transport a wide range of structurally and functionally diverse compounds. Therefore, a this compound-resistant cell line overexpressing P-gp is likely to exhibit cross-resistance to other chemotherapeutic drugs that are P-gp substrates, such as doxorubicin, paclitaxel, and vincristine.[2] This can be assessed by determining the IC50 values of these drugs in both the parental and resistant cell lines.
Troubleshooting
| Problem | Possible Cause | Solution |
| Widespread cell death after initial drug exposure | Starting concentration of this compound is too high. | Determine the IC50 accurately and start with a lower concentration (e.g., IC10).[8] |
| Cells are not developing resistance | Insufficient selective pressure. | Gradually increase the this compound concentration. Ensure the drug is not degrading in the medium by changing it frequently.[18] |
| Loss of resistant phenotype over time | Cells were cultured without this compound for an extended period. | Maintain the resistant cell line in a medium containing a maintenance dose of this compound.[15] |
| Inconsistent IC50 results | Variations in cell seeding density or assay timing. | Standardize cell seeding numbers and incubation times for all experiments.[19] |
Conclusion
The development of a this compound-resistant cell line is a powerful tool for investigating the mechanisms of multidrug resistance. By following a systematic approach of dose escalation and thorough characterization, researchers can generate a reliable in vitro model to study P-gp function, screen for novel MDR modulators, and ultimately contribute to the development of more effective cancer therapies. The protocols and principles outlined in this guide provide a solid foundation for successfully establishing and validating these valuable research tools.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Reversal mechanism of multidrug resistance by this compound: direct binding of this compound to P-glycoprotein on specific sites and transport of this compound outward across the plasma membrane of K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. [Pharmacological control of P-glycoprotein expression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses the emergence of P-glycoprotein-mediated multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 18. knowledge.lonza.com [knowledge.lonza.com]
- 19. texaschildrens.org [texaschildrens.org]
Application Note: A Validated Protocol for In Vitro P-glycoprotein (P-gp) Inhibition Assay Using Verapamil
Introduction: The Gatekeeper of Cellular Drug Exposure
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is a critical gatekeeper of cellular and tissue exposure to a vast array of compounds.[1][2] As an ATP-dependent efflux pump, P-gp is strategically expressed in barrier tissues like the intestinal epithelium, the blood-brain barrier, the kidney, and the liver, where it actively transports xenobiotics out of cells.[2][3] This protective function has profound implications in pharmacology. In oncology, P-gp overexpression is a primary mechanism of multidrug resistance (MDR), which renders cancer cells insensitive to chemotherapeutic agents.[1] In drug development, P-gp interaction can significantly alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile, leading to poor bioavailability, limited central nervous system (CNS) penetration, or clinically significant drug-drug interactions (DDIs).[3][4]
Therefore, identifying whether a new chemical entity (NCE) is a substrate or inhibitor of P-gp is a cornerstone of preclinical drug development, as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][5] This application note provides a detailed, validated protocol for a common in vitro fluorescence-based assay to determine the P-gp inhibitory potential of test compounds. We utilize Verapamil, a well-characterized, first-generation P-gp inhibitor, as a positive control to ensure assay validity and provide a benchmark for comparison.[6][7]
Assay Principle: Unmasking Inhibition through Fluorescence
The most widely adopted method for assessing P-gp inhibition in a high-throughput format is the Calcein-AM assay.[8][9] This assay's logic is elegant and robust.
-
The Substrate: Calcein-AM is a lipophilic, non-fluorescent molecule that can freely diffuse across the cell membrane.[10]
-
P-gp Efflux: In cells overexpressing P-gp, Calcein-AM is recognized as a substrate and is actively pumped out of the cell before it can be processed.[10] This results in a low basal fluorescence signal.
-
Intracellular Conversion: Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups from Calcein-AM, converting it into Calcein, a highly hydrophilic and intensely fluorescent molecule.[8]
-
Fluorescence Trapping: Calcein itself is not a P-gp substrate and, due to its hydrophilicity, is effectively trapped within the cell.[10]
-
Inhibition and Signal: When a P-gp inhibitor like this compound is present, the efflux of Calcein-AM is blocked. This leads to the intracellular accumulation of Calcein-AM, its subsequent conversion to fluorescent Calcein, and a measurable increase in the intracellular fluorescence intensity.[8] The magnitude of this increase is directly proportional to the inhibitory activity of the test compound.
The mechanism is visualized in the diagram below.
Caption: Mechanism of P-gp mediated Calcein-AM efflux and its inhibition.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog No. (Example) | Storage |
| MDCKII-MDR1 Cells | ATCC / NKI | CRL-2022 / Custom | Liquid Nitrogen |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco / Thermo Fisher | 11965092 | 4°C |
| Fetal Bovine Serum (FBS), Qualified | Gibco / Thermo Fisher | 26140079 | -20°C |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco / Thermo Fisher | 15140122 | -20°C |
| Trypsin-EDTA (0.25%) | Gibco / Thermo Fisher | 25200056 | 4°C |
| Hanks' Balanced Salt Solution (HBSS) | Gibco / Thermo Fisher | 14025092 | Room Temp |
| Calcein-AM | Invitrogen / Thermo Fisher | C3100MP | -20°C (in DMSO) |
| This compound Hydrochloride | Sigma-Aldrich | V4629 | Room Temp |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 | Room Temp |
| 96-well Black, Clear-Bottom Assay Plates | Corning | 3603 | Room Temp |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco / Thermo Fisher | 10010023 | Room Temp |
Experimental Protocol
This protocol is optimized for a 96-well plate format. It is crucial to maintain sterile conditions throughout the cell culture and handling steps.
Part 1: Cell Culture and Seeding
-
Cell Line Selection: The Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCKII-MDR1) is highly recommended.[11][12] This line exhibits robust and stable overexpression of P-gp, providing a large assay window. A wild-type (WT) MDCKII parental line can be run in parallel to confirm P-gp specific effects, but is not essential for routine inhibitor screening.
-
Culture Maintenance: Culture MDCKII-MDR1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Sub-culture cells every 2-3 days or when they reach 80-90% confluency.
-
Cell Seeding:
-
Aspirate culture medium and wash the cell monolayer with sterile PBS.
-
Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 48 hours at 37°C, 5% CO₂ to allow cells to form a confluent monolayer.
-
Part 2: Preparation of Solutions
Causality Insight: Stock solutions are prepared in 100% DMSO to ensure solubility. Subsequent dilutions in assay buffer (HBSS) are critical to minimize solvent toxicity to the cells. The final DMSO concentration in the assay should not exceed 0.5% to maintain cell membrane integrity.
-
This compound Stock (10 mM): Dissolve 4.91 mg of this compound HCl (MW: 491.07 g/mol ) in 1 mL of DMSO. Aliquot and store at -20°C.
-
Test Compound Stocks (e.g., 10 mM): Prepare stock solutions of your test compounds in DMSO.
-
Intermediate Compound Plate (2X concentration):
-
Prepare serial dilutions of this compound and test compounds in HBSS in a separate 96-well plate. For a 7-point dose-response curve of this compound, typical 2X concentrations would range from 200 µM down to 1.56 µM.
-
Maximum Control (Low Efflux): Prepare wells with 200 µM this compound (2X). This serves as the 100% inhibition control.
-
Vehicle Control (High Efflux): Prepare wells with HBSS containing the same final DMSO concentration as the compound wells (e.g., 1% if the 2X compounds are in 1% DMSO). This is the 0% inhibition control.
-
-
Calcein-AM Working Solution (2 µM): Prepare this solution fresh and protect it from light. Dilute a 1 mM Calcein-AM stock solution 1:500 in ice-cold HBSS.
Part 3: Assay Procedure
-
Wash Cell Plate: After 48 hours of incubation, gently aspirate the culture medium from the cell plate. Wash each well once with 100 µL of pre-warmed (37°C) HBSS.
-
Inhibitor Pre-incubation: Add 50 µL of the 2X compound dilutions (from the intermediate plate) to the corresponding wells of the cell plate. The final volume is now 50 µL per well.
-
Incubate: Incubate the plate for 30 minutes at 37°C, 5% CO₂. This allows the inhibitors to enter the cells and interact with P-gp.
-
Add Substrate: Add 50 µL of the 2 µM Calcein-AM working solution to all wells. The final volume is now 100 µL, and all compounds are at their final 1X concentration (e.g., this compound top concentration is 100 µM).
-
Incubate: Incubate the plate for an additional 60-90 minutes at 37°C, protected from light.
-
Terminate Assay: Stop the reaction by aspirating the solution from the wells and washing twice with 150 µL of ice-cold PBS. This removes extracellular Calcein-AM and halts esterase activity.
-
Read Fluorescence: Add 100 µL of PBS to each well. Read the plate on a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
Caption: Experimental workflow for the P-gp inhibition assay.
Data Analysis and Interpretation
-
Calculate Percent Inhibition: The activity of each test compound is normalized to the assay controls.
% Inhibition = [ (Fluorescencetest - Fluorescencevehicle) / (Fluorescencemax - Fluorescencevehicle) ] * 100
-
Fluorescencetest: Signal from wells with the test compound.
-
Fluorescencevehicle: Signal from vehicle control wells (0% inhibition).
-
Fluorescencemax: Signal from wells with the highest concentration of this compound (100% inhibition).
-
-
Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound required to achieve 50% inhibition of P-gp activity. Plot the % Inhibition against the logarithm of the test compound concentration and fit the data using a four-parameter logistic (4PL) non-linear regression model.
Example Data & Quality Control
A successful assay should exhibit a robust signal-to-background ratio and a clear dose-response for the positive control.
| Compound | Concentration (µM) | Avg. Fluorescence (RFU) | % Inhibition |
| Vehicle Control | 0 | 1500 | 0% |
| Max Control | 100 µM this compound | 12500 | 100% |
| This compound | 100 | 12500 | 100.0% |
| This compound | 33.3 | 11950 | 95.0% |
| This compound | 11.1 | 9850 | 75.9% |
| This compound | 3.7 | 6800 | 48.2% |
| This compound | 1.2 | 3450 | 17.7% |
| This compound | 0.4 | 1800 | 2.7% |
| This compound | 0.1 | 1550 | 0.5% |
Quality Control Metrics:
-
Z'-factor: A measure of assay quality. A Z' > 0.5 indicates an excellent assay.
-
Z' = 1 - [ (3σmax + 3σvehicle) / |µmax - µvehicle| ]
-
-
This compound IC₅₀: The calculated IC₅₀ for this compound should fall within a historically validated range for the specific cell line and conditions used (typically in the low single-digit µM range).[6][13] Significant deviation may indicate issues with cell health, reagent integrity, or protocol execution.
Trustworthiness and Validation
This protocol is a self-validating system. The inclusion of a vehicle control (basal P-gp activity) and a maximal inhibition control (this compound) defines the dynamic range of the assay for every plate. Consistent performance of these controls is paramount. If the this compound IC₅₀ shifts significantly or the assay window (Max RFU / Vehicle RFU) decreases, it signals a need to troubleshoot, potentially by verifying P-gp expression levels in the cell stock or checking the integrity of the Calcein-AM reagent.[8]
References
- 1. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 3. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA News: Issue 24, August 2020 [ascpt.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 12. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 13. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Verapamil-Induced Cytotoxicity in Primary Cell Cultures
Welcome to the technical support resource for researchers encountering Verapamil-induced cytotoxicity in primary cell cultures. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate this common experimental challenge. Our goal is to equip you with the knowledge to ensure the viability of your primary cultures and the integrity of your experimental data.
Introduction: The Challenge of this compound in Primary Cultures
This compound, a widely used L-type calcium channel blocker, is a valuable tool in many research applications. However, its use in primary cell cultures can be complicated by off-target effects that lead to significant cytotoxicity. Unlike immortalized cell lines, primary cells are often more sensitive to chemical insults due to their differentiated state and lower proliferative capacity. Understanding the mechanisms of this compound's toxicity is the first step toward mitigating its effects and obtaining reliable experimental results.
The primary mechanism of this compound-induced cytotoxicity often involves the disruption of intracellular calcium homeostasis, leading to mitochondrial dysfunction, oxidative stress, and the activation of apoptotic pathways. This guide will walk you through identifying the signs of this compound toxicity, troubleshooting your experiments, and implementing effective mitigation strategies.
Troubleshooting Guide: Addressing this compound Cytotoxicity
This section addresses common issues observed during the application of this compound to primary cell cultures.
Issue 1: Rapid Cell Death Observed Shortly After this compound Treatment
Symptoms:
-
Widespread cell detachment from the culture surface.
-
Visible signs of cell lysis and debris in the culture medium.
-
A sharp decrease in cell viability as measured by assays like MTT or Trypan Blue exclusion.
Potential Causes & Solutions:
-
Incorrect this compound Concentration: The effective concentration of this compound can vary significantly between different primary cell types. A concentration that is well-tolerated by one cell type may be acutely toxic to another.
-
Recommendation: Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific primary cell type. Start with a wide range of concentrations and narrow down to the lowest effective concentration.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to primary cells, especially at higher concentrations.
-
Recommendation: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Always run a solvent control to differentiate between solvent- and this compound-induced toxicity.
-
Experimental Workflow: Dose-Response Analysis
Caption: Workflow for determining the optimal this compound concentration.
Issue 2: Gradual Decrease in Cell Viability Over Time
Symptoms:
-
Increased number of floating, non-adherent cells over 24-48 hours.
-
Changes in cell morphology (e.g., cell shrinkage, membrane blebbing).
-
Positive staining for apoptotic markers like cleaved caspase-3.
Potential Causes & Solutions:
-
Oxidative Stress: this compound can induce the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
-
Recommendation: Co-treat cells with an antioxidant, such as N-acetylcysteine (NAC) or Vitamin E (α-tocopherol). This can help to quench ROS and protect the cells from oxidative damage.
-
-
Mitochondrial Dysfunction: Disruption of calcium signaling can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.
-
Recommendation: Consider using mitochondrial-protective agents. Also, ensure your culture medium contains adequate nutrients to support mitochondrial health.
-
Signaling Pathway: this compound-Induced Apoptosis
Verapamil Concentration Optimization: A Technical Guide to Mitigating Off-Target Effects
Welcome to our dedicated support center for researchers utilizing Verapamil in their experimental models. As a potent L-type calcium channel blocker, this compound is a valuable tool in cardiovascular research and beyond. However, its utility can be compromised by off-target effects at suboptimal concentrations. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to help you determine the optimal this compound concentration for your specific application, ensuring both efficacy and specificity.
Introduction: The Concentration-Dependent Nature of this compound
This compound's primary mechanism of action is the blockade of L-type calcium channels (CaV1.2), which are crucial for muscle contraction in vascular smooth muscle and myocardial cells.[1] This action is the basis for its clinical use in treating hypertension, angina, and certain arrhythmias.[2][3] In a research setting, this allows for the investigation of calcium signaling pathways. However, it's critical to recognize that this compound's selectivity is concentration-dependent. As the concentration increases, this compound can interact with a range of other proteins, leading to off-target effects that can confound experimental results.
This guide is structured to walk you through the process of establishing a therapeutic window for your in vitro experiments, where on-target effects are maximized and off-target effects are minimized.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound I should be aware of?
A1: Beyond its intended blockade of L-type calcium channels, this compound is known to interact with several other cellular components, particularly at higher concentrations. The most well-characterized off-target effects include:
-
P-glycoprotein (P-gp) Inhibition: this compound is a potent inhibitor of this efflux pump, which is a member of the ATP-binding cassette (ABC) transporter family.[4] This can lead to increased intracellular accumulation of other compounds that are P-gp substrates.
-
hERG Potassium Channel Blockade: this compound can block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can have significant electrophysiological consequences in cardiac models.
-
Other Ion Channel Interactions: this compound has been shown to interact with other potassium channels, such as KCa3.1 and Kv1.3, and T-type calcium channels, although generally at higher concentrations than those required for L-type channel blockade.[5]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell type and the specific biological question. Based on its IC50 values, a general starting point for exploring on-target L-type calcium channel blockade is in the range of 250 nM to 15.5 µM.[1] For P-glycoprotein inhibition, concentrations of 2 µM and higher are often cited.[5] A study on T-cell activation showed dose-dependent effects in the 6.25–50 μM range.[6] Therefore, a broad initial screen from 10 nM to 100 µM is a reasonable approach to identify the responsive range for your specific system.[7]
Q3: How should I prepare my this compound stock solution?
A3: this compound hydrochloride is a crystalline solid that can be dissolved in several solvents to create a stock solution. Here are some common options:[1][8]
-
DMSO: Up to 20 mM
-
Ethanol: Up to 20 mM
-
Phosphate-buffered saline (PBS; pH 7.2): Up to 505 µM
For example, to prepare a 10 mM stock solution in DMSO, you would resuspend 1 mg of this compound hydrochloride (molecular weight 491.1 g/mol ) in 204 µL of DMSO.[1] It is recommended to prepare fresh stock solutions before use and to aliquot and store them at -20°C to avoid repeated freeze-thaw cycles.[1] When diluting the stock solution into your cell culture medium, ensure the final solvent concentration is non-toxic to your cells, typically below 0.1%.[1]
Q4: Can the solvent I use for my this compound stock solution affect my experiment?
A4: Yes, the choice of solvent and its final concentration in your culture medium is a critical consideration. Solvents like DMSO can have physiological effects on cells, even at low concentrations.[8] Therefore, it is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent as your this compound-treated samples to account for any solvent-induced effects.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you might encounter during your experiments with this compound and provides actionable solutions.
| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Unexpected cell death or high cytotoxicity. | The this compound concentration is too high, leading to widespread off-target effects or general cellular toxicity. | 1. Perform a Dose-Response Cytotoxicity Assay: Use a method like the MTT assay to determine the concentration at which this compound becomes toxic to your specific cell line.[9][10] This will establish the upper limit of your usable concentration range. 2. Lower the Concentration Range: Based on the cytotoxicity data, select a range of concentrations well below the toxic threshold for your primary experiments. |
| Results are inconsistent or not reproducible. | 1. This compound Stock Solution Degradation: Improper storage or repeated freeze-thaw cycles can lead to a decrease in the effective concentration of your stock solution. 2. Variability in Experimental Conditions: Differences in cell density, incubation time, or solvent concentration can all contribute to inconsistent results.[11] | 1. Prepare Fresh Stock Solutions: Aliquot your stock solution upon preparation and store it at -20°C or -80°C for long-term stability.[1][12] Avoid using a stock solution that has been repeatedly warmed and cooled. 2. Standardize Your Protocol: Ensure consistent cell seeding density, incubation times, and final solvent concentrations across all experiments. Always include appropriate controls (e.g., vehicle control, positive/negative controls for the expected effect). |
| Observed effect does not align with known L-type calcium channel blockade. | The this compound concentration may be in a range that predominantly affects an off-target protein, such as P-glycoprotein or a potassium channel. | 1. Consult IC50 Data: Compare your working concentration to the known IC50 values for this compound's on- and off-targets (see table below). 2. Use a More Specific Blocker: If possible, use a more selective L-type calcium channel blocker as a control to confirm that your observed effect is indeed due to the intended mechanism. 3. Assess Off-Target Activity: Design experiments to directly measure the activity of potential off-targets. For example, use a P-glycoprotein substrate efflux assay to determine if this compound is inhibiting P-gp at your working concentration.[4] |
Table 1: Concentration-Dependent Effects of this compound on Various Targets
| Target | Effect | Reported IC50/Effective Concentration | Reference |
| L-type Calcium Channels (CaV1.2) | Inhibition (On-Target) | 250 nM - 15.5 µM | [1] |
| P-glycoprotein (P-gp) | Inhibition (Off-Target) | ≥ 2 µM | [5] |
| hERG Potassium Channels | Blockade (Off-Target) | IC50 can be lower than that for CaV1.2, increasing arrhythmia risk. | [13] |
| KCa3.1 Potassium Channels | Inhibition (Off-Target) | IC50 = 28 µM | [5] |
| Kv1.3 Potassium Channels | Inhibition (Off-Target) | IC50 = 8 µM | [5] |
| T-type Calcium Channels | Inhibition (Off-Target) | IC50 ~ 20 µM | [5] |
Best Practices for Determining Optimal this compound Concentration
A systematic approach is essential for identifying the ideal this compound concentration for your experiments. The following workflow outlines a self-validating system to ensure the reliability of your results.
Step 1: Literature Review and Initial Concentration Range Selection
Before beginning your experiments, conduct a thorough literature search for studies that have used this compound in a similar cell type or experimental system. This will provide a valuable starting point for selecting your initial concentration range. If no direct comparisons are available, a broad range (e.g., 10 nM to 100 µM) is recommended for initial screening.[7]
Step 2: Dose-Response Curve Generation
The cornerstone of optimizing any drug concentration is the generation of a dose-response curve. This will allow you to determine the concentration of this compound that produces the desired biological effect in your system.
Experimental Protocol: Generating a Dose-Response Curve
-
Cell Seeding: Plate your cells at a consistent density in a multi-well plate (e.g., 96-well) and allow them to adhere and grow overnight.
-
This compound Dilution Series: Prepare a serial dilution of your this compound stock solution in your cell culture medium. It is advisable to use half-log10 steps for an initial broad screen.[7]
-
Treatment: Remove the existing medium from your cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final solvent concentration but no this compound).
-
Incubation: Incubate the cells for a predetermined period, which should be relevant to the biological process you are studying.
-
Assay Readout: At the end of the incubation period, perform your chosen assay to measure the biological response of interest (e.g., measurement of intracellular calcium, assessment of a specific signaling pathway, etc.).
-
Data Analysis: Plot the measured response against the logarithm of the this compound concentration. This will generate a sigmoidal curve from which you can determine key parameters like the EC50 (the concentration that produces 50% of the maximal effect).
Step 3: Cytotoxicity Assessment
It is crucial to ensure that the concentrations of this compound you are using are not causing unintended cell death, which could confound your results. A cytotoxicity assay should be run in parallel with your dose-response experiments.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1-3 of the dose-response curve protocol.
-
Incubation: Incubate the cells with this compound for the same duration as your primary experiment.
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.2 - 0.5 mg/ml and incubate for 1-4 hours at 37°C.[14]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This will allow you to identify the concentration at which this compound becomes cytotoxic.
Step 4: Integrated Data Analysis and Concentration Selection
By comparing the data from your dose-response curve and your cytotoxicity assay, you can identify a "therapeutic window" for your in vitro experiment. This is the concentration range where you observe a significant on-target effect without inducing significant cytotoxicity.
Visualizing the Workflow and Mechanisms
To further clarify the experimental process and the underlying biology, the following diagrams are provided.
References
- 1. stemcell.com [stemcell.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ijstr.org [ijstr.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Impaired CaV1.2 inactivation reduces the efficacy of calcium channel blockers in the treatment of LQT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Verapamil Interference in Fluorescence Microscopy
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical guide for researchers encountering challenges with verapamil in fluorescence microscopy applications. This compound is a widely used pharmacological agent, valued for its roles as an L-type calcium channel blocker and a broad-spectrum efflux pump inhibitor.[1][2][3] However, its intrinsic properties and biological effects can introduce significant artifacts in sensitive fluorescence imaging experiments.
This guide is designed to provide you, the researcher, with a deep understanding of why these issues occur and to offer practical, field-proven solutions to ensure the integrity of your data. We will move from foundational questions to detailed troubleshooting protocols, empowering you to diagnose and resolve these complex interferences.
Part 1: Frequently Asked Questions - Understanding the Interference
This section addresses the most common initial queries researchers have when they suspect this compound is affecting their imaging results.
Q1: I'm seeing unexpected background signal after adding this compound to my cells. What is causing this?
This is the most frequently reported issue. The interference from this compound is typically rooted in two distinct phenomena:
-
Direct Interference (Autofluorescence): this compound is an inherently fluorescent molecule. When excited by UV or near-UV light, it emits its own light, which can be captured by the microscope's detector.[4][5] This "autofluorescence" adds to the overall signal, creating a high background that can obscure the specific signal from your fluorescent probe of interest.
-
Indirect Interference (Biological Activity): this compound's pharmacological actions can alter how your fluorescent dyes behave inside the cell. The most common indirect effect is the inhibition of multidrug resistance (MDR) efflux pumps, such as P-glycoprotein.[3] Many fluorescent dyes (like Calcein-AM, Fluo-4 AM, and Fura-2 AM) are substrates for these pumps. By blocking them, this compound can cause the dye to accumulate to much higher intracellular concentrations than in control cells, leading to an unexpectedly bright signal that is not related to the biological process you intended to measure.[6]
Q2: How do I know if this compound's autofluorescence is the problem in my specific experiment?
The significance of this compound's autofluorescence depends entirely on your experimental parameters. The key factor is the degree of spectral overlap between this compound and your chosen fluorophore.
This compound is most problematic when using dyes excited by UV or blue light (e.g., DAPI, Hoechst, Fura-2, Indo-1). Its fluorescence is generally weaker in the green part of the spectrum and negligible when using red or far-red excitation light.
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) | Source(s) |
|---|---|---|
| Excitation Maximum | ~280 nm | [4] |
| Emission Maximum | ~310 nm |[4] |
The following diagram illustrates how the emission spectrum of this compound can overlap with the excitation and emission spectra of common blue-emitting dyes, leading to direct signal interference.
Caption: Spectral overlap risk between this compound and common fluorophores.
Q3: I'm using Fura-2 for calcium imaging and this compound is altering my ratiometric measurements. Is it blocking calcium influx as expected?
Not necessarily, and this is a critical pitfall. While this compound is a calcium channel blocker, it also directly interferes with Fura-2 fluorospectrometry. Studies have shown that this compound's autofluorescence disproportionately increases the fluorescence intensity when excited at 380 nm.[7] This artificially lowers the F340/F380 ratio, mimicking a decrease in intracellular calcium, even if no real change has occurred. This artifact can lead to a severe misinterpretation of your results.[7][8]
Conversely, for other dyes, this compound is intentionally used to improve the signal. For silicon-rhodamine (SiR) probes, for instance, co-incubation with this compound is recommended to block their export from the cell, leading to brighter, more stable staining.[3] This highlights the dual nature of this compound's effects: it can be a source of noise or a tool for signal enhancement depending on the dye and experimental context.
Part 2: Troubleshooting Guides & Protocols
Follow these systematic guides to diagnose and solve this compound-related artifacts.
Guide 1: Protocol for Diagnosing this compound Interference
This control experiment is essential to determine the nature and magnitude of the interference in your system.
Objective: To isolate the source of the artifact (autofluorescence vs. indirect biological effects).
Materials:
-
Your cell line of interest, plated for microscopy.
-
Your primary fluorescent dye (e.g., for viability, calcium, etc.).
-
This compound stock solution.
-
Control vehicle (e.g., DMSO, PBS).
-
Imaging medium.
Procedure:
-
Prepare Four Sample Groups:
-
Group A (Negative Control): Cells + Vehicle.
-
Group B (this compound Autofluorescence Control): Cells + this compound (at final experimental concentration).
-
Group C (Dye Positive Control): Cells + Fluorescent Dye.
-
Group D (Experimental Condition): Cells + Fluorescent Dye + this compound.
-
-
Incubation: Incubate all groups under your standard experimental conditions (time, temperature, etc.).
-
Imaging:
-
Using your standard microscope settings (laser power, gain, exposure time), acquire images from all four groups. Crucially, use the identical settings for all groups.
-
Acquire images in the channel intended for your fluorescent dye.
-
-
Analysis:
-
Compare Group B to Group A: Any signal in Group B that is above the baseline of Group A is this compound autofluorescence.
-
Compare Group D to Group C:
-
If the signal in Group D is approximately the sum of the signals from Group B and Group C, the primary issue is additive autofluorescence.
-
If the signal in Group D is significantly higher (or lower) than the sum of B and C, it indicates an indirect biological effect (e.g., efflux pump inhibition causing dye accumulation or quenching).
-
If you observe changes in the dye's subcellular localization in Group D compared to C, this also points to an indirect biological effect.
-
-
Caption: Workflow for diagnosing the source of this compound interference.
Guide 2: Solutions for Mitigating this compound Autofluorescence
If your diagnostic experiment confirms that autofluorescence is the main problem, use the following strategies.
-
Strategy A: Spectral Side-Stepping (Recommended)
The most effective solution is to use fluorophores that are spectrally distant from this compound. Shift your detection to the red or far-red part of the spectrum.
Table 2: Recommended Fluorophore Alternatives
Common UV/Blue Dye Problem with this compound Recommended Red-Shifted Alternative Excitation/Emission (nm) Fura-2 Autofluorescence causes ratio artifacts.[7] Rhod-2, AM or Cal-590, AM ~552 / ~581 Hoechst 33342 High background from autofluorescence. DRAQ5™ or NucSpot® Live 650 ~647 / ~681 | CFP (Cyan FP) | Emission overlaps with this compound. | mRFP, mCherry, or a far-red FP | ~584 / ~607 |
-
Strategy B: Computational Subtraction (Spectral Unmixing)
For advanced users with appropriate equipment (spectral detectors on confocal microscopes or hyperspectral imagers), spectral unmixing can computationally remove the this compound signal.[9][10][11]
Protocol Overview:
-
Acquire Reference Spectra:
-
Image a sample containing only cells and this compound to capture the pure "this compound autofluorescence" spectrum.
-
Image a sample containing only cells and your fluorescent probe to get its pure spectrum.
-
Image an unstained cell sample for the "cellular autofluorescence" spectrum.
-
-
Acquire Experimental Image: Image your fully-labeled experimental sample (cells + dye + this compound). This image contains a mix of all three signals.
-
Apply Unmixing Algorithm: Use the microscope's software (e.g., ZEN, LAS X, or third-party software like FCS Express) to "unmix" the experimental image.[12] The software uses the reference spectra to calculate the contribution of each component in every pixel, effectively separating the this compound background from your specific signal.
-
Guide 3: Addressing Indirect Biological Effects
If your diagnosis points to an indirect effect like efflux pump inhibition, the approach changes.
Problem: this compound is blocking the export of your dye, causing it to accumulate and giving a false positive signal.
Solution: Validate and Saturate
-
Lower Dye Concentration: In the presence of this compound, the intracellular dye concentration will be higher. Perform a concentration curve to find a new, lower dye concentration that, when combined with this compound, results in a baseline fluorescence intensity similar to your original "dye only" control.
-
Pre-incubation and Washout: Allow the cells to reach a steady state. Pre-incubate with both this compound and the lower dye concentration, then wash out the extracellular dye thoroughly before imaging. This ensures you are measuring the cellular response from a stable baseline.
-
Use an Alternative Inhibitor: If this compound's effects are too complex, consider a more specific efflux pump inhibitor if that is the desired effect, or a different calcium channel blocker if that is the primary goal. Always validate any new compound for fluorescence artifacts using the diagnostic protocol in Guide 1.
Part 3: Alternatives and Advanced Considerations
Q4: Are there non-fluorescent or less-interfering alternatives to this compound?
Yes. The best alternative depends on your intended application.
-
For L-type Calcium Channel Blockade:
-
Diltiazem: Another non-dihydropyridine blocker. It has reported fluorescent properties and should be tested for interference.[13]
-
Nifedipine/Amlodipine (Dihydropyridines): These are structurally different. However, they are also known to be autofluorescent and can interfere with UV-excited dyes like Fura-2.[7][8] Longer-wavelength calcium dyes like Cal-520 have been successfully used with these compounds.[8]
-
-
For MDR Efflux Pump Inhibition:
-
Cyclosporin A: A potent inhibitor, but also has its own biological activities.
-
Tariquidar: A potent and specific third-generation P-glycoprotein inhibitor.
-
PSC833 (Valspodar): A non-immunosuppressive derivative of cyclosporine.
-
Crucial Note: Any pharmacological agent introduced into a fluorescence experiment is a potential source of artifacts. You must empirically test any alternative compound for autofluorescence and indirect effects using the diagnostic protocol in Guide 1.
Q5: Can I simply reduce the this compound concentration?
Absolutely. This is a highly recommended first step in optimization. The goal is to find the Minimum Effective Concentration (MEC) .
Run a dose-response curve for the biological effect you are studying (e.g., inhibition of calcium influx, chemosensitization). Simultaneously, run a dose-response curve for the fluorescence artifact (by imaging cells with only this compound at different concentrations). Choose the lowest concentration of this compound that gives you a robust biological effect while producing the lowest possible fluorescence background.
By systematically diagnosing the source of interference and applying these targeted solutions, you can confidently use this compound in your experiments while maintaining the accuracy and integrity of your fluorescence microscopy data.
References
- 1. This compound hydrochloride: pharmacological properties and role in cardiovascular therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Spirochrome [spirochrome.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of this compound drug analysis by excitation-emission fluorescence in combination with second-order multivariate calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Misinterpretation of the effect of amlodipine on cytosolic calcium concentration with fura-2 fluorospectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming Confounding to Characterize the Effects of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. resources.revvity.com [resources.revvity.com]
- 11. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. This compound and diltiazem inhibit receptor-operated calcium channels and intracellular calcium oscillations in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Verapamil Stability and Degradation in Aqueous Solutions
Welcome to the technical support center for verapamil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound in aqueous solutions for experimental use. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reproducibility of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound solutions.
1. How should I prepare a stock solution of this compound hydrochloride?
This compound hydrochloride is soluble in water, ethanol, DMSO, and DMF.[1] For most cell culture and biological experiments, preparing a concentrated stock solution in an organic solvent like DMSO or ethanol is recommended to minimize the volume of solvent added to your experimental system.[1] However, for applications requiring an organic solvent-free solution, this compound hydrochloride can be dissolved directly in aqueous buffers like PBS (pH 7.2).[1]
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Weigh out the required amount of this compound hydrochloride powder. The molecular weight of this compound hydrochloride is 491.07 g/mol .
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution, you can resuspend 1 mg in 204 µL of DMSO.[2]
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]
2. What are the optimal storage conditions for this compound solutions?
For long-term stability, this compound hydrochloride powder should be stored at -20°C and is stable for at least four years.[1] Aqueous solutions of this compound are less stable and it is not recommended to store them for more than one day.[1] Stock solutions in DMSO or ethanol should be stored at -20°C and are generally stable for several months.[2][3] It is crucial to protect all solutions from light to prevent photodegradation.[4][5]
| Preparation | Storage Temperature | Recommended Duration | Light Protection |
| Solid Powder | Room Temperature or -20°C | Up to 24 months (RT, desiccated)[3], ≥ 4 years (-20°C)[1] | Recommended |
| Aqueous Solution | 2-8°C | Not recommended for more than 24 hours[1] | Essential |
| DMSO/Ethanol Stock | -20°C | Up to 3-6 months[3][6] | Essential |
3. What is the pH stability profile of this compound in aqueous solutions?
This compound is most stable in acidic to slightly acidic conditions, with an optimal pH range of approximately 3.2 to 5.6.[7] It may precipitate in solutions with a pH greater than 6.[4] A 1.0 g solution of this compound hydrochloride in 20 mL of water will have a pH between 4.5 and 6.5.[8] Forced degradation studies have shown that this compound degrades in both acidic and alkaline conditions, with more significant degradation observed under basic conditions.[9]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: I'm observing inconsistent or lower-than-expected drug activity in my cell-based assays.
Possible Causes & Solutions:
-
Degradation of this compound in Solution: this compound in aqueous solution, especially at neutral or alkaline pH, can degrade over time.
-
Solution: Prepare fresh dilutions of your this compound stock solution in your cell culture medium immediately before each experiment. Avoid storing diluted this compound solutions.
-
-
Photodegradation: this compound is sensitive to light, and exposure can lead to the formation of degradation products with altered activity.[5]
-
Solution: Protect all this compound solutions from light by using amber-colored tubes or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
-
-
Efflux Pump Activity: Many cell lines express efflux pumps like P-glycoprotein (P-gp), which can actively transport this compound out of the cell, reducing its intracellular concentration and apparent activity.[10]
-
Solution: Consider co-incubation with a known P-gp inhibitor if your experimental design allows. This compound itself is a P-gp inhibitor, but at high concentrations, its primary pharmacological effect might mask the efflux inhibition.[11]
-
Problem 2: My this compound solution appears cloudy or has formed a precipitate.
Possible Causes & Solutions:
-
pH-Dependent Precipitation: this compound is more soluble in acidic conditions and may precipitate at a pH above 6.0.[4]
-
Solution: Check the pH of your final working solution. If it is neutral or slightly alkaline, you may need to adjust the pH or use a different buffer system. When diluting a stock solution, add it to the final volume of buffer/media slowly while mixing to avoid localized high concentrations that can lead to precipitation.
-
-
Low Solubility in Aqueous Buffer: While this compound hydrochloride is water-soluble, its solubility in certain buffers might be limited.[1]
-
Solution: If you need to prepare a high concentration of this compound in an aqueous solution, consider using a small amount of a co-solvent like ethanol or propylene glycol to improve solubility.[12] However, always perform a vehicle control to account for any effects of the co-solvent.
-
III. This compound Degradation Pathways
Understanding the degradation pathways of this compound is crucial for interpreting experimental results and ensuring the quality of your data. This compound can degrade through several mechanisms, including photodegradation and oxidative degradation.
Photodegradation: Exposure to light, particularly UV light, can lead to the formation of several photoproducts.[13][14] The main photodegradation pathways involve hydroxylation and N-demethylation, leading to the formation of northis compound and other derivatives.[14]
Oxidative Degradation: this compound is susceptible to oxidation, particularly at the alkyl side chain.[15][16] A major degradation product under oxidative stress is 3,4-dimethoxybenzoic acid.[15][16]
Below is a simplified representation of the major degradation pathways:
Caption: Major degradation pathways of this compound.
IV. Experimental Protocol: Stability Testing of this compound in Aqueous Solution
This protocol outlines a general procedure for assessing the stability of this compound in a specific aqueous solution using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the concentration of this compound over time under specific storage conditions (e.g., temperature, light exposure).
Materials:
-
This compound hydrochloride standard
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Buffer salts (e.g., sodium phosphate) for mobile phase preparation[17]
-
HPLC system with a UV detector and a C18 column[17]
-
pH meter
-
Volumetric flasks and pipettes
-
Amber vials for sample storage
Procedure:
-
Preparation of this compound Solution:
-
Prepare a solution of this compound in the aqueous buffer of interest at a known concentration (e.g., 100 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Storage Conditions:
-
Aliquot the this compound solution into several amber vials.
-
Store the vials under the desired experimental conditions (e.g., 4°C, room temperature, 40°C).
-
For photostability testing, expose some vials to a controlled light source while keeping control vials in the dark.
-
-
Sample Analysis by HPLC:
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from a vial for each storage condition.
-
Analyze the samples by HPLC. A common mobile phase consists of a mixture of a buffer (e.g., sodium phosphate) and acetonitrile.[17] The detector is typically set at 232 nm or 278 nm.[17]
-
The retention time for this compound is typically around 13.2 minutes under specific chromatographic conditions.[17]
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining compared to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time to determine the degradation rate.
-
Caption: Workflow for this compound stability testing.
V. References
-
R&D Systems. (n.d.). This compound hydrochloride | Cav1.x Channel Blockers. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
Japanese Pharmacopoeia. (n.d.). This compound Hydrochloride. Retrieved from the Ministry of Health, Labour and Welfare.
-
Yoshida, M. I., Gomes, E. C. L., Vianna-Soares, C. D., Cunha, A. F., & Oliveira, M. A. (2010). Thermal Analysis Applied to this compound Hydrochloride Characterization in Pharmaceutical Formulations. Molecules, 15(4), 2439–2452. --INVALID-LINK--
-
Klementová, Š., Sorf, M., Grabic, R., & Kolar, M. (2020). Toxicity assessment of this compound and its photodegradation products. Environmental Science and Pollution Research, 27(28), 35650–35660. --INVALID-LINK--
-
Schmid, J., Busch, U., & Spahn-Langguth, H. (2000). Metabolism of this compound: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry. Drug Metabolism and Disposition, 28(11), 1263–1273. --INVALID-LINK--
-
Cayman Chemical. (2022). This compound (hydrochloride). Retrieved from --INVALID-LINK--
-
PharmGKB. (n.d.). This compound Pathway, Pharmacokinetics. Retrieved from --INVALID-LINK--
-
American Society of Health-System Pharmacists. (2017). This compound Hydrochloride. In A. K. Trissel, Handbook on Injectable Drugs (19th ed.).
-
Tocris Bioscience. (n.d.). This compound hydrochloride | CaV1.x Channels (L-type). Retrieved from --INVALID-LINK--
-
Patel, S., & Captain, A. D. (2007). A Stability Indicating Assay Method For this compound Tablets By High Performance Liquid Chromatography For Stability Studies. Analytical Chemistry: An Indian Journal, 4(4-6), 83-87. --INVALID-LINK--
-
Yoshida, M. I., Gomes, E. C. L., Vianna-Soares, C. D., Cunha, A. F., & Oliveira, M. A. (2010). Thermal Analysis Applied to this compound Hydrochloride Characterization in Pharmaceutical Formulations. Molecules, 15(4), 2439–2452. --INVALID-LINK--
-
STEMCELL Technologies. (n.d.). This compound (Hydrochloride). Retrieved from --INVALID-LINK--
-
Tocris Bioscience. (n.d.). This compound hydrochloride. Retrieved from --INVALID-LINK--
-
MedChemExpress. (n.d.). This compound hydrochloride. Retrieved from --INVALID-LINK--
-
Cell Signaling Technology. (n.d.). This compound (Hydrochloride). Retrieved from --INVALID-LINK--
-
Vijayabaskar, S., Mahalingam, V., & Kalaivani, K. (2017). Analytical method development and validation for the analysis of this compound hydrochloride and its related substances by using ultra perfomance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 137, 189–195. --INVALID-LINK--
-
Klementová, Š., Sorf, M., Grabic, R., & Kolar, M. (2020). Toxicity assessment of this compound and its photodegradation products. Environmental Science and Pollution Research, 27(28), 35650–35660. --INVALID-LINK--
-
Spirochrome. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Shinde, V. M., & Desai, B. S. (2005). Optimized and Validated Spectrophotometric Methods for the Determination of this compound Hydrochloride in Drug Formulations. ScienceAsia, 31, 341-345. --INVALID-LINK--
-
Das Gupta, V. (1983). Quantitation and Stability of this compound Hydrochloride using High-Performance Liquid Chromatography. Journal of Pharmaceutical Sciences, 72(11), 1327–1330.
-
Ahmad, Z., et al. (2015). Stability studies of the optimized oral controlled release this compound hydrochloride tablet formulations. International Journal of Pharmacy, 5(1), 80-86.
-
Benchchem. (n.d.). Technical Support Center: this compound Bioanalytical Method Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Yoshida, M. I., Gomes, E. C. L., Vianna-Soares, C. D., Cunha, A. F., & Oliveira, M. A. (2010). Thermal Analysis Applied to this compound Hydrochloride Characterization in Pharmaceutical Formulations. Molecules, 15(4), 2439–2452. --INVALID-LINK--
-
Sane, R. T., Ghadge, J. K., Jani, A. B., & Vaidya, A. J. (1990). A stability indicating method for this compound by high-performance liquid chromatography/Diode Array Detector. Journal of Chromatography A, 521, 247–254.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. stemcell.com [stemcell.com]
- 3. This compound (Hydrochloride) | Cell Signaling Technology [cellsignal.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Thermal Analysis Applied to this compound Hydrochloride Characterization in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. Analytical method development and validation for the analysis of this compound hydrochloride and its related substances by using ultra perfomance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Spirochrome [spirochrome.com]
- 11. bio-techne.com [bio-techne.com]
- 12. This compound | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Toxicity assessment of this compound and its photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Thermal analysis applied to this compound hydrochloride characterization in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tsijournals.com [tsijournals.com]
Minimizing Verapamil's effect on cell viability in long-term studies
Starting the Investigation
I've initiated a thorough Google-driven investigation into Verapamil. My focus is on understanding its precise mechanism of action, particularly in the context of long-term cell viability. I'm also digging into established protocols for its application in cell culture environments.
Analyzing Concentration Effects
I'm now delving into the concentration-dependent effects of this compound, and I'm actively seeking troubleshooting strategies for its potential cytotoxicity in longer-duration studies. I'm focusing on off-target effects and exploring mitigation methods. I'm gathering authoritative sources and peer-reviewed articles to validate the information. I'll soon structure this info into a Q&A format, building a comprehensive guide from fundamental issues to complex scenarios. Next I'll articulate experimental design choices, and translate these into detailed protocol methodologies.
Planning Detailed Protocols
I'm now outlining a detailed methodology. I've considered experimental design and the underlying reasoning for each step. This work will incorporate tables of quantitative data, like concentration ranges, specific for various cell lines. I'm also planning to create Graphviz diagrams for visualizing experimental workflows and signaling pathways, ensuring clarity in the technical guide. Finally, I'll compile a complete reference section for all the sources I've used.
Investigating this compound Details
I've made significant headway exploring this compound. I'm focusing on its core function as an L-type calcium channel blocker, and its recognized influence on P-glycoprotein, as well as its interaction with other drugs. The plan is to explore the details.
Refining Guide Structure
I've significantly expanded my understanding of this compound. My focus now is on structuring the technical guide to directly address researchers' needs. I've gathered information on its core functions, observed cytotoxicity in various cell lines, and off-target effects. Now, I'm working to organize this into an easy-to-use, Q&A format, including actionable troubleshooting steps and visual aids.
Organizing Data for Guide
I've gathered a wealth of details on this compound, including its mechanism as a calcium channel blocker and P-gp inhibitor. I've compiled data on its cytotoxicity, proliferation effects, and apoptosis across various cell lines, and off-target effects. Now, I'm synthesizing this into a concise Q&A guide, focusing on common researcher challenges and solutions. Visual aids and a comprehensive reference list are in progress.
Verapamil Technical Support Center: Optimizing P-glycoprotein Inhibition
Welcome to the technical support center for researchers utilizing Verapamil for P-glycoprotein (P-gp) inhibition. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and detailed protocols to help you navigate the nuances of your experiments and achieve optimal, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism by which this compound inhibits P-glycoprotein?
A1: this compound, a first-generation P-gp inhibitor, employs a dual mechanism to counteract multidrug resistance.[1][2][3] Primarily, it acts as a competitive inhibitor by directly binding to the P-glycoprotein transporter.[4] This binding event is thought to occur at sites that overlap with those of other P-gp substrates, thereby competitively blocking the efflux of co-administered therapeutic agents.[4]
Secondly, prolonged exposure to this compound can lead to a decrease in the expression of P-gp at the cellular level.[5][6] Studies have shown that treatment with this compound can reduce the levels of mdr1 mRNA, which codes for P-glycoprotein, suggesting a transcriptional or post-transcriptional regulatory mechanism.[5][6] This downregulation of P-gp further contributes to increased intracellular accumulation of chemotherapeutic drugs.[1][5]
Q2: I'm not seeing effective P-gp inhibition in my cell line. What are the most likely causes?
A2: Several factors can contribute to suboptimal P-gp inhibition with this compound. Here’s a troubleshooting checklist:
-
This compound Concentration: Are you using a sufficiently high concentration? The effective concentration of this compound can vary significantly between cell lines. While some studies report effects at 15 µM, others may require higher concentrations.[5][6] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
-
Treatment Duration: The duration of this compound exposure is critical and depends on the intended mechanism of inhibition. For direct competitive inhibition in efflux assays, a shorter pre-incubation period (e.g., 30-60 minutes) is typically sufficient.[3] However, to achieve downregulation of P-gp expression, a much longer incubation time (e.g., 24-72 hours) is necessary.[2][5][6]
-
Cell Line Specificity: The expression level of P-gp and the intrinsic sensitivity to this compound can differ greatly among cell lines.[7] Some cell lines may have extremely high levels of P-gp, requiring higher concentrations of this compound for effective inhibition. It's also worth noting that this compound's effect on P-gp expression may be more pronounced in drug-selected cell lines with high P-gp levels compared to parental lines with low expression.[6]
-
Reversibility of Inhibition: The inhibitory effect of this compound on P-gp expression is reversible.[5] Upon removal of this compound from the culture medium, P-gp expression can return to baseline levels within 24 hours.[5] Ensure that your experimental timeline accounts for this reversibility.
-
This compound Stability: Ensure the this compound solution is fresh and has been stored correctly, protected from light.
Q3: How do I determine the optimal pre-incubation time with this compound for a Rhodamine 123 efflux assay?
A3: The optimal pre-incubation time for a Rhodamine 123 efflux assay aims to allow for sufficient this compound uptake and binding to P-gp without causing significant cytotoxicity. A typical starting point is a 30 to 60-minute pre-incubation period at 37°C.[3]
To empirically determine the best pre-incubation time for your system, you can perform a time-course experiment. This involves incubating your cells with a fixed, optimal concentration of this compound for varying durations (e.g., 15, 30, 60, and 120 minutes) before adding the P-gp substrate, Rhodamine 123. The time point that yields the maximal intracellular accumulation of Rhodamine 123 without compromising cell viability is your optimal pre-incubation time.
Q4: Can long-term this compound treatment have unintended consequences on P-gp expression?
A4: Yes, while short-term exposure to this compound generally leads to P-gp inhibition, long-term administration can have the opposite effect.[8] Some in vivo studies have shown that prolonged treatment with this compound can induce P-gp activity.[8] This highlights the importance of carefully considering the duration of this compound treatment in your experimental design to avoid paradoxical effects. For experiments aiming to downregulate P-gp, a 72-hour treatment period has been shown to be effective.[5][6]
Q5: Is the inhibitory effect of this compound on P-gp reversible?
A5: Yes, the effect of this compound on P-gp expression is reversible.[5] Studies have demonstrated that after a 72-hour exposure to this compound, which resulted in a significant decrease in P-gp expression, the P-gp levels returned to that of untreated control cells within 24 hours of this compound's removal from the culture medium.[5] This reversibility is an important consideration for the timing of subsequent experiments after this compound treatment.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration for P-gp Inhibition
This protocol outlines the steps to identify the ideal this compound concentration that effectively inhibits P-gp without inducing significant cytotoxicity in your target cell line.
Materials:
-
Your P-gp-expressing cell line and a parental (low P-gp expressing) control cell line.
-
Complete cell culture medium.
-
This compound hydrochloride.
-
A P-gp substrate for efflux assay (e.g., Rhodamine 123 or Calcein-AM).[3][9]
-
A cell viability assay kit (e.g., MTT or PrestoBlue).
-
96-well plates.
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed your P-gp-expressing and parental cells in separate 96-well plates at an appropriate density for your cell line and allow them to adhere overnight.
-
This compound Titration: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the cells for a duration relevant to your intended experiment (e.g., 60 minutes for an efflux assay or 72 hours for a P-gp expression study).
-
Cytotoxicity Assessment: In a parallel plate, assess cell viability using your chosen assay according to the manufacturer's instructions.
-
P-gp Inhibition Assay (e.g., Rhodamine 123 Accumulation):
-
Pre-incubate the cells with the different concentrations of this compound for your determined optimal pre-incubation time (e.g., 60 minutes).
-
Add Rhodamine 123 to a final concentration of approximately 5 µM and incubate for a further 30-60 minutes at 37°C.
-
Wash the cells with ice-cold PBS to remove extracellular dye.
-
Lyse the cells or directly measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.
-
-
Data Analysis:
-
Plot cell viability against this compound concentration to determine the maximum non-toxic concentration.
-
Plot the intracellular Rhodamine 123 fluorescence against the this compound concentration. The optimal concentration will be the one that gives the maximal fluorescence signal without significant cytotoxicity.
-
Protocol 2: Rhodamine 123 Efflux Assay for Functional P-gp Assessment
This protocol details a standard procedure to functionally assess P-gp activity and its inhibition by this compound using the fluorescent substrate Rhodamine 123.
Materials:
-
P-gp-expressing and parental control cells.
-
Complete cell culture medium.
-
Rhodamine 123.
-
This compound (at the predetermined optimal concentration).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
This compound Pre-incubation: To the test samples, add this compound to the optimal final concentration and incubate for 30-60 minutes at 37°C. For the control samples, add the vehicle.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all samples to a final concentration of 5 µM and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells and wash them twice with ice-cold PBS to remove the extracellular dye.
-
Efflux Phase: Resuspend the cells in fresh, pre-warmed medium (with and without this compound for the respective samples) and incubate at 37°C.
-
Flow Cytometry Analysis: At various time points (e.g., 0, 30, 60, and 120 minutes), take aliquots of the cell suspension and analyze the intracellular Rhodamine 123 fluorescence by flow cytometry.
-
Data Interpretation: A decrease in fluorescence over time in the control cells indicates active P-gp-mediated efflux. In the this compound-treated cells, the fluorescence should remain higher, demonstrating inhibition of efflux.
Data Presentation
Table 1: Example Data for Determining Optimal this compound Concentration
| This compound (µM) | Cell Viability (%) | Rhodamine 123 Fluorescence (Arbitrary Units) |
| 0 (Control) | 100 | 150 |
| 1 | 98 | 300 |
| 5 | 97 | 800 |
| 10 | 95 | 1200 |
| 20 | 92 | 1250 |
| 50 | 75 | 1280 |
| 100 | 50 | 1300 |
Visualizations
Mechanism of P-gp Inhibition by this compound
Caption: Competitive inhibition of P-gp by this compound.
Experimental Workflow for Rhodamine 123 Efflux Assay
References
- 1. This compound inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Pharmacological control of P-glycoprotein expression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. The effect of short- and long-term administration of this compound on the disposition of cytochrome P450 3A and P-glycoprotein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of P-glycoprotein-dependent drug transport in isolated rat hepatocytes using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solving Inconsistent Results in Verapamil-Based Cellular Assays
Welcome to the technical support center for Verapamil-based cellular assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistent results when using this compound, a well-established P-glycoprotein (P-gp) inhibitor. As a first-generation P-gp inhibitor, this compound is a valuable tool, but its use requires careful consideration of several experimental parameters to ensure data integrity. This document provides in-depth troubleshooting advice in a question-and-answer format, grounded in scientific principles and field-proven insights to help you achieve reliable and reproducible results.
Understanding the Role of this compound in Cellular Assays
This compound's primary mechanism for reversing multidrug resistance (MDR) is through the competitive inhibition of the P-glycoprotein (P-gp/MDR1/ABCB1) efflux pump.[1][2][3] P-gp is an ATP-dependent transporter that actively extrudes a wide variety of substrates, including many chemotherapeutic agents and fluorescent dyes, from the cell's interior. This compound, being a substrate for P-gp, competes with these other substrates for binding to the transporter, thereby increasing their intracellular accumulation and efficacy.[1][2] Understanding this mechanism is fundamental to troubleshooting your assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Assay Performance
Question 1: Why am I seeing high variability between replicate wells in my this compound-treated groups?
High variability is a common issue that can often be traced back to several factors, from inconsistent cell health to improper reagent handling.
-
Cell Monolayer Integrity: Ensure your cell monolayers are confluent and healthy at the time of the assay. Gaps in the monolayer can lead to inconsistent dye or drug uptake, independent of P-gp activity.
-
This compound Solution Preparation and Storage: this compound hydrochloride is soluble in water, but it's crucial to prepare fresh stock solutions and store them correctly.[4][5][6][7] Lyophilized this compound is stable at room temperature, but once in solution, it should be stored at -20°C and used within three months to prevent loss of potency.[4] Avoid multiple freeze-thaw cycles by preparing aliquots.[4][5]
-
Pipetting Technique: Inconsistent pipetting can lead to significant well-to-well variability. Ensure you are using calibrated pipettes and proper technique, especially when adding small volumes of concentrated this compound or fluorescent substrates.
Question 2: My positive control (this compound) is showing little to no P-gp inhibition. What could be the cause?
This is a critical issue that points towards a fundamental problem with either the inhibitor, the cells, or the assay protocol itself.
-
This compound Potency: As mentioned above, improper storage can lead to degradation of this compound. If you suspect this, use a fresh vial of lyophilized powder to prepare a new stock solution.
-
P-gp Expression Levels: The level of P-gp expression in your cell line is paramount. P-gp expression can be heterogeneous and can change with passage number and culture conditions.[8][9]
-
Verification: Regularly verify P-gp expression using Western blot or flow cytometry with a P-gp specific antibody.
-
Culture Conditions: Stressful culture conditions, such as high cell density or nutrient depletion, can alter P-gp expression.[10] Maintain a consistent cell culture practice.
-
-
Assay Substrate Choice: Ensure the fluorescent substrate you are using (e.g., Rhodamine 123, Calcein-AM) is a known and validated substrate for P-gp.[11]
-
Incubation Times: Insufficient pre-incubation with this compound before adding the P-gp substrate can lead to incomplete inhibition. A typical pre-incubation time is 30-60 minutes.[11]
This compound-Specific Issues
Question 3: I am observing significant cytotoxicity in my cells, even at low concentrations of this compound. How can I mitigate this?
This compound can exhibit cytotoxic effects, which are cell-line dependent and can confound your assay results by reducing cell viability rather than specifically inhibiting P-gp.[12][13][14]
-
Determine the Non-Toxic Concentration: It is essential to perform a cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo®) to determine the maximum non-toxic concentration of this compound for your specific cell line and assay duration.[11] This concentration should then be used for your P-gp inhibition experiments.
-
Reduce Incubation Time: If possible, reduce the exposure time of the cells to this compound. However, this needs to be balanced with the time required for effective P-gp inhibition.
-
Serum Concentration: The presence of serum in the assay medium can sometimes mitigate cytotoxicity. However, be aware that serum components can also interact with this compound or the assay substrate, so consistency is key.
Question 4: The IC50 value for this compound in my assay is different from what is reported in the literature. Should I be concerned?
Not necessarily. IC50 values for this compound can vary significantly across different studies. This is due to a number of factors:
-
Cell Line Differences: Different cell lines have varying levels of P-gp expression and different sensitivities to this compound's cytotoxic effects.[12][15]
-
Assay Conditions: The specific substrate used (e.g., Rhodamine 123 vs. Calcein-AM), substrate concentration, incubation times, and temperature can all influence the apparent IC50.[11][15]
-
ATP Concentration: The intracellular ATP concentration can affect P-gp activity, and consequently, the inhibitory effect of this compound.[16]
The key is to have a consistent and well-validated internal assay, with a historically tracked IC50 for your positive control in your specific system.
Question 5: Could this compound be interacting with my fluorescent P-gp substrate?
Yes, this is a possibility that needs to be considered.
-
Fluorescence Quenching or Enhancement: this compound itself is not fluorescent, but it could potentially quench or enhance the fluorescence of your reporter dye, leading to misleading results. To test for this, run a cell-free control where you mix this compound and your fluorescent substrate in assay buffer and measure the fluorescence.
-
Competition for Binding: this compound and many fluorescent substrates (like Rhodamine 123) are both substrates for P-gp and will compete for binding.[17] This is the basis of the assay. However, at very high concentrations, this compound can also have off-target effects on membrane fluidity, which could indirectly affect substrate uptake.[18]
Experimental Protocols & Data Presentation
Protocol 1: Determining the Maximum Non-Toxic Concentration of this compound using an MTT Assay
This protocol is crucial to perform before any P-gp inhibition studies to ensure that the observed effects are due to P-gp inhibition and not cytotoxicity.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
This compound Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 200 µM) in fresh culture medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for the same duration as your planned P-gp inhibition assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a commercially available solubilizer) to each well and mix thoroughly.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Plot the cell viability (%) against the this compound concentration to determine the highest concentration that does not significantly reduce cell viability.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Viability |
| HEK293 | 100 | 24 | ~95%[13] |
| U937 | 200 | 48 | Cytotoxic[12] |
| THP-1 | 200 | 72 | Cytotoxic[12] |
| JK-6L | 70 | 16 | Slightly cytotoxic[19] |
| RPMI 8226 | 70 | 16 | Not cytotoxic[19] |
| ARH-77 | 70 | 16 | Not cytotoxic[19] |
| Table 1: Example cytotoxicity data for this compound in different cell lines. Note that these values are illustrative and should be determined empirically for your specific cell line and conditions. |
Protocol 2: Rhodamine 123 Accumulation Assay for P-gp Inhibition
This is a common functional assay to measure P-gp activity. Inhibition of P-gp by this compound leads to increased intracellular accumulation of the fluorescent substrate Rhodamine 123.[11]
-
Cell Seeding: Seed P-gp overexpressing cells in a 96-well plate and culture until a confluent monolayer is formed.
-
Inhibitor Pre-incubation: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS or HBSS). Add buffer containing various concentrations of this compound (at non-toxic concentrations) and incubate for 30-60 minutes at 37°C.[11]
-
Substrate Addition: Add Rhodamine 123 (final concentration of ~5 µM) to each well and incubate for an additional 30-60 minutes at 37°C.[11]
-
Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.[11]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer (Excitation ~488 nm, Emission ~525 nm).[11]
-
Data Analysis: Increased fluorescence in the presence of this compound indicates P-gp inhibition. Calculate the IC50 value, which is the concentration of the inhibitor that results in 50% of the maximal fluorescence signal.
| Parameter | Recommended Range | Rationale |
| This compound Concentration | 1 - 50 µM | Balance between P-gp inhibition and cytotoxicity.[19][20] |
| Pre-incubation Time | 30 - 60 minutes | Allows for this compound to enter the cells and bind to P-gp.[11] |
| Rhodamine 123 Concentration | 1 - 10 µM | Sufficient signal without saturating the transporter.[11] |
| Substrate Incubation Time | 30 - 90 minutes | Allows for measurable accumulation of the substrate. |
| Table 2: Recommended parameters for a Rhodamine 123 accumulation assay with this compound. |
Visualizing Key Concepts
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: Mechanism of P-gp mediated drug efflux and its competitive inhibition by this compound.
Caption: A logical troubleshooting workflow for addressing inconsistent this compound assay results.
Final Recommendations from a Senior Application Scientist
Achieving consistent and reliable data with this compound requires a systematic approach to assay design and execution. Always begin by thoroughly characterizing your cell system, including the verification of P-gp expression and the determination of this compound's non-toxic concentration range. Meticulous attention to reagent preparation and storage, as well as consistent cell culture practices, will form the foundation of reproducible results. Remember that this compound is a tool, and like any tool, its effective use depends on understanding its properties and limitations. This guide provides the framework for troubleshooting common issues, but a deep understanding of your specific cellular model remains your most valuable asset.
References
- 1. Reversal mechanism of multidrug resistance by this compound: direct binding of this compound to P-glycoprotein on specific sites and transport of this compound outward across the plasma membrane of K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent this compound derivative for monitoring activity of the multidrug transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Hydrochloride) (#49079) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. This compound (Hydrochloride) | Cell Signaling Technology [cellsignal.com]
- 6. bio-techne.com [bio-techne.com]
- 7. rndsystems.com [rndsystems.com]
- 8. P-Glycoprotein (P-gp) mediated efflux in Caco-2 cell monolayers: the influence of culturing conditions and drug exposure on P-gp expression levels. [folia.unifr.ch]
- 9. Influence of rat strain on P-glycoprotein expression in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. makhillpublications.co [makhillpublications.co]
- 13. ijstr.org [ijstr.org]
- 14. uhod.org [uhod.org]
- 15. benchchem.com [benchchem.com]
- 16. Cooperativity between this compound and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. Interaction of this compound with Lipid Membranes and P-Glycoprotein: Connecting Thermodynamics and Membrane Structure with Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calcium Channel Blocker this compound Enhances Endoplasmic Reticulum Stress and Cell Death Induced by Proteasome Inhibition in Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dissociation of the this compound-induced enhancement of doxorubicin's cytotoxicity from changes in cellular accumulation or retention of doxorubicin in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Verapamil and Nifedipine on Vascular Smooth Muscle Cells: A Guide for Researchers
This guide provides an in-depth comparative analysis of two widely utilized calcium channel blockers, Verapamil and Nifedipine, with a specific focus on their effects on vascular smooth muscle cells (VSMCs). Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level overview to explore the nuanced mechanistic differences, experimental considerations, and practical applications of these two foundational cardiovascular drugs.
Introduction: The Central Role of Calcium in Vascular Tone
Vascular smooth muscle contraction is a fundamental physiological process that regulates blood pressure and blood flow distribution. This process is critically dependent on the concentration of intracellular free calcium ions ([Ca²⁺]i). The influx of extracellular Ca²⁺ through voltage-gated L-type calcium channels (LTCCs) is a primary trigger for the cascade of events leading to VSMC contraction. Upon membrane depolarization, these channels open, allowing Ca²⁺ to enter the cell and bind to calmodulin. The Ca²⁺-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in cell contraction.
Calcium channel blockers (CCBs) are a class of drugs that inhibit the influx of Ca²⁺ through LTCCs, leading to vasodilation and a reduction in blood pressure. This compound and Nifedipine are archetypal members of two distinct classes of CCBs—phenylalkylamines and dihydropyridines, respectively—and while they share a common therapeutic outcome, their mechanisms of action and cellular effects exhibit significant differences.
Chemical and Pharmacological Profiles
This compound and Nifedipine, despite both targeting LTCCs, possess distinct chemical structures that dictate their interaction with the channel and their broader pharmacological profiles.
| Feature | This compound | Nifedipine |
| Chemical Class | Phenylalkylamine | Dihydropyridine |
| Molecular Formula | C₂₇H₃₈N₂O₄ | C₁₇H₁₈N₂O₆ |
| Binding Site on LTCC α1 Subunit | Intracellular region of motif 4[1] | S6 segments in domains III and IV[2] |
| Vascular Selectivity | Less selective, significant cardiac effects | Highly selective for vascular smooth muscle |
| Frequency Dependence | Exhibits frequency-dependent blockade[3] | Less frequency-dependent |
Mechanistic Deep Dive: Beyond Simple Channel Blockade
The differential effects of this compound and Nifedipine extend beyond their binding sites on the LTCC.
Interaction with the L-type Calcium Channel
Nifedipine, a dihydropyridine, binds to a site on the outer surface of the α1 subunit of the LTCC.[2] This interaction is allosteric, inducing a conformational change that favors the closed state of the channel.[2] In contrast, this compound, a phenylalkylamine, accesses its binding site from the intracellular side of the membrane and is thought to act as a direct pore blocker.[2] This intracellular access contributes to its use- and frequency-dependent properties, where its blocking effect is enhanced with increased channel opening frequency.[3][4]
Caption: Differential binding sites of Nifedipine and this compound on the L-type calcium channel.
Potency and Selectivity on Vascular Smooth Muscle
Experimental evidence consistently demonstrates that Nifedipine is a more potent vasodilator than this compound. In studies on rat aorta, maximal inhibition of potassium-induced contraction was achieved with 100 nM of Nifedipine, whereas a much higher concentration of 10 µM was required for this compound to elicit a similar effect.[5] Another study investigating the relaxation of KCl-induced contractions in rat aorta also found the order of potency to be Nifedipine > S-verapamil > R-verapamil.[6]
Furthermore, Nifedipine exhibits greater selectivity for vascular smooth muscle over cardiac muscle.[7] This is in contrast to this compound, which has significant negative inotropic (force of contraction) and chronotropic (heart rate) effects on the heart.[7]
Differential Effects on Downstream Signaling and Cellular Processes
Recent research has uncovered that the effects of these drugs may extend beyond simple LTCC blockade.
-
Vascular Calcification: A study on bovine VSMCs and rat aorta organ cultures found that this compound, but not Nifedipine or another dihydropyridine, nimodipine, significantly decreased vascular calcification in a dose-dependent manner.[8] This suggests that this compound may inhibit vascular mineralization through mechanisms independent of L-type calcium channel blockade.[8]
-
Interaction with Adrenergic Receptors: this compound has been shown to compete for binding to alpha-1 and alpha-2 adrenergic receptors, an effect not observed with Nifedipine.[9] This interaction with adrenergic signaling pathways could contribute to its overall cardiovascular effects.
-
VSMC Proliferation and Oxidative Stress: Nifedipine has been reported to suppress VSMC proliferation and reactive oxygen species (ROS) production through the activation of the LKB1-AMP-activated protein kinase (AMPK) signaling pathway.[10]
Experimental Protocols for Comparative Analysis
To facilitate further research in this area, we provide the following validated experimental protocols.
Isolation and Culture of Vascular Smooth Muscle Cells (VSMCs)
This protocol describes the enzymatic digestion method for isolating VSMCs from rodent aorta.
Materials:
-
Aorta from a euthanized rodent
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Elastase
-
Sterile dissection tools
-
Tissue culture flasks and plates
Procedure:
-
Aseptically dissect the thoracic aorta and place it in ice-cold sterile phosphate-buffered saline (PBS).
-
Carefully remove the adventitia and endothelium by gentle scraping.
-
Mince the remaining medial layer into small pieces (1-2 mm²).
-
Digest the tissue fragments in DMEM containing collagenase (e.g., 1 mg/mL) and elastase (e.g., 0.5 mg/mL) at 37°C for 60-90 minutes with gentle agitation.
-
Neutralize the enzymatic activity by adding DMEM with 10% FBS.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) and plate in a T-25 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days and subculture the cells upon reaching 80-90% confluency.
Caption: Workflow for the isolation and culture of vascular smooth muscle cells.
In Vitro Vascular Smooth Muscle Contraction Assay
This protocol outlines a method to assess VSMC contraction by measuring the wrinkling of a silicone substrate.
Materials:
-
Cultured VSMCs (passage 3-8)
-
Polydimethylsiloxane (PDMS) elastomer kit
-
Glass-bottom dishes
-
Fibronectin
-
Contractile agonist (e.g., KCl, phenylephrine)
-
This compound and Nifedipine stock solutions
-
Microscope with imaging capabilities
Procedure:
-
Prepare thin PDMS substrates in glass-bottom dishes according to the manufacturer's instructions.
-
Coat the PDMS surface with fibronectin (50 µg/mL) to promote cell adhesion.
-
Seed VSMCs onto the fibronectin-coated PDMS and culture until they form a confluent monolayer.
-
Starve the cells in serum-free medium for 24 hours prior to the experiment.
-
Pre-incubate the cells with varying concentrations of this compound or Nifedipine for 30 minutes.
-
Induce contraction by adding a contractile agonist (e.g., 80 mM KCl).
-
Capture images of the cell monolayer before and after the addition of the agonist.
-
Quantify the degree of substrate wrinkling as a measure of cell contraction using image analysis software.
Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure [Ca²⁺]i in VSMCs.
Materials:
-
Cultured VSMCs on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscopy system with dual-wavelength excitation capabilities (340 nm and 380 nm)
Procedure:
-
Incubate VSMCs grown on coverslips with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove extracellular dye.
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.
-
Establish a baseline fluorescence ratio (F340/F380).
-
Perfuse the cells with a solution containing a contractile agonist to induce a Ca²⁺ influx.
-
After the [Ca²⁺]i response, perfuse with solutions containing different concentrations of this compound or Nifedipine followed by the agonist to determine their inhibitory effects.
-
Calculate the F340/F380 ratio, which is proportional to the [Ca²⁺]i.
Summary of Comparative Data
| Parameter | This compound | Nifedipine | Reference |
| Inhibition of KCl-induced contraction in rat aorta | Maximal inhibition at 10 µM | Maximal inhibition at 100 nM | [5] |
| IC₅₀ for inhibition of Angiotensin II-induced VSMC DNA synthesis | 3.5 ± 0.3 x 10⁻⁶ M | 2.3 ± 0.7 x 10⁻⁶ M | [11] |
| Effect on Vascular Calcification | Inhibitory | No effect | [8] |
| Interaction with α-adrenergic receptors | Yes | No | [9] |
| Effect on VSMC proliferation via AMPK pathway | Not reported | Inhibitory | [10] |
Conclusion and Future Directions
This compound and Nifedipine, while both effective L-type calcium channel blockers, exhibit distinct pharmacological profiles that have significant implications for their use in research and clinical practice. Nifedipine's greater potency and selectivity for vascular smooth muscle make it a powerful tool for studying vasodilation with minimal direct cardiac effects. In contrast, this compound's complex pharmacology, including its frequency-dependent action and interactions with other signaling pathways, offers unique avenues for investigation, particularly in areas like vascular calcification.
Future research should continue to explore the non-canonical effects of these drugs to fully elucidate their mechanisms of action and to identify potential new therapeutic applications. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, enabling researchers to generate reliable and reproducible data.
References
- 1. Molecular studies of the calcium antagonist binding site on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. A comparative study of the blockade of calcium-dependent action potentials by this compound, nifedipine and nimodipine in ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of felodipine, nifedipine and this compound on cytosolic Ca2+ and contraction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actions of R- and S-verapamil and nifedipine on rat vascular and intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contrasting effects of nifedipine and this compound on myocardium and vascular smooth muscle at two levels of coronary occlusion in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits calcification and matrix vesicle activity of bovine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of this compound and other calcium channel blockers with alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Action of metoprolol, enalapril, diltiazem, this compound, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating P-glycoprotein Inhibition: A Comparative Analysis of Fluorescent Substrates with Verapamil as a Model Inhibitor
In the landscape of drug discovery and development, overcoming multidrug resistance (MDR) remains a pivotal challenge. A key player in this phenomenon is P-glycoprotein (P-gp), an ATP-dependent efflux pump that actively transports a wide array of xenobiotics out of cells, thereby reducing intracellular drug concentrations and therapeutic efficacy.[1][2] P-gp, encoded by the ABCB1 (also known as MDR1) gene, is a member of the ATP-binding cassette (ABC) transporter superfamily.[3][4] Its overexpression in cancer cells is a primary mechanism of resistance to chemotherapy.[5] Therefore, the identification and validation of P-gp inhibitors are of paramount importance.
This guide provides a comprehensive comparison of commonly used fluorescent substrates for validating the inhibitory activity of compounds against P-gp, using Verapamil as a well-characterized model inhibitor. We will delve into the mechanistic underpinnings of P-gp inhibition, offer detailed experimental protocols with an emphasis on self-validating systems, and present data interpretation strategies to empower researchers in their quest for novel MDR modulators.
The Gatekeeper: Understanding P-glycoprotein and its Inhibition by this compound
P-glycoprotein is a 170 kDa transmembrane protein comprised of two homologous halves, each containing a transmembrane domain (TMD) and a nucleotide-binding domain (NBD).[6][7] The TMDs recognize and bind substrates, while the NBDs bind and hydrolyze ATP to power the conformational changes required for substrate efflux.[8] P-gp's broad substrate specificity allows it to transport a diverse range of hydrophobic compounds, acting as a "hydrophobic vacuum cleaner" that removes drugs from the cell membrane.[4]
This compound, a first-generation P-gp inhibitor, is a calcium channel blocker that has been extensively studied for its ability to reverse MDR.[9][10][11] It acts as both a substrate and an inhibitor of P-gp.[12][13] this compound's inhibitory mechanism is multifaceted; it can competitively inhibit the binding of other substrates and also interfere with the ATPase activity of P-gp, which is crucial for the transport cycle.[14][15] Some studies also suggest that this compound can downregulate the expression of P-gp at both the mRNA and protein levels, adding another layer to its modulatory effects.[15][16]
Caption: P-gp mediated drug efflux and its inhibition by this compound.
Choosing Your Weapon: A Comparative Analysis of Fluorescent P-gp Substrates
The validation of P-gp inhibitors relies on sensitive and reliable assays that can quantify the transporter's activity. Fluorescence-based assays are particularly well-suited for this purpose due to their high throughput and quantitative nature.[17] The principle is straightforward: a fluorescent substrate of P-gp is introduced to cells, and in the presence of an inhibitor, the efflux of the substrate is blocked, leading to its intracellular accumulation and a corresponding increase in fluorescence.
Two of the most widely used fluorescent substrates are Rhodamine 123 and Calcein-AM.[18] While both are effective, they have distinct characteristics that may make one more suitable for a particular experimental setup.
| Feature | Rhodamine 123 | Calcein-AM |
| Principle | Inherently fluorescent cationic dye. | Non-fluorescent substrate that becomes fluorescent upon hydrolysis by intracellular esterases.[19] |
| Detection | Direct measurement of intracellular fluorescence. | Indirect measurement of fluorescence after enzymatic conversion.[20] |
| Pros | - Well-established and widely cited.[21][22]- Good signal-to-noise ratio. | - High-throughput screening friendly.[23]- Low cytotoxicity. |
| Cons | - Can be cytotoxic at higher concentrations.- Potential for mitochondrial sequestration. | - Requires intracellular esterase activity, which can vary between cell lines.- Efflux of the non-fluorescent precursor is measured. |
| Typical Assay | Accumulation/efflux assay.[24][25] | Efflux assay.[19][26] |
The choice between Rhodamine 123 and Calcein-AM often depends on the specific cell line and experimental goals. For initial screening of a large compound library, the high-throughput nature of the Calcein-AM assay is advantageous.[23] For more detailed mechanistic studies, the direct measurement offered by the Rhodamine 123 assay may be preferred. It is crucial to empirically determine the optimal substrate and its concentration for your specific cell system.[27]
The Blueprint: Detailed Experimental Protocols for P-gp Inhibition Assays
A robust experimental design is the cornerstone of trustworthy data. The following protocols are designed to be self-validating by including appropriate controls.
Rhodamine 123 Accumulation Assay
This assay quantifies the intracellular accumulation of Rhodamine 123 as a measure of P-gp inhibition.
Caption: Rhodamine 123 accumulation assay workflow.
Materials:
-
P-gp overexpressing cell line (e.g., MCF-7/ADR) and its parental, non-resistant counterpart (e.g., MCF-7)
-
Cell culture medium and supplements
-
96-well black, clear-bottom tissue culture plates
-
This compound (positive control inhibitor)
-
Rhodamine 123
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 1% Triton X-100 in PBS)
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed both the P-gp overexpressing and parental cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Inhibitor Pre-incubation: The next day, remove the culture medium and wash the cells once with warm PBS. Add fresh medium containing various concentrations of this compound (or your test compound). Include a vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C.
-
Substrate Addition: Add Rhodamine 123 to each well to a final concentration of 1-5 µM.
-
Incubation: Incubate the plate at 37°C for 30-90 minutes, protected from light.
-
Termination and Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123 and stop the transport process.
-
Lysis and Fluorescence Measurement: Add lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking. Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~525 nm).
Calcein-AM Efflux Assay
This assay measures the efflux of the non-fluorescent Calcein-AM, which is converted to the highly fluorescent Calcein intracellularly.
Materials:
-
P-gp overexpressing cell line and its parental counterpart
-
Cell culture medium and supplements
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
Calcein-AM
-
PBS
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed cells as described for the Rhodamine 123 assay.
-
Substrate Loading: Remove the culture medium and wash the cells once with warm PBS. Add fresh medium containing Calcein-AM (final concentration 0.25-1 µM). Incubate for 30 minutes at 37°C to allow for substrate uptake and conversion to Calcein.
-
Inhibitor Incubation: Aspirate the Calcein-AM containing medium and wash the cells once with warm PBS. Add fresh medium containing various concentrations of this compound (or your test compound) and a vehicle control.
-
Efflux Period: Incubate the plate at 37°C for 30-60 minutes to allow for P-gp-mediated efflux of Calcein-AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Calcein using a microplate reader (excitation ~494 nm, emission ~517 nm) or by flow cytometry.[28]
Interpreting the Data: From Fluorescence to IC50
The raw fluorescence data must be processed to determine the inhibitory potency of the test compound. A key metric is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor that is required for 50% inhibition of P-gp activity.
Data Analysis Steps:
-
Background Subtraction: Subtract the fluorescence of wells containing only medium from all experimental wells.
-
Normalization: Normalize the fluorescence data. For the Rhodamine 123 assay, you can express the data as a percentage of the fluorescence in the vehicle-treated P-gp overexpressing cells. For the Calcein-AM assay, the data is often expressed as a percentage of the fluorescence in the parental cells (representing 100% accumulation).
-
Dose-Response Curve: Plot the normalized fluorescence against the logarithm of the inhibitor concentration.
-
IC50 Calculation: Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[21][25]
Example Data Table:
| This compound (µM) | Mean Fluorescence (a.u.) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 1500 | 120 | 0 |
| 0.1 | 1850 | 150 | 23.3 |
| 1 | 3500 | 280 | 133.3 |
| 10 | 6200 | 450 | 313.3 |
| 100 | 6500 | 500 | 333.3 |
Note: The "% Inhibition" in an accumulation assay can exceed 100% as the baseline (0% inhibition) is the low fluorescence of the P-gp active cells.
Trustworthiness and Self-Validation: The Hallmarks of a Robust Assay
To ensure the integrity of your results, a self-validating experimental design is crucial. This involves the inclusion of key controls:
-
Parental Cell Line: This control, which lacks or has low P-gp expression, establishes the baseline for maximum substrate accumulation and confirms that the observed efflux is indeed P-gp mediated.
-
Positive Control Inhibitor: A well-characterized inhibitor like this compound or Cyclosporin A should be included in every experiment to confirm that the assay is responsive to P-gp inhibition.[29]
-
Vehicle Control: This control accounts for any effects of the solvent (e.g., DMSO) used to dissolve the test compounds.
By consistently including these controls, you can be confident that your assay is performing as expected and that the observed effects are specific to P-gp inhibition.
Conclusion
Validating the inhibition of P-glycoprotein is a critical step in the development of new therapies to overcome multidrug resistance. By understanding the mechanisms of P-gp and its inhibitors, carefully selecting the appropriate fluorescent substrate, and employing robust, self-validating experimental protocols, researchers can generate high-quality, reliable data. This guide provides the foundational knowledge and practical steps to confidently navigate the complexities of P-gp inhibition assays and contribute to the advancement of more effective therapeutics.
References
- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. The role of the MDR1 (P-glycoprotein) gene in multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shedding light on drug transport: structure and function of the P-glycoprotein multidrug transporter (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Structure and Function of Multidrug Resistance Protein 1 | Semantic Scholar [semanticscholar.org]
- 8. Structure-Function Relationships in the Human P-Glycoprotein (ABCB1): Insights from Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-glycoprotein system as a determinant of drug interactions: the case of digoxin-verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unravelling the complex drug–drug interactions of the cardiovascular drugs, this compound and digoxin, with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cooperativity between this compound and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 27. Active transport of fluorescent P-glycoprotein substrates: evaluation as markers and interaction with inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 29. This compound P-glycoprotein transport across the rat blood-brain barrier: cyclosporine, a concentration inhibition analysis, and comparison with human data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Verapamil and Other P-glycoprotein Inhibitors: A Guide for Drug Development Professionals
This guide offers an in-depth, objective comparison of Verapamil and other notable P-glycoprotein (P-gp) inhibitors in vitro. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, explains the causality behind methodological choices, and provides actionable insights for assessing P-gp-mediated drug interactions.
The Gatekeeper: Understanding P-glycoprotein (P-gp) and Its Inhibition
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a crucial member of the ATP-binding cassette (ABC) transporter superfamily.[1][2] Functioning as an ATP-dependent efflux pump, P-gp actively extrudes a vast array of structurally diverse xenobiotics from cells.[1] This mechanism is a double-edged sword. While it protects vital organs like the brain, testes, and placenta from toxins, its overexpression in cancer cells is a primary cause of multidrug resistance (MDR), a major hurdle in chemotherapy.[1][3] Furthermore, P-gp expressed in the intestine, liver, and kidneys significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of many drugs, leading to potential drug-drug interactions (DDIs).[4][5]
The development and characterization of P-gp inhibitors are therefore critical for overcoming MDR and mitigating risks of adverse DDIs.[1][6] this compound, a first-generation calcium channel blocker, was one of the first compounds identified with P-gp inhibitory properties and remains a widely used benchmark in in vitro studies.[3][7][8] However, its clinical utility as a P-gp inhibitor is hampered by its primary cardiovascular effects.[8] This has spurred the development of subsequent generations of more potent and specific inhibitors.
This guide will compare this compound with other key P-gp inhibitors, including:
-
First-generation: Cyclosporine A, Quinidine
-
Third-generation: Tariquidar (XR9576), Elacridar (GF120918)
The comparison will be framed around the three most common and robust in vitro assays used to characterize P-gp inhibition.
The Inhibitors: A Comparative Overview
P-gp inhibitors are broadly classified into generations based on their specificity and potency.
-
First-Generation Inhibitors: These are typically therapeutic agents that were serendipitously found to inhibit P-gp. This compound and Cyclosporine A fall into this category.[3] They often lack specificity and possess their own pharmacological activities, which can lead to toxicity at the concentrations required for effective P-gp inhibition.[8]
-
Second-Generation Inhibitors: Developed to have higher potency and fewer side effects than the first generation.
-
Third-Generation Inhibitors: These are highly potent and specific P-gp inhibitors, such as Tariquidar and Elacridar, designed to have minimal intrinsic pharmacological activity.[9]
Head-to-Head Comparison: In Vitro Assay Performance
The inhibitory potential of a compound against P-gp is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency. It is crucial to recognize that IC50 values can vary significantly depending on the assay system, cell line, probe substrate, and specific experimental conditions.[3][10] Therefore, understanding the context of the data is paramount.
Cell-Based Efflux Assays: The Calcein-AM Uptake Assay
This high-throughput fluorescence-based assay is a popular initial screen for P-gp interaction.[1][10]
Principle: The non-fluorescent, lipophilic compound Calcein-AM readily enters cells and is a substrate for P-gp.[1][11] Inside the cell, esterases cleave it into the highly fluorescent, hydrophilic calcein, which is not a P-gp substrate and becomes trapped.[1][11] In P-gp overexpressing cells, Calcein-AM is rapidly effluxed before it can be converted, resulting in low intracellular fluorescence.[1] A P-gp inhibitor blocks this efflux, leading to Calcein-AM accumulation, conversion to calcein, and a measurable increase in fluorescence.[1][12]
Experimental Protocol: Calcein-AM Assay
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., K562/MDR, CEM/ADR5000) into a 96-well black, clear-bottom plate and culture to form a confluent monolayer.
-
Compound Incubation: Wash cells with a suitable buffer (e.g., PBS). Add serial dilutions of the test inhibitor (e.g., this compound) and control compounds to the wells. Include a vehicle control (e.g., DMSO).[1]
-
Calcein-AM Addition: Add Calcein-AM solution to each well to a final concentration of approximately 0.25-0.5 µM and incubate for 15-45 minutes at 37°C in the dark.[10][11][13]
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular Calcein-AM.[10]
-
Fluorescence Measurement: Measure the intracellular calcein fluorescence using a microplate reader or flow cytometer with excitation/emission wavelengths of ~485/530 nm.[10][13]
-
Data Analysis: Calculate the percent inhibition relative to a positive control (e.g., a saturating concentration of a known inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.
Bidirectional Transport Assays: The "Gold Standard"
This assay, typically using Caco-2 or MDCK-MDR1 cell monolayers, is considered a more definitive and physiologically relevant method for assessing P-gp interactions.[5][14][15] It can distinguish between P-gp substrates and inhibitors.
Principle: Cells are grown on a semi-permeable membrane in a Transwell® system, forming a polarized monolayer that mimics the intestinal barrier. The transport of a known P-gp substrate (e.g., Digoxin, Quinidine) is measured in two directions: from the apical (A) to the basolateral (B) side, and from B to A.[5][16] For a P-gp substrate, B-to-A transport is significantly higher than A-to-B transport due to active efflux. The ratio of these transport rates (Papp B-A / Papp A-B) is the Efflux Ratio (ER). An ER > 2 is a common indicator of active efflux.[14] A P-gp inhibitor will reduce the B-to-A transport of the probe substrate, thereby decreasing the ER in a concentration-dependent manner.[6][14]
Experimental Protocol: Caco-2 Bidirectional Transport Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the transport of a paracellular marker like mannitol.[4][17]
-
Transport Experiment:
-
Wash the monolayers with transport buffer.
-
Add the probe substrate (e.g., ³H-Digoxin) to either the apical or basolateral donor chamber, along with varying concentrations of the test inhibitor.
-
At specified time points, collect samples from the receiver chamber.
-
-
Quantification: Quantify the amount of probe substrate transported using liquid scintillation counting (for radiolabeled probes) or LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. Determine the Efflux Ratio (ER). Plot the ER or B-A Papp against the inhibitor concentration to calculate the IC50 value.[6]
Mechanistic Insight: P-gp ATPase Activity Assay
This cell-free assay directly measures the impact of a compound on the engine of the P-gp pump: its ATPase activity.
Principle: P-gp utilizes the energy from ATP hydrolysis to transport substrates.[18][19] The P-gp ATPase activity assay measures the rate of ATP consumption (by detecting the generation of inorganic phosphate, Pi) in isolated membranes containing high concentrations of P-gp.[19] Compounds that interact with P-gp can either stimulate or inhibit this ATPase activity. Substrates typically stimulate ATPase activity, while inhibitors block it.[20][18] This assay is valuable for confirming direct interaction with the P-gp transporter.
Experimental Protocol: P-gp ATPase Assay
-
Membrane Preparation: Use commercially available membrane preparations from cells overexpressing human P-gp (e.g., from Sf9 insect cells).[19]
-
Reaction Setup: In a 96-well plate, incubate the P-gp membranes with an assay buffer.
-
Compound Addition: Add the test compound at various concentrations. Include a basal control (no compound), a positive control stimulant (e.g., this compound at an activating concentration), and a positive control inhibitor (e.g., sodium orthovanadate).[19][21]
-
Initiate Reaction: Start the reaction by adding MgATP. Incubate at 37°C for a defined period (e.g., 20-40 minutes).[21]
-
Stop and Detect: Stop the reaction and measure the amount of inorganic phosphate (Pi) generated, often using a colorimetric method (e.g., with malachite green) or by measuring the remaining ATP using a luciferase-based system.[18][19]
-
Data Analysis: Calculate the change in ATPase activity relative to the basal and maximally stimulated controls to determine if the compound is a stimulant or an inhibitor and to calculate its EC50 (for stimulation) or IC50 (for inhibition).
Quantitative Comparison and Discussion
The following table summarizes representative IC50 values for this compound and other key inhibitors across different in vitro assays. It is critical to note that these values are compiled from various sources and direct comparisons should be made with caution due to differing experimental conditions.
| Inhibitor | Generation | Assay Type | Probe Substrate / System | Representative IC50 (µM) | Reference |
| This compound | First | Transport | Digoxin / Caco-2 | ~0.1-10 | [5][22] |
| Transport | Rhodamine 123 / LLC-PK1/MDR1 | ~7.0 | [3] | ||
| ATPase | P-gp Membranes | Stimulatory Kₘ ~1.9, Inhibitory Kᵢ ~454 | [20] | ||
| Calcein-AM | K562/MDR | Varies with P-gp expression | [10] | ||
| Cyclosporine A | First | Transport | Digoxin / Caco-2 | Low µM range | [16][22] |
| Transport | - | 3.2 | [23] | ||
| Quinidine | First | Transport | Digoxin / Caco-2 | Low µM range | [5][16][22] |
| Transport | - | EC50 ~0.9 | [24] | ||
| Elacridar | Third | Transport | Rhodamine 123 / MCF7R | 0.05 | [25] |
| Binding | [³H]azidopine / P-gp | 0.16 | [26] | ||
| Tariquidar | Third | PET (in vivo) | (R)-[¹¹C]this compound / Rat | ED50 ~3.0 mg/kg | [27] |
| PET (in vivo) | (R)-[¹¹C]this compound / Human | - | [28][29] |
Key Insights and Causality:
-
This compound's Variability: The wide range of reported IC50 values for this compound highlights its sensitivity to experimental conditions.[3] Its interaction with P-gp is complex; it acts as both a substrate and an inhibitor.[30] At low concentrations, it can stimulate P-gp's ATPase activity, while at higher concentrations, it becomes inhibitory.[20][30] This biphasic behavior suggests the presence of at least two binding sites with different affinities.[20] Furthermore, this compound can also downregulate P-gp expression over time, a mechanism distinct from direct inhibition.[31][32]
-
Superior Potency of Third-Generation Inhibitors: The data clearly show that third-generation inhibitors like Elacridar have significantly lower IC50 values (in the nanomolar range) compared to first-generation inhibitors like this compound (micromolar range).[25] This is a direct result of their rational design to specifically target P-gp with high affinity.[9]
-
Assay Choice Matters: The choice of assay influences the outcome. The Calcein-AM assay is an excellent high-throughput screen, but it is less specific than transport assays.[4] Bidirectional transport assays provide more physiologically relevant data on how an inhibitor affects the flux of another drug.[14] The ATPase assay provides direct mechanistic evidence of interaction with the transporter but does not directly measure substrate transport.[18] For a comprehensive profile, a combination of these assays is recommended.[4]
-
Probe Substrate Influence: The choice of probe substrate can also affect the measured IC50 value. Different substrates may bind to different or overlapping sites on P-gp, leading to variations in competitive inhibition profiles. Digoxin and prazosin have been noted as particularly sensitive probes, often yielding lower IC50 values.[33]
Conclusion and Recommendations
While This compound remains a cornerstone reference compound in P-gp research due to its historical significance and well-documented, albeit complex, interactions, its utility is primarily as a benchmark for in vitro validation.[7][17] Its dual role as a substrate and inhibitor, biphasic ATPase activity, and ability to downregulate P-gp expression make it a fascinating but complicated tool.[20][31][32]
For researchers seeking to effectively block P-gp function in vitro with high potency and specificity, third-generation inhibitors such as Elacridar and Tariquidar are demonstrably superior choices. Their nanomolar potency allows for more definitive inhibition at concentrations that are less likely to cause off-target effects.[25]
Recommendations for Experimental Design:
-
Validate Your System: Always include positive and negative controls. This compound is a suitable positive control inhibitor for validating an assay's ability to detect P-gp inhibition.[5][17]
-
Use Multiple Assays: For a thorough characterization, begin with a high-throughput screen like the Calcein-AM assay, followed by a more definitive bidirectional transport assay to confirm functional inhibition of substrate efflux.[4]
-
Consider the Probe: When using transport assays, consider a sensitive and clinically relevant probe substrate like Digoxin.[33]
-
Acknowledge Context: When comparing IC50 values from different sources, meticulously compare the experimental systems, including cell lines, probe substrates, and incubation times, to make a valid assessment. The level of P-gp expression in the cell line used can significantly impact the resulting IC50 value.[10]
By understanding the principles behind the key in vitro assays and the distinct characteristics of different inhibitor classes, researchers can design more robust experiments and generate more reliable, interpretable data in the quest to modulate P-gp activity for improved therapeutic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. ovid.com [ovid.com]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. Validation of quinidine as a probe substrate for the in vitro P-gp inhibition assay in Caco-2 cell monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caco-2 cell methodology and inhibition of the P-glycoprotein transport of digoxin by Aloe vera juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. portlandpress.com [portlandpress.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Validation of quinidine as a probe substrate for the in vitro P-gp inhibition assay in Caco-2 cell monolayer | springermedicine.com [springermedicine.com]
- 23. The potent immunosuppressive cyclosporin FR901459 inhibits the human P-glycoprotein and formyl peptide receptor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Modulation of P-glycoprotein at the Human Blood-Brain Barrier by Quinidine or Rifampin Treatment: A Positron Emission Tomography Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. selleckchem.com [selleckchem.com]
- 27. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]this compound PET - PMC [pmc.ncbi.nlm.nih.gov]
- 28. P-glycoprotein mediated interaction between (R)-[11C]this compound and tariquidar at the human blood-brain barrier studied with positron emission tomography, a comparison with rat data - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pgp-mediated interaction between (R)-[11C]this compound and tariquidar at the human blood-brain barrier: a comparison with rat data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Cooperativity between this compound and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 31. This compound decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
- 33. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Verapamil: Cross-Validation of its Anti-Cancer Effects in Diverse Cell Line Models
For researchers and drug development professionals navigating the complex landscape of oncology, the repositioning of existing drugs offers a promising and expedited path to novel cancer therapies. Verapamil, a long-established L-type calcium channel blocker, has garnered significant attention for its potential anti-cancer properties, particularly its ability to counteract multidrug resistance (MDR). This guide provides an in-depth, comparative analysis of this compound's effects across various cancer cell line models, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
The Dual-Pronged Anti-Cancer Mechanism of this compound
This compound's efficacy in oncology stems from a dual mechanism of action. Primarily known for its role in cardiovascular medicine, its ability to block L-type calcium channels disrupts the intracellular calcium homeostasis that is often dysregulated in cancer cells and can be crucial for tumor development processes.[1] Beyond this, and perhaps more significantly for cancer therapy, this compound is a first-generation inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic agents from cancer cells.[2]
By competitively inhibiting P-gp, this compound effectively traps cytotoxic drugs within resistant cancer cells, restoring their sensitivity to treatment.[3] This chemosensitizing effect has been observed in a multitude of cancer cell lines, including those of non-small cell lung cancer, colorectal carcinoma, leukemia, and neuroblastoma.[2]
Comparative Efficacy of this compound Across Cancer Cell Lines
The cytotoxic and chemosensitizing effects of this compound vary significantly across different cancer cell line models. This variability is influenced by factors such as the intrinsic expression levels of P-gp and the specific dependencies of the cancer cells on calcium signaling pathways. The following table summarizes key experimental findings of this compound's effects on various cancer cell lines.
| Cell Line | Cancer Type | This compound Concentration/IC50 | Observed Effects | Reference(s) |
| HL-60 | Acute Myeloid Leukemia | IC50 ≈ 50 µg/mL | Induces 77.7% apoptosis after 24 hours; alters cell cycle distribution (decreased G1, increased S phase).[4][5] | |
| HCT116 | Colon Carcinoma | 1-500 µmol/L | Inhibits proliferation in a dose-dependent manner; induces apoptosis and G0/G1 cell cycle arrest.[3] | |
| MCF-7 | Breast Adenocarcinoma | 50 µM (in combination) | Enhances the cytotoxic effect of 5-Fluorouracil.[6] | |
| B16 | Murine Melanoma | 100 µM | Transiently increases c-myc expression; cells eventually undergo apoptosis after this compound removal.[7] | |
| Various Brain Tumors | Medulloblastoma, Glioma, Neuroblastoma | IC50: 25-50 µM | Reversibly inhibits proliferation; causes a slight increase in the G1 phase of the cell cycle.[8] | |
| G292 | Osteosarcoma | 50-100 µg/mL | Significantly inhibits cellular activity and induces apoptosis.[9] | |
| A549 | Non-Small Cell Lung Cancer | 6.6 µM | Increases sensitivity to adriamycin, vincristine, and etoposide.[10] |
Essential Experimental Protocols for this compound Evaluation
To ensure the generation of robust and comparable data, standardized experimental protocols are paramount. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the anti-cancer effects of this compound.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Harvesting: Collect both adherent and floating cells after treatment with this compound.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining
This method utilizes propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.
Protocol:
-
Cell Harvesting and Fixation: Harvest the this compound-treated cells and fix them in cold 70% ethanol.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining.
-
PI Staining: Stain the cells with a solution containing propidium iodide.
-
Analysis: Analyze the DNA content of the stained cells using a flow cytometer.
Multidrug Resistance Assessment: Rhodamine 123 Efflux Assay
This functional assay measures the activity of P-gp by quantifying the efflux of the fluorescent substrate rhodamine 123.
Protocol:
-
Cell Loading: Incubate the cancer cells with rhodamine 123 in the presence or absence of this compound.
-
Washing: Wash the cells to remove extracellular rhodamine 123.
-
Efflux Period: Incubate the cells in rhodamine 123-free medium (with or without this compound) to allow for efflux.
-
Analysis: Measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence plate reader. Reduced efflux in the presence of this compound indicates P-gp inhibition.
Comparative Analysis: this compound vs. Other P-glycoprotein Inhibitors
This compound is considered a first-generation P-gp inhibitor. While effective in vitro, its clinical application for MDR reversal has been hampered by the high concentrations required, which can lead to cardiovascular side effects.[11] This has spurred the development of subsequent generations of P-gp inhibitors with improved potency and specificity.
| Inhibitor | Generation | Key Characteristics | Reference(s) |
| This compound | First | Calcium channel blocker with moderate P-gp inhibitory activity. | [2] |
| Cyclosporine A | First | Immunosuppressant with P-gp inhibitory properties. | [12] |
| Tamoxifen | First | Selective estrogen receptor modulator with off-target P-gp inhibition. | [12] |
| Dexthis compound | Second | R-isomer of this compound with reduced cardiovascular effects but also lower P-gp inhibitory potency. | [12] |
| Tariquidar (XR9576) | Third | Potent and specific P-gp inhibitor with high affinity. | [13] |
The choice of P-gp inhibitor for research purposes depends on the specific experimental goals. This compound remains a valuable tool for initial in vitro studies due to its well-characterized dual mechanism and wide availability. However, for in vivo studies or for investigating more potent and specific P-gp inhibition, third-generation inhibitors may be more appropriate.
Conclusion
This compound presents a compelling case for drug repositioning in oncology. Its dual ability to induce direct cytotoxicity and to reverse multidrug resistance makes it a versatile tool for cancer research. By understanding its varied effects across different cancer cell line models and employing standardized, robust experimental protocols, researchers can effectively cross-validate its potential and contribute to the development of more effective cancer therapies. This guide provides a foundational framework for such investigations, emphasizing scientific integrity and a data-driven approach to drug evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro growth inhibition of human colonic tumor cells by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uhod.org [uhod.org]
- 6. High Drug Resistance in Feline Mammary Carcinoma Cell Line (FMCm) and Comparison with Human Breast Cancer Cell Line (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound on cell cycle transit and c-myc gene expression in normal and malignant murine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative effect of this compound alone on brain tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. Circumvention of drug resistance in human non-small cell lung cancer in vitro by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potentiation of tamoxifen activity by this compound in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on the expression of EGFR and NM23 in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of R-verapamil and S-verapamil for Research Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemistry in Verapamil's Biological Activity
This compound, a phenylalkylamine derivative, is a widely recognized L-type calcium channel blocker utilized in the management of cardiovascular conditions such as hypertension, angina, and supraventricular tachyarrhythmias.[1] It is clinically administered as a racemic mixture, comprising equal parts of its two stereoisomers: R-verapamil and S-verapamil. However, extensive research has revealed that these enantiomers possess distinct pharmacological profiles, exhibiting significant differences in their efficacy and therapeutic effects. This guide provides an in-depth comparison of R- and S-verapamil, offering researchers a comprehensive understanding of their differential activities in both cardiovascular and oncology research, supported by experimental data and detailed protocols.
Distinct Pharmacological Profiles: A Tale of Two Enantiomers
The primary mechanism of action for this compound involves the blockade of voltage-gated L-type calcium channels in cardiac and vascular smooth muscle cells.[1][2][3] This inhibition of calcium influx leads to a reduction in myocardial contractility, heart rate, and atrioventricular (AV) nodal conduction, as well as vasodilation of arteries and arterioles.[1] Crucially, the two enantiomers of this compound display marked stereoselectivity in their interaction with these calcium channels and other cellular targets, resulting in divergent physiological effects.
Cardiovascular Effects: Potency and Selectivity
In the cardiovascular system, S-verapamil is the more potent enantiomer concerning its negative dromotropic effects , which relate to the conduction of electrical impulses through the heart.[4] Conversely, R-verapamil demonstrates a greater efficacy in reducing blood pressure .[4]
A placebo-controlled study in healthy human volunteers revealed that S-verapamil is approximately 20.6 to 21.8 times more potent than R-verapamil in prolonging the PR interval, an electrocardiogram (ECG) measure of AV conduction time.[4] In the same study, R-verapamil was found to cause a significantly greater reduction in mean arterial pressure compared to both placebo and S-verapamil.[4]
| Enantiomer | Primary Cardiovascular Effect | Relative Potency (Negative Dromotropic Effect) | Effect on Mean Arterial Pressure (MAP) |
| S-verapamil | Negative Dromotropy (slows AV conduction) | ~20-22x more potent than R-verapamil[4] | No significant effect[4] |
| R-verapamil | Vasodilation (reduces blood pressure) | Less potent | Significant reduction[4] |
This differential activity can be attributed to the stereospecific interactions with the L-type calcium channel. The binding site on the α1 subunit of the channel exhibits a higher affinity for the S-enantiomer, leading to a more pronounced effect on cardiac conduction.
Oncology Research: Multidrug Resistance and Direct Anti-Cancer Effects
This compound has been investigated for its ability to reverse multidrug resistance (MDR) in cancer cells, a phenomenon often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[5] Interestingly, the activity of this compound as an MDR modulator does not appear to be stereospecific. In vitro studies on various drug-resistant human tumor cell lines have shown that both R- and S-verapamil are equally effective at increasing the intracellular concentration and cytotoxicity of chemotherapeutic agents like doxorubicin (Adriamycin).[6]
This lack of stereospecificity in P-gp inhibition, coupled with the lower cardiotoxicity of R-verapamil, has led to the suggestion that the R-enantiomer may be a more suitable candidate for clinical applications in overcoming MDR .[6][7]
Beyond its role in MDR, this compound has also been shown to exert direct anti-cancer effects, including the inhibition of cell proliferation and the induction of apoptosis and autophagy in various cancer cell lines.[8][9][10] While some studies have explored the cytotoxic effects of racemic this compound, there is a growing interest in dissecting the specific contributions of each enantiomer. One study on multidrug-resistant protein 1 (MRP1) overexpressing cells found that S-verapamil potently induced cell death, whereas R-verapamil sensitized the cells to chemotherapeutics.[11]
Signaling Pathways and Mechanisms of Action
The distinct effects of R- and S-verapamil stem from their differential interactions with their primary target, the L-type calcium channel, and potentially other cellular components.
Cardiovascular Signaling
The binding of S-verapamil to L-type calcium channels in cardiomyocytes and AV nodal cells is more potent, leading to a greater reduction in calcium influx. This results in a more significant decrease in the slope of phase 0 of the action potential in nodal cells and a prolongation of the refractory period, thus slowing conduction. R-verapamil, with its lower affinity for these channels, has a less pronounced effect on cardiac conduction but a greater vasodilatory effect, likely due to a more favorable interaction with calcium channels in vascular smooth muscle or other vasodilatory mechanisms.
Caption: Differential cardiovascular signaling of this compound enantiomers.
Cancer Research Signaling
In the context of cancer, the primary mechanism for overcoming MDR is the direct inhibition of the P-glycoprotein efflux pump. Both enantiomers appear to bind to P-gp, preventing the expulsion of chemotherapeutic drugs and thereby increasing their intracellular concentration and efficacy.[6] The direct anti-cancer effects may be linked to the modulation of intracellular calcium levels, which can trigger apoptotic pathways. Some evidence also points to this compound inducing autophagy, a cellular self-degradation process that can either promote cell survival or lead to cell death depending on the context.
Caption: Mechanisms of this compound enantiomers in cancer research.
Experimental Protocols for Comparative Efficacy Studies
To rigorously compare the efficacy of R- and S-verapamil, well-defined experimental protocols are essential. The following sections provide step-by-step methodologies for key in vitro and analytical experiments.
In Vitro Assessment of Multidrug Resistance Reversal
This protocol outlines a method to compare the ability of R- and S-verapamil to reverse P-gp-mediated drug resistance in cancer cell lines using a cell viability assay.
1. Cell Culture:
-
Culture a P-gp overexpressing cancer cell line (e.g., K562/ADR, NCI/ADR-RES) and its corresponding drug-sensitive parental cell line (e.g., K562, OVCAR-8) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of a chemotherapeutic agent (e.g., doxorubicin, paclitaxel) in culture medium.
-
Prepare solutions of R-verapamil and S-verapamil at a fixed, non-toxic concentration (e.g., 5 µM).
-
Treat the cells with the chemotherapeutic agent alone or in combination with either R-verapamil or S-verapamil. Include control wells with untreated cells and cells treated with the this compound enantiomers alone.
-
Incubate the plate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO, acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot dose-response curves for the chemotherapeutic agent in the absence and presence of each this compound enantiomer.
-
Determine the IC50 (half-maximal inhibitory concentration) values for the chemotherapeutic agent under each condition.
-
The fold-reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the this compound enantiomer.
Caption: Workflow for MTT-based multidrug resistance reversal assay.
Chiral Separation and Quantification by LC-MS/MS
Accurate quantification of individual enantiomers in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This protocol provides a general framework for the chiral separation of R- and S-verapamil using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Plasma):
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) and vortexing.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a chiral column specifically designed for the separation of this compound enantiomers (e.g., a polysaccharide-based chiral stationary phase).
-
Employ an isocratic or gradient mobile phase, typically consisting of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer with additives (e.g., ammonium acetate, formic acid) to optimize separation and ionization.
-
Set an appropriate flow rate and column temperature.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use multiple reaction monitoring (MRM) to detect and quantify the precursor-to-product ion transitions for R-verapamil, S-verapamil, and the internal standard.
-
3. Data Analysis:
-
Generate calibration curves for each enantiomer using standards of known concentrations.
-
Determine the concentration of R- and S-verapamil in the plasma samples by interpolating their peak area ratios to the internal standard on the respective calibration curves.
Conclusion and Future Directions
The distinct pharmacological profiles of R- and S-verapamil underscore the critical importance of stereochemistry in drug action. In cardiovascular research, the higher potency of S-verapamil on AV conduction and the greater blood pressure-lowering effect of R-verapamil offer opportunities for developing more targeted therapies. For oncology applications, the non-stereospecific nature of P-gp inhibition by this compound, combined with the reduced cardiotoxicity of the R-enantiomer, positions R-verapamil as a promising agent for overcoming multidrug resistance.
Future research should continue to elucidate the nuanced differences in the downstream signaling pathways modulated by each enantiomer. A more comprehensive understanding of the stereospecificity of this compound's direct anti-cancer effects is also warranted. The development of novel analytical methods for the sensitive and efficient chiral separation of this compound and its metabolites will be instrumental in advancing our knowledge of their pharmacokinetic and pharmacodynamic properties. By leveraging this detailed understanding, researchers can better design experiments and develop more effective and safer therapeutic strategies.
References
- 1. droracle.ai [droracle.ai]
- 2. Stereoisomers of calcium antagonists discriminate between coronary vascular and myocardial sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of (R)- and (S)-verapamil and racemic this compound in humans: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The activity of this compound as a resistance modifier in vitro in drug resistant human tumour cell lines is not stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of this compound analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. This compound inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (R)- and (S)-verapamil differentially modulate the multidrug-resistant protein MRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Verapamil as a Gold Standard: A Comparative Guide to Positive Controls in Calcium Channel Blockade Experiments
For researchers, scientists, and drug development professionals navigating the intricate world of calcium signaling, the selection of an appropriate positive control is a cornerstone of experimental validity. This guide provides an in-depth technical comparison of Verapamil as a positive control for calcium channel blockade experiments, offering insights into its mechanism, practical applications, and a comparative analysis with other common alternatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative references.
The Critical Role of Calcium Channels and the Rationale for a Positive Control
Voltage-gated calcium channels (VGCCs) are pivotal players in a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Consequently, they are a significant target for therapeutic drug discovery. In any experiment designed to identify or characterize new calcium channel blockers, a positive control is indispensable. It serves as a benchmark to validate the assay's ability to detect the expected biological effect, ensuring that the experimental system is functioning correctly and that any observed inhibition from a test compound is a true biological effect and not an artifact.
This compound, a phenylalkylamine, has long been established as a reliable and well-characterized L-type calcium channel blocker, making it an excellent choice for a positive control in a variety of experimental setups.[1][2][3]
This compound: Mechanism of Action and Experimental Considerations
This compound exerts its inhibitory effect by binding to the intracellular side of the α1 subunit of L-type calcium channels.[4] Its mechanism is state-dependent, meaning it has a higher affinity for channels that are in the open or inactivated state, which are more prevalent during cellular depolarization.[5][6][7] This characteristic is crucial to consider when designing experimental protocols, as the efficacy of this compound can be influenced by the stimulation frequency and the membrane potential of the cells.
Beyond its primary action on L-type calcium channels, it is important for researchers to be aware that this compound can also affect other ion channels, including T-type calcium channels and certain potassium channels, particularly at higher concentrations.[5][8][9] This underscores the importance of using this compound at appropriate, well-characterized concentrations to ensure specificity as a positive control for L-type calcium channel blockade.
Comparative Analysis: this compound vs. Alternative Positive Controls
While this compound is a robust choice, other calcium channel blockers, such as the dihydropyridine Nifedipine and the benzothiazepine Diltiazem, are also utilized as positive controls. The choice between them depends on the specific experimental goals and the subtype of calcium channel being investigated.
| Feature | This compound (Phenylalkylamine) | Nifedipine (Dihydropyridine) | Diltiazem (Benzothiazepine) |
| Primary Target | L-type calcium channels | L-type calcium channels | L-type calcium channels |
| Binding Site | Intracellular pore | Allosteric site on the exterior of the channel | Intracellular pore, with some overlapping features with this compound's site[3] |
| State-Dependency | High affinity for open and inactivated states[5][6][7] | Preferentially binds to inactivated channels | Binds to open and inactivated states |
| Tissue Selectivity | More pronounced effects on cardiac tissue[7] | Greater selectivity for vascular smooth muscle | Intermediate between this compound and Nifedipine |
| IC50 Range (L-type) | 250 nM - 15.5 µM (highly dependent on cell type and conditions)[10][11] | Low micromolar to nanomolar range | Micromolar range[1] |
| Off-Target Effects | Can block T-type calcium channels and potassium channels at higher concentrations[5][8][9] | Can have effects independent of calcium channel blockade at high concentrations[12][13] | Can also inhibit other ion channels |
Key Considerations for Selection:
-
For cardiac electrophysiology studies, this compound's pronounced effects on heart tissue make it a highly relevant positive control.[7]
-
For studies focused on vascular smooth muscle, Nifedipine's selectivity for this tissue type may be more appropriate.
-
Diltiazem offers a profile that is somewhat intermediate and can be a suitable alternative depending on the specific research question.[9]
It is crucial to determine the IC50 of your chosen positive control in your specific cell line and under your experimental conditions to ensure you are working within a relevant and specific concentration range.
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed protocols for two common methods used to assess calcium channel blockade, using this compound as the positive control.
Automated Fluorescence-Based Calcium Flux Assay (e.g., FLIPR)
This high-throughput method is ideal for screening large compound libraries. It utilizes a calcium-sensitive fluorescent dye that reports changes in intracellular calcium concentration.
Signaling Pathway and Assay Principle:
Caption: Workflow of a fluorescence-based calcium flux assay.
Step-by-Step Protocol:
-
Cell Culture: Plate cells expressing the L-type calcium channel of interest (e.g., HEK293 cells stably expressing Cav1.2) in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM) according to the manufacturer's instructions.[14] Probenecid may be included to prevent dye leakage from the cells.[15]
-
Remove the culture medium from the cell plate and add the dye-loading solution.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare a dilution series of your test compounds in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Prepare a known concentration of this compound as your positive control (e.g., a concentration known to produce ~80-90% inhibition, determined from a dose-response curve).
-
Include a vehicle control (e.g., DMSO at the same final concentration as your compounds).
-
-
Assay Execution on an Automated Platform (e.g., FLIPR):
-
Place the cell plate and the compound plate into the instrument.
-
The instrument will first record a baseline fluorescence reading.
-
It will then add the compounds (including this compound and vehicle) to the cell plate.
-
Following a short incubation period, the instrument will add a depolarizing stimulus (e.g., a high concentration of KCl) to all wells to open the L-type calcium channels.
-
The instrument will then kinetically record the fluorescence changes over time.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (e.g., a saturating concentration of this compound or a no-stimulus control, representing 100% inhibition).
-
Plot the dose-response curves for your test compounds and calculate their IC50 values. The robust inhibition observed with the this compound positive control validates the assay's performance.
-
Manual Patch-Clamp Electrophysiology
This technique provides a direct measure of the ionic current flowing through the calcium channels and is considered the gold standard for characterizing ion channel modulators.
Experimental Workflow:
Caption: Workflow for a patch-clamp electrophysiology experiment.
Step-by-Step Protocol:
-
Solutions and Cell Preparation:
-
Prepare an external solution containing BaCl2 or CaCl2 as the charge carrier and an internal solution for the patch pipette.
-
Use cells expressing the target L-type calcium channel.
-
-
Establishing a Whole-Cell Recording:
-
Using a micromanipulator, bring a glass micropipette filled with the internal solution into contact with a cell.
-
Apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
-
Recording Protocol:
-
Hold the cell at a negative membrane potential (e.g., -80 mV) where the calcium channels are in a closed state.
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit inward calcium currents. Record the baseline current amplitude.
-
Perfuse the external solution containing a known concentration of this compound over the cell.
-
Continue to apply the voltage-step protocol and record the calcium currents in the presence of this compound. A significant reduction in the current amplitude should be observed.
-
Perfuse the cell with the drug-free external solution to demonstrate the reversibility of the block (washout).
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium current before, during, and after the application of this compound.
-
Calculate the percentage of inhibition caused by this compound. A robust and reversible block validates the experimental setup and confirms the presence of functional L-type calcium channels.
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low response to this compound in fluorescence assay | - Poor cell health- Low expression of L-type calcium channels- Inactive this compound solution- Inadequate cell depolarization | - Check cell viability- Verify channel expression (e.g., via qPCR or Western blot)- Prepare fresh this compound solution- Optimize the concentration of the depolarizing agent (e.g., KCl) |
| High variability in fluorescence assay | - Uneven cell plating- Inconsistent dye loading- "Edge effects" in the microplate | - Ensure a homogenous cell suspension before plating- Optimize dye loading time and temperature- Avoid using the outer wells of the plate for experimental samples |
| Irreversible block in electrophysiology | - this compound concentration is too high, leading to non-specific effects- "Rundown" of the calcium current | - Use a lower, more specific concentration of this compound- Include ATP and GTP in the internal pipette solution to maintain channel activity |
| Slow onset of block in electrophysiology | - Slow perfusion rate- this compound is accessing a less accessible binding site | - Increase the perfusion rate- Allow for a longer application time to reach steady-state block |
Conclusion
This compound serves as an exemplary positive control in calcium channel blockade experiments due to its well-defined mechanism of action and extensive characterization in the scientific literature. By understanding its properties and comparing them to other available controls, researchers can make informed decisions to ensure the robustness and validity of their experimental findings. The detailed protocols and troubleshooting guide provided here offer a practical framework for the successful implementation of this compound as a positive control, ultimately contributing to the generation of high-quality, reproducible data in the quest for novel calcium channel modulators.
References
- 1. Action of metoprolol, enalapril, diltiazem, this compound, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative cardiovascular effects of this compound, nifedipine, and diltiazem during halothane anesthesia in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Mechanism of block and identification of the this compound binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics and state-dependent effects of this compound on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Comparative effects of this compound, diltiazem, and nifedipine on hemodynamics and left ventricular function during acute myocardial ischemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
- 12. moleculardevices.com [moleculardevices.com]
- 13. cdn.graphpad.com [cdn.graphpad.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Verapamil's Interaction with ABC Transporters: Selectivity and Experimental Assessment
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette (ABC) transporter superfamily represents a critical cellular defense mechanism, actively effluxing a vast array of structurally diverse xenobiotics, including many frontline chemotherapeutic agents. Overexpression of specific ABC transporters, notably P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), is a primary driver of multidrug resistance (MDR) in oncology, a phenomenon that significantly curtails therapeutic efficacy.[1][2] The development of modulators that can inhibit this efflux function has been a long-standing goal in cancer research.
Verapamil, a phenylalkylamine calcium channel blocker, was one of the first compounds identified to reverse P-gp-mediated MDR and is considered a first-generation ABC transporter inhibitor.[3][4] While its clinical application for this purpose has been hampered by dose-limiting cardiovascular toxicity, it remains an indispensable tool in preclinical research for validating the role of ABCB1 in drug disposition.[3][5] However, a nuanced understanding of its interaction profile across the wider family of clinically relevant ABC transporters is essential for its proper use as a research tool and for contextualizing the development of next-generation inhibitors.
This guide provides a comparative analysis of this compound's impact on ABCB1, ABCC1, and ABCG2, grounded in experimental data. We will dissect its mechanism of action, compare its relative potency, and provide validated protocols for researchers to assess these interactions in their own experimental systems.
Section 1: this compound and ABCB1 (P-glycoprotein) — The Canonical Interaction
This compound's interaction with ABCB1 is the most extensively characterized. It functions as both a substrate and a competitive inhibitor, directly interfering with the transporter's ability to bind and efflux cytotoxic drugs.[1][5]
Mechanism of Inhibition: this compound competitively inhibits the transport function of P-gp, leading to increased intracellular accumulation of co-administered chemotherapeutics.[1] The mechanism is complex and involves a cooperative interplay with ATP binding. Studies have shown that this compound stimulates the ATPase activity of P-gp, but this activation follows biphasic kinetics, suggesting multiple binding or allosteric effects that ultimately prevent the productive transport of other substrates.[6] This interaction leads to distinct conformational changes within the transporter.[6] It is important to note that both the (R)- and (S)-enantiomers of this compound are effective at modulating P-gp, though they may possess slightly different binding affinities.[7]
Quantitative Impact & Chemosensitization: In cellular models, this compound potently reverses ABCB1-mediated resistance. For instance, in ABCB1-overexpressing cell lines, the addition of non-toxic concentrations of this compound (typically in the low micromolar range) can reduce the half-maximal inhibitory concentration (IC50) of drugs like doxorubicin or vincristine by several orders of magnitude.[4][8] This chemosensitizing effect makes this compound a benchmark positive control in MDR reversal assays.[5][9]
Clinical Limitations: Despite its preclinical efficacy, this compound failed to translate into a successful clinical MDR-reversing agent. The high plasma concentrations required to achieve P-gp inhibition in vivo are similar to those that induce its primary pharmacological effect of calcium channel blockade, leading to unacceptable cardiovascular toxicity (e.g., hypotension, arrhythmias).[3][5] This challenge paved the way for the development of second and third-generation inhibitors with higher potency and greater specificity.
Section 2: this compound and ABCC1 (MRP1) — A Complex Modulatory Role
Unlike its direct inhibitory effect on ABCB1, this compound's interaction with ABCC1 is more intricate and cannot be classified as simple inhibition.
Mechanism of Modulation: ABCC1-mediated transport of many drugs is dependent on the presence of glutathione (GSH).[10] Research has shown that this compound can stimulate the transport of GSH out of the cell by ABCC1.[10] This leads to a depletion of the intracellular GSH pool, which indirectly impairs the transporter's ability to efflux other substrates. This effect is dose-dependent and can be blocked by ATPase inhibitors like vanadate.[10]
Furthermore, the two enantiomers of this compound exert distinct effects on ABCC1. (S)-Verapamil potently induces cell death in ABCC1-overexpressing cells by causing a significant decrease in cellular GSH.[11] In contrast, (R)-Verapamil acts more like a classical inhibitor of transport for substrates like leukotriene C4 and can effectively sensitize ABCC1-overexpressing cells to chemotherapy.[11] This stereospecificity highlights the complex nature of the binding and modulation at the transporter. At the nanomolar concentrations used in PET imaging studies, this compound does not appear to be a transported substrate of ABCC1.[12]
Section 3: this compound and ABCG2 (BCRP) — Evidence for High Selectivity
A significant body of evidence indicates that this compound is a poor substrate and a very weak, if not negligible, inhibitor of ABCG2. This selectivity is a key feature that distinguishes it from many second and third-generation inhibitors which often have broader-spectrum activity.
In Vitro and In Vivo Evidence: Concentration equilibrium transport assays using cell lines specifically overexpressing human BCRP show no significant directed transport of this compound.[12] Crucially, in vivo studies using positron emission tomography (PET) with (R)-[11C]this compound in knockout mouse models provide definitive evidence. In these studies, the brain accumulation of (R)-[11C]this compound was dramatically increased in P-gp knockout mice (Mdr1a/b−/−) but was not significantly different from wild-type mice in Bcrp1−/− or Mrp1−/− knockout models.[12][13] This demonstrates that at the blood-brain barrier, this compound's efflux is mediated selectively by P-gp, with no meaningful contribution from ABCG2 or ABCC1.[12][13]
Section 4: Comparative Summary
The differential impact of this compound on these three key transporters is summarized below. This selectivity profile is critical for designing experiments where specific inhibition of ABCB1 is desired without confounding effects on ABCC1 or ABCG2.
| Transporter | Alias | Primary Interaction with this compound | Potency / Effective Concentration | Key Mechanistic Feature |
| ABCB1 | P-glycoprotein (P-gp), MDR1 | Competitive Inhibitor / Substrate | High (Low µM range for in vitro reversal) | Competes with other substrates for transport; modulates ATPase activity.[1][6] |
| ABCC1 | MRP1 | Complex Modulator | Moderate to Low | Stimulates GSH efflux, indirectly affecting transport; enantiomer-specific effects.[10][11] |
| ABCG2 | BCRP, MXR | Negligible Interaction | Very Low (Ineffective at typical assay concentrations) | Not a significant substrate or inhibitor at nanomolar or low micromolar concentrations.[12][13] |
Section 5: Experimental Protocols for Assessment
To empirically determine the interaction of a compound like this compound with ABC transporters, a combination of functional assays is required. Below are two foundational, self-validating protocols.
Protocol 5.1: ABCB1 Inhibition via Rhodamine 123 Efflux Assay
Principle: This assay quantifies the ability of an inhibitor to block the efflux of a fluorescent substrate from cells overexpressing a specific transporter. Rhodamine 123 is a well-validated fluorescent substrate for ABCB1. Inhibition of ABCB1 prevents Rhodamine 123 efflux, leading to its intracellular accumulation, which is measured by flow cytometry.
Step-by-Step Methodology:
-
Cell Seeding: Plate a parental cell line with low/no ABCB1 expression (e.g., CCRF-CEM) and its ABCB1-overexpressing, drug-resistant counterpart (e.g., CEM/ADR5000) in parallel. Allow cells to grow to a density of ~5x10^5 cells/mL.
-
Inhibitor Pre-incubation: Resuspend cell pellets in fresh, serum-free media. Aliquot cells and add this compound (or test compound) at various concentrations (e.g., 0.1, 1, 10 µM). Include a "no inhibitor" control. Incubate for 30 minutes at 37°C.
-
Causality Check: Pre-incubation allows the inhibitor to enter the cell and bind to the transporter before the substrate is introduced.
-
-
Substrate Loading: Add Rhodamine 123 to all samples to a final concentration of ~1 µM. Incubate for another 30-60 minutes at 37°C, protected from light.
-
Wash and Resuspend: Pellet the cells by centrifugation, aspirate the supernatant containing the dye and inhibitor, and wash once with ice-cold PBS. Resuspend the final cell pellet in cold PBS for analysis.
-
Self-Validation: Washing in ice-cold buffer halts transporter activity, "freezing" the accumulation state for accurate measurement.
-
-
Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) in the appropriate channel (e.g., FITC).
-
Data Interpretation: In the ABCB1-overexpressing cells, a low MFI is expected in the "no inhibitor" control (due to active efflux). A dose-dependent increase in MFI in the presence of this compound indicates successful inhibition. The parental cell line should exhibit high MFI with or without the inhibitor, confirming the fluorescence signal is not due to non-specific effects.
Protocol 5.2: Chemosensitization (IC50 Shift) Assay
Principle: This assay measures the ability of a non-toxic concentration of an inhibitor to restore the sensitivity of resistant cells to a cytotoxic drug. A significant reduction (shift) in the cytotoxic drug's IC50 value signifies reversal of resistance.
Step-by-Step Methodology:
-
Cell Seeding: Seed both parental (sensitive) and transporter-overexpressing (resistant) cells into 96-well plates at an appropriate density for a 72-hour proliferation assay. Allow cells to adhere overnight.
-
Drug Treatment Matrix: Prepare two sets of plates for the resistant cells.
-
Set A (Cytotoxin Alone): Add a serial dilution of a known transporter substrate cytotoxic drug (e.g., Doxorubicin).
-
Set B (Combination): Add the same serial dilution of the cytotoxic drug, but ensure every well also contains a fixed, non-toxic concentration of this compound (e.g., 1 µM).
-
A single plate for the parental cells treated with the cytotoxin alone serves as a control.
-
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Causality Check: A 72-hour incubation is typically sufficient for most cytotoxic agents to induce measurable effects on cell viability.
-
-
Viability Assessment: Measure cell viability using a standard method such as MTS or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis:
-
For each condition, plot cell viability against the log of the cytotoxic drug concentration.
-
Perform a non-linear regression (e.g., four-parameter logistic fit) to calculate the IC50 value for each curve.
-
The Fold Reversal (FR) factor is calculated as: IC50 (cytotoxin alone) / IC50 (cytotoxin + this compound).
-
-
Data Interpretation: An FR value significantly greater than 1 indicates that this compound sensitized the resistant cells to the cytotoxic agent, confirming its role as a functional inhibitor of the resistance mechanism.
Section 6: Visualizing the Concepts
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: General mechanism of ABC transporter-mediated drug efflux and its inhibition by this compound.
Caption: Experimental workflow for the Rhodamine 123 efflux assay to measure ABCB1 inhibition.
Conclusion
This compound serves as a highly selective and potent inhibitor of ABCB1, a complex modulator of ABCC1 with enantiomer-specific effects, and has a negligible impact on ABCG2 function. This distinct interaction profile underscores its value as a specific research tool for dissecting the contribution of ABCB1 to drug transport and resistance. However, its lack of clinical translatability due to toxicity highlights the critical need for developing inhibitors with a wider therapeutic window. The experimental frameworks provided herein offer robust, self-validating systems for researchers to characterize the interactions of novel compounds against the key ABC transporters implicated in multidrug resistance.
References
- 1. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 2. ahajournals.org [ahajournals.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents endowed with ABCB1 inhibitory action to overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cooperativity between this compound and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of ABCB1 gene polymorphisms on the pharmacokinetics of this compound among healthy Chinese Han ethnic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterisation of the roles of ABCB1, ABCC1, ABCC2 and ABCG2 in the transport and pharmacokinetics of actinomycin D in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-stimulated glutathione transport by the multidrug resistance-associated protein (MRP1) in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (R)- and (S)-verapamil differentially modulate the multidrug-resistant protein MRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (R)-[11C]this compound is selectively transported by murine and human P-glycoprotein at the blood–brain barrier, and not by MRP1 and BCRP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (R)-[(11)C]this compound is selectively transported by murine and human P-glycoprotein at the blood-brain barrier, and not by MRP1 and BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating Verapamil Disposal: A Guide for the Modern Laboratory
For the diligent researcher, every detail matters—from the initial experimental design to the final, responsible disposal of laboratory materials. Verapamil, a widely used calcium channel blocker in research, demands the same level of meticulous care in its disposal as it does in its application. Improper disposal not only risks regulatory non-compliance but also poses a significant threat to our aquatic ecosystems.[1][2][3] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the integrity of your research extends to the stewardship of our environment.
The Imperative for Proper Disposal: Beyond the Bench
This compound's therapeutic action, the blockade of L-type calcium channels, makes it a valuable tool in cardiovascular and neurological research.[1] However, this same bioactivity renders it a potent environmental contaminant if not handled correctly. Studies have detected this compound in aquatic environments, where it can exert ecotoxicological effects on various organisms, even at low concentrations.[1][2][3] The U.S. Environmental Protection Agency (EPA) has established specific regulations for the management of pharmaceutical waste to mitigate these risks, making adherence to proper disposal protocols a matter of both environmental responsibility and legal obligation.[4][5]
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the essential steps for disposing of this compound waste generated in a laboratory setting. This includes pure this compound (as hydrochloride salt), contaminated labware, and solutions.
1. Waste Characterization: Is it Hazardous?
The first crucial step is to determine if your this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[4][5] While this compound itself is not explicitly a "P-listed" or "U-listed" hazardous waste by the EPA, it can be considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6][7] For most laboratory applications involving this compound hydrochloride powder or aqueous solutions, the primary concern is toxicity.
Action: Consult your institution's Environmental Health and Safety (EHS) department. They will have the definitive guidance on whether your specific this compound waste stream is classified as hazardous under federal and state regulations.[8]
2. Segregation is Key: Preventing Cross-Contamination
Proper waste segregation is fundamental to safe and compliant laboratory practice.
Action:
-
Designate a specific, clearly labeled waste container for this compound-contaminated materials.[9]
-
This container should be black for RCRA hazardous pharmaceutical waste.[9]
-
Never mix this compound waste with non-hazardous waste streams.
3. Container Management: Secure and Labeled
The integrity of your waste container is paramount to preventing accidental exposure and environmental release.
Action:
-
Use a leak-proof, durable container with a secure lid.[9]
-
The container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals."[10]
-
Include the full chemical name: "this compound Hydrochloride."
-
Keep the container closed at all times, except when adding waste.
4. Disposal of Different this compound Waste Forms:
-
Solid this compound (Powder):
-
Aqueous Solutions Containing this compound:
-
Contaminated Labware (e.g., vials, pipette tips, gloves):
-
All disposable items that have come into direct contact with this compound should be placed in the hazardous waste container.
-
For reusable glassware, rinse with a suitable solvent (e.g., ethanol or methanol) and collect the rinsate as hazardous waste before proceeding with standard cleaning procedures.
-
5. Arranging for Final Disposal: The Professional Hand-off
Hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste contractor.[1][4]
Action:
-
Contact your institution's EHS department to schedule a pickup of your full this compound waste container.
-
They will ensure the waste is transported and disposed of in compliance with all Department of Transportation (DOT) and EPA regulations, which typically involves incineration at a permitted facility.[4][8][9]
Visualizing the Disposal Workflow
To further clarify the decision-making process for this compound disposal, the following workflow diagram provides a visual guide.
Caption: Decision workflow for the proper laboratory disposal of this compound waste.
Summary of Disposal Methods
| Waste Type | Primary Disposal Method | Key Considerations |
| Solid this compound Powder | Hazardous Waste Incineration | Minimize dust. Collect in a sealed, labeled container. |
| Aqueous this compound Solutions | Hazardous Waste Incineration | ABSOLUTELY NO DRAIN DISPOSAL. Collect in a sealed, labeled container. |
| Contaminated Labware | Hazardous Waste Incineration | Place all contaminated disposables in the designated waste container. |
| Empty Stock Containers | Varies by regulation | Triple-rinse with a suitable solvent, collect rinsate as hazardous waste. The container may then be disposed of as non-hazardous waste, but confirm with EHS.[12] |
Conclusion: A Commitment to Scientific Excellence and Environmental Safety
The responsible management of chemical waste is an integral part of the scientific process. By adhering to these this compound disposal procedures, researchers can ensure the safety of their colleagues, the compliance of their institution, and the health of the environment. This commitment to best practices reflects the highest standards of scientific integrity, extending the positive impact of your research far beyond the laboratory.
References
- 1. This compound | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Global scanning assessment of calcium channel blockers in the environment: Review and analysis of occurrence, ecotoxicology and hazards in aquatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. crowell.com [crowell.com]
- 7. epa.gov [epa.gov]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 10. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 11. chemos.de [chemos.de]
- 12. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Verapamil
Welcome to a comprehensive guide on the safe handling of Verapamil. As professionals in research and drug development, our primary responsibility extends beyond achieving breakthrough results to ensuring the utmost safety in our laboratories. This compound, a widely used calcium channel blocker, is a potent pharmaceutical agent that demands meticulous handling. This guide is designed to provide you with not just a list of procedures, but a deep, causal understanding of why each step is critical. We will move beyond a simple checklist to build a self-validating system of safety protocols, grounded in authoritative sources, to protect you and your colleagues.
Foundational Safety: Understanding the Hazard
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks this compound presents. Safety Data Sheets (SDS) are our primary source for this information, classifying this compound hydrochloride with several key hazards.
This compound is acutely toxic if ingested, inhaled, or if it comes into contact with the skin[1][2][3]. It can cause significant skin and eye irritation[1][4]. Furthermore, it is classified as a suspected reproductive toxin, potentially damaging fertility or the unborn child[1][5]. These classifications are not merely administrative; they are direct indicators of the biological risk to laboratory personnel. Exposure can lead to adverse cardiovascular effects, including low blood pressure, and dizziness[6][7]. Therefore, our entire safety strategy is built around preventing these routes of exposure.
| Hazard Classification | Description | Primary Exposure Routes | Key Sources |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or fatal if swallowed, inhaled, or in contact with skin. | Ingestion, Skin Absorption, Inhalation | [1][2][3][8] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | All routes | [1][5][9] |
| Skin & Eye Irritation | Causes skin and serious eye irritation. | Skin Contact, Eye Contact | [1][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation | [1] |
The First Line of Defense: Engineering and Administrative Controls
PPE is often called the "last line of defense" for a reason. Before you even select a pair of gloves, robust engineering and administrative controls must be in place. Their purpose is to remove the hazard from your immediate environment or limit your interaction with it.
-
Engineering Controls : The primary engineering control for handling powdered or volatile forms of this compound is a certified chemical fume hood[2]. This is non-negotiable when weighing the solid compound or preparing concentrated stock solutions, as it contains aerosols and dust, preventing inhalation.
-
Administrative Controls : This includes designating specific areas for this compound handling, ensuring personnel are thoroughly trained on its hazards, and minimizing the quantities stored and used. Always store this compound in a cool, dry, well-ventilated, and securely locked location[3][4].
Selecting Your Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task and the physical form of the this compound being handled. The following workflow provides a logical pathway for determining the necessary level of protection.
Caption: PPE Selection Workflow for this compound.
Detailed PPE Specifications
-
Hand Protection : Always wear nitrile gloves. For handling the solid form or concentrated solutions, double-gloving is recommended. This provides a critical safety buffer; if the outer glove is compromised, you can remove it without exposing your skin. Gloves must be inspected for tears before use and removed promptly and properly after handling, followed by thorough hand washing[10][11].
-
Eye and Face Protection : At a minimum, safety glasses with side shields are required for all tasks involving this compound[11][12]. When there is a risk of splashing (e.g., preparing stock solutions, spill cleanup), upgrade to chemical splash goggles[4].
-
Respiratory Protection : Respiratory protection is essential when handling this compound powder due to the high risk of aerosolization and inhalation toxicity[4][7]. An N95-rated respirator is the minimum requirement. For uncontrolled releases or large spills, a higher level of protection, such as a powered air-purifying respirator (PAPR), may be necessary[6].
-
Protective Clothing : A standard lab coat is sufficient for handling dilute solutions. When working with the solid compound or concentrated solutions, a disposable gown worn over the lab coat provides an additional layer of protection and simplifies decontamination[10][12].
Operational Plan: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use.
Step-by-Step Donning and Doffing Sequence
-
Donning (Putting On) :
-
Put on your lab coat or disposable gown.
-
Put on your respirator (if required), ensuring a proper fit-check.
-
Put on eye protection (goggles or safety glasses).
-
Wash hands and put on the first pair of gloves.
-
Put on the second pair of gloves, ensuring they go over the cuff of the lab coat or gown.
-
-
Doffing (Taking Off) : This process is designed to prevent self-contamination.
-
Remove the outer pair of gloves.
-
Remove the disposable gown and inner gloves, turning the gown inside out as it is removed.
-
Wash hands.
-
Remove eye protection.
-
Remove respirator.
-
Wash hands thoroughly with soap and water[3].
-
Disposal Plan
Proper segregation of waste is crucial for safety and regulatory compliance.
-
Contaminated PPE : All disposable PPE (gloves, gowns, masks) used while handling this compound should be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container[2].
-
Sharps : Any needles or syringes used for administering this compound solutions must be disposed of in an approved sharps container[13].
-
Empty Containers : Empty stock containers that held acutely toxic materials (like this compound) must be managed as hazardous waste and should not be triple-rinsed into the sink[13][14].
-
Bulk this compound Waste : Unused this compound powder or solutions must be disposed of as hazardous chemical waste according to your institution's Environmental Health and Safety (EHS) guidelines[13][15]. Do not pour this compound solutions down the drain.
Emergency Protocol: Spill Management
Even with the best precautions, spills can occur. A clear, immediate plan is essential.
Caption: Emergency Spill Response Workflow.
Step-by-Step Spill Cleanup (Minor Spill)
-
Control and Alert : Ensure you have the correct PPE on and alert others in the lab. Prevent the spill from spreading[10].
-
Absorb/Contain : For liquid spills, cover with an inert absorbent material. For solid spills, gently cover to avoid making dust airborne[4].
-
Collect : Carefully sweep or scoop the material and absorbent into a container designated for hazardous waste. Use non-sparking tools if applicable[10].
-
Decontaminate : Clean the spill area thoroughly with soap and water[6].
-
Dispose : Seal the waste container, label it clearly, and dispose of it through your institution's EHS department[5][16].
By integrating this knowledge of this compound's hazards with a structured approach to engineering controls, PPE selection, and emergency preparedness, you create a robust safety system that protects you, your research, and your institution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. hmdb.ca [hmdb.ca]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. somersetpharma.com [somersetpharma.com]
- 7. medline.com [medline.com]
- 8. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pharmacopoeia.com [pharmacopoeia.com]
- 12. viatris.com [viatris.com]
- 13. odu.edu [odu.edu]
- 14. louisville.edu [louisville.edu]
- 15. mcfenvironmental.com [mcfenvironmental.com]
- 16. cdn.pfizer.com [cdn.pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
